Isoquinolin-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVPDRHTRGTSIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997883, DTXSID70901676 | |
| Record name | Isoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_812 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-82-3 | |
| Record name | 6-Isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007651823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinolin-6(2H)-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Researcher's Guide to the Synthesis of Isoquinolin-6-ol from L-Tyrosine: A Mechanistic and Practical Approach
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Isoquinolin-6-ol, in particular, serves as a crucial intermediate for the synthesis of a wide range of therapeutic agents. Traditional synthetic routes often rely on petroleum-derived starting materials. This in-depth guide presents a robust and sustainable three-step synthetic pathway to this compound commencing from L-tyrosine, a readily available aromatic amino acid.[1][2] The strategy hinges on a pivotal Pictet-Spengler reaction, a powerful tool for constructing the tetrahydroisoquinoline core.[3][4][5] This document provides a comprehensive overview of the synthetic strategy, detailed step-by-step experimental protocols, mechanistic insights supported by current literature, and practical considerations for researchers in organic synthesis and drug development.
Introduction
The Isoquinoline Scaffold in Medicinal Chemistry
Isoquinoline and its derivatives represent a large and diverse family of nitrogen-containing heterocyclic compounds.[1] Their rigid structure and ability to present substituents in a defined three-dimensional space make them ideal pharmacophores. The isoquinoline ring system is found in over 2,500 known benzylisoquinoline alkaloids (BIAs), which exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][6]
This compound: A Key Synthetic Building Block
This compound, also known as 6-hydroxyisoquinoline, is a valuable synthetic intermediate. The phenolic hydroxyl group at the C6 position provides a handle for further functionalization, enabling the synthesis of complex molecular architectures. Its derivatives are explored in various therapeutic areas, including the development of selective estrogen receptor modulators (SERMs).[7]
L-Tyrosine as a Sustainable Precursor
The use of renewable starting materials is a cornerstone of modern green chemistry. L-tyrosine, an aromatic amino acid, is an ideal precursor for the synthesis of isoquinoline alkaloids.[1] Its inherent structure contains the necessary p-hydroxyphenylethylamine backbone, significantly streamlining the synthetic process compared to building the scaffold from simpler aromatic precursors. The natural origin of tyrosine makes this pathway an attractive, sustainable alternative to traditional petrochemical-based syntheses.[6]
Overview of the Synthetic Strategy
The conversion of L-tyrosine to this compound is efficiently achieved through a three-step sequence:
-
Decarboxylation: Removal of the carboxylic acid group from L-tyrosine to yield tyramine.
-
Cyclization: A Pictet-Spengler reaction between tyramine and a suitable one-carbon (C1) electrophile to form the 1,2,3,4-tetrahydrothis compound ring system.
-
Aromatization: Dehydrogenation of the tetrahydroisoquinoline intermediate to afford the final aromatic product, this compound.
This strategy is chemically convergent and leverages well-established, high-yielding reactions to provide a reliable route to the target molecule.
Retrosynthetic Analysis and Strategy Selection
The primary challenge in synthesizing isoquinolines from β-arylethylamines like tyramine is the formation of the new heterocyclic ring. Several named reactions are available for this purpose, including the Bischler-Napieralski and Pictet-Spengler reactions.[8][9]
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a strong dehydrating agent like POCl₃ or P₂O₅.[8][9] While effective, it requires the pre-formation of an amide and harsh reaction conditions, which can be incompatible with sensitive functional groups.
-
Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[3][4][10] It is often performed under milder conditions and is biomimetic, mirroring the biosynthesis of many alkaloids in plants.[5][6]
For the synthesis of this compound from tyrosine, the Pictet-Spengler pathway is superior. The precursor, tyramine, is directly accessible from tyrosine via decarboxylation. The subsequent cyclization is highly regioselective due to the activating nature of the phenolic hydroxyl group, which directs the intramolecular electrophilic aromatic substitution to the ortho position, cleanly forming the desired 6-hydroxy substituted ring system.
Figure 1: Retrosynthetic analysis of this compound from L-tyrosine.
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Decarboxylation of L-Tyrosine to Tyramine
The initial step involves the removal of the α-carboxyl group from tyrosine. This can be achieved through enzymatic or chemical methods. While enzymatic methods using tyrosine decarboxylase are highly specific and occur under mild conditions[11][12][13], chemical methods are often more practical for large-scale laboratory synthesis.
Causality of Experimental Choice: A common chemical method involves heating tyrosine in a high-boiling point solvent with a catalytic amount of a ketone. The ketone forms a Schiff base with the amino acid, which facilitates decarboxylation at a lower temperature than simple pyrolysis, preventing degradation of the product.[14] Solvents like diphenyl ether or mineral oil are often used.
Protocol 3.1: Chemical Decarboxylation of L-Tyrosine
-
Apparatus Setup: Assemble a reflux apparatus with a Dean-Stark trap, consisting of a round-bottom flask, a condenser, and a heating mantle. The system should be under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: To the flask, add L-tyrosine (1.0 eq), a catalytic amount of cyclohexanone (0.1 eq), and a high-boiling solvent such as mineral oil.
-
Reaction: Heat the mixture to 140-170 °C.[14] Carbon dioxide evolution will be observed. The reaction is monitored by TLC until the starting material is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the crude tyramine and wash with hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure tyramine as a white solid.
-
| Parameter | Value | Reference |
| Starting Material | L-Tyrosine | N/A |
| Product | Tyramine | N/A |
| Typical Yield | 70-80% | [14] |
| Purity (Post-Recrystallization) | >98% | N/A |
| Key Characterization (¹H NMR) | Signals for aromatic protons, ethyl chain | N/A |
Step 2: Pictet-Spengler Cyclization of Tyramine
This is the key ring-forming step. Tyramine, a β-arylethylamine, reacts with an aldehyde (in this case, formaldehyde) under acidic conditions to form the tetrahydroisoquinoline core.
Mechanism: The reaction proceeds via two main stages. First, the amine of tyramine condenses with formaldehyde to form a Schiff base, which is protonated under acidic conditions to generate a reactive iminium ion.[4][10] Second, the electron-rich aromatic ring, activated by the hydroxyl group, attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This cyclization step is a 6-endo-trig process.[3][4] A final deprotonation step restores aromaticity to the benzene ring, yielding the tetrahydroisoquinoline product.
Figure 2: Mechanism of the Pictet-Spengler reaction.
Protocol 3.2: Synthesis of 1,2,3,4-Tetrahydrothis compound
-
Reagent Preparation: Dissolve tyramine (1.0 eq) in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).
-
Reaction: Cool the solution in an ice bath. Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise while stirring.
-
Heating: After the addition is complete, warm the reaction to room temperature and then heat to reflux (or a specified temperature, e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification:
-
Cool the reaction mixture.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be purified by recrystallization if necessary.
-
| Parameter | Value | Reference |
| Starting Material | Tyramine | N/A |
| Product | 1,2,3,4-Tetrahydrothis compound | N/A |
| Typical Yield | 85-95% | General Literature |
| Catalyst | Protic Acid (e.g., HCl) | [3][10] |
| Key Characterization (¹³C NMR) | Appearance of new aliphatic signals for C1, C3, C4 | N/A |
Step 3: Aromatization to this compound
The final step is the dehydrogenation of the tetrahydroisoquinoline ring to form the fully aromatic isoquinoline system. This oxidation is a critical transformation that introduces the desired electronic and structural properties.
Causality of Experimental Choice: Several methods exist for this aromatization. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a highly effective, clean, and atom-economical method.[15][16] The reaction is typically performed in a high-boiling, inert solvent, and the heterogeneous catalyst can be easily removed by filtration.[17] Alternative oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also be used but may require stoichiometric amounts and more complex purification.[18] The Pd/C method is chosen for its efficiency and procedural simplicity.
Protocol 3.3: Pd/C-Catalyzed Dehydrogenation
-
Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, placed in a heating mantle.
-
Reagent Charging: Dissolve 1,2,3,4-tetrahydrothis compound (1.0 eq) in a high-boiling solvent (e.g., toluene, xylene, or diphenyl ether).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by TLC or GC-MS.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate or methanol).
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
| Parameter | Value | Reference |
| Starting Material | 1,2,3,4-Tetrahydrothis compound | N/A |
| Product | This compound | N/A |
| Catalyst | 10% Pd/C | [15][17] |
| Typical Yield | 70-90% | General Literature |
| Key Characterization (Mass Spec) | M/z corresponding to C₉H₇NO | N/A |
Experimental Workflow Summary
The entire synthetic sequence is a streamlined process that begins with a simple amino acid and culminates in a valuable heterocyclic building block. Each step is robust and has been optimized for high yield and purity.
Figure 3: Complete workflow for the synthesis of this compound.
Troubleshooting and Practical Considerations
-
Decarboxylation: Incomplete reaction can occur if the temperature is too low or the reaction time is insufficient. Overheating can lead to charring and decomposition, reducing yield. The use of an inert atmosphere is critical to prevent oxidative side reactions.
-
Pictet-Spengler Reaction: The pH of the reaction medium is crucial. Conditions that are too acidic can lead to side reactions, while conditions that are not acidic enough will fail to generate the required iminium ion electrophile.
-
Aromatization: The activity of the Pd/C catalyst can vary. Ensure the use of a fresh, high-quality catalyst. Catalyst poisoning can occur if impurities (e.g., sulfur compounds) are present from previous steps. Complete removal of the heterogeneous catalyst by filtration through Celite is essential to avoid palladium contamination in the final product.
Conclusion
This guide outlines a scientifically sound, efficient, and sustainable three-step synthesis of this compound from L-tyrosine. By leveraging the classic Pictet-Spengler reaction, this pathway provides a reliable method for accessing a key medicinal chemistry building block from a renewable feedstock. The detailed protocols, mechanistic explanations, and practical insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently apply this methodology in their laboratories.
References
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Title: Pictet-Spengler reaction - Name-Reaction.com Source: Name-Reaction.com URL: [Link]
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Title: Pictet-Spengler Reaction - NROChemistry Source: NROChemistry URL: [Link]
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Title: Chemical Reaction Kinetics of the Pictet-Spengler Reaction Source: Digital Commons@DePaul URL: [Link]
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Title: Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction Source: PubMed Central (PMC) URL: [Link]
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Title: Pictet–Spengler reaction - Grokipedia Source: Grokipedia URL: [Link]
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Title: Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C Source: Chinese Journal of Catalysis URL: [Link]
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Title: Scheme 3. Bischler-Napieralski reaction of m-tyrosine derivative 7. Source: ResearchGate URL: [Link]
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Title: Derivatization of the l-tyrosine α-carboxyl group. a Decarboxylation to... Source: ResearchGate URL: [Link]
-
Title: Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to tyramine by microbial, mammalian, and plant systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
- Source: Google Patents (CN101955435B)
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Title: Synthesis of tyrosine derivatives for saframycin MX1 biosynthetic studies Source: ElectronicsAndBooks.com URL: [Link]
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Title: Synthesis of 2-substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule Source: Arkivoc URL: [Link]
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Title: Some important L-tyrosine-derived isoquinoline and their related alkaloids. Source: ResearchGate URL: [Link]
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Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide Source: Organic Letters (ACS Publications) URL: [Link]
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Title: Decarboxylation to Tyramine: A Major Route of Tyrosine Metabolism in Mammals Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
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Title: Bischler–Napieralski reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants Source: Nature Communications (via NIH) URL: [Link]
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Title: Novel Biosynthetic Route to the Isoquinoline Scaffold Source: ACS Chemical Biology (via PubMed) URL: [Link]
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Title: Bischler-Napieralski Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Palladium-Catalyzed C–H bond functionalization for the synthesis of tetrahydroisoquinolines Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link]
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Title: Bischler-Napieralski Reaction - YouTube Source: YouTube URL: [Link]
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Title: Isoquinoline synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials Source: Chemical Science (RSC Publishing) URL: [Link]
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Title: Isoquinoline - Wikipedia Source: Wikipedia URL: [Link]
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Title: Tyramine-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl Source: PubMed URL: [Link]
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Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: Molecules (via NIH) URL: [Link]
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Title: Kinetics and metabolism of p-tyramine during monoamine oxidase inhibition by mofegiline Source: PubMed URL: [Link]
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Title: Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors Source: Clinical and Translational Science (via PMC) URL: [Link]
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Title: Recoverable Pd/C catalyst mediated dehydrogenation of sterols and an improved synthesis of 1α-hydroxydehydroepiandrosterone Source: PubMed URL: [Link]
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Title: Iodine-catalyzed aromatization of tetrahydrocarbazoles: a metal-free approach for the synthesis of carbazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Biochemistry, Tyramine - StatPearls Source: NCBI Bookshelf URL: [Link]
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Title: Enantioselective Synthesis of Tetrahydroisoquinolines via Catalytic Intramolecular Asymmetric Reductive Amination Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-6-ol, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry. Its structure, featuring a fused benzene and pyridine ring with a hydroxyl group, imparts a unique combination of properties that make it a valuable building block in the synthesis of various biologically active molecules.[1] Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, as these characteristics fundamentally govern its pharmacokinetic and pharmacodynamic behavior.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing their significance and experimental determination.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its interactions and behavior. For this compound, these are summarized below.
Structure:
Figure 1: Chemical structure of this compound.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 220°C | |
| Boiling Point | 332.1°C at 760 mmHg | |
| CAS Number | 7651-82-3 | [3] |
Ionization Constant (pKa)
The pKa value is a critical parameter that dictates the extent of ionization of a molecule at a given pH. This compound possesses both a weakly basic nitrogen atom in the isoquinoline ring system and an acidic phenolic hydroxyl group. Consequently, it can exist in cationic, neutral, or anionic forms depending on the pH of the environment. This ionization state profoundly influences its solubility, permeability across biological membranes, and interaction with target proteins.[2]
Experimental Determination of pKa: Spectrophotometric Titration
A robust method for determining the pKa of phenolic compounds is through UV-Vis spectrophotometric titration. This technique leverages the difference in the UV-Vis absorption spectra between the protonated and deprotonated forms of the molecule.
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small aliquot of the this compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the phenolic hydroxyl group. For the basic pKa of the nitrogen, a similar procedure can be followed, monitoring spectral changes at different wavelengths.
Figure 2: Workflow for pKa determination by spectrophotometric titration.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A balanced lipophilicity is essential for oral bioavailability and cell membrane permeability.
Experimental Determination of LogP
1. Shake-Flask Method (Gold Standard)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine the two phases in a flask and shake vigorously to allow for the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
2. HPLC-based Method
A faster, more high-throughput alternative to the shake-flask method involves using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
Protocol:
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Inject the this compound sample and determine its retention time.
-
LogP Determination: Calculate the retention factor for this compound and use the calibration curve to determine its LogP value.
Figure 3: Comparison of Shake-Flask and HPLC methods for LogP determination.
Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms. This compound is reported to be slightly soluble in water and moderately soluble in organic solvents like ethanol and dimethylformamide.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water or a buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. The reported melting point of this compound is 220°C.
Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)
DSC is a highly accurate technique for determining the melting point and other thermal transitions of a material.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The DSC instrument measures the heat flow into the sample relative to the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
Spectral Properties
Spectroscopic data are essential for the structural elucidation and characterization of this compound.
Table 2: Predicted and Typical Spectral Data
| Technique | Predicted/Typical Wavelengths/Shifts |
| UV-Vis | Due to the aromatic system, significant absorption in the UV region is expected. Indenoisoquinoline derivatives show absorption bands around 270-290 nm and 330-380 nm.[5] |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-9.0 ppm. The phenolic -OH proton signal will be a singlet and its chemical shift will be concentration and solvent dependent. Protons on the isoquinoline ring will appear as multiplets or doublets.[6] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 120-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield. Carbons in the pyridine ring will also have distinct chemical shifts.[7] |
| IR | A broad O-H stretching band is expected around 3200-3500 cm⁻¹. C-H stretching from the aromatic rings will be observed around 3000-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. C-O stretching will be present around 1200-1300 cm⁻¹.[8][9] |
Note: The specific peak positions for this compound may vary depending on the solvent and other experimental conditions. The provided data are based on typical values for similar structures and predictions.
Conclusion
The physicochemical properties of this compound underscore its potential as a versatile scaffold in drug discovery. Its aromatic nature, coupled with the presence of both hydrogen bond donor and acceptor functionalities, provides a framework for designing molecules with specific biological targets. A thorough understanding and experimental determination of its pKa, LogP, and solubility are critical for optimizing the ADME properties of its derivatives. The methodologies outlined in this guide provide a robust framework for researchers to characterize this compound and its analogs, thereby facilitating the development of new and effective therapeutic agents.
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Isolation of Isoquinolin-6-ol and Related Simple Isoquinoline Alkaloids from Natural Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with many exhibiting significant pharmacological activities. Among these, simple isoquinolines like isoquinolin-6-ol serve as important biosynthetic precursors and possess their own potential for biological investigation. This guide provides a comprehensive, technically-grounded framework for the successful isolation, purification, and structural elucidation of this compound and related simple alkaloids from natural sources. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles behind key methodological choices, offering a robust, self-validating workflow applicable to natural product chemistry and drug discovery.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products, including the analgesic morphine and the antimicrobial berberine.[1] These compounds are biosynthetically derived from aromatic amino acids, primarily tyrosine, through a series of enzymatic reactions that construct the characteristic fused-ring system.[1][2][3] Simple isoquinolines, such as this compound, represent the foundational structures in these complex biosynthetic pathways.[2][3]
While often found in low abundance, the isolation of these simpler alkaloids is critical for several reasons:
-
Biosynthetic Studies: They serve as key intermediates and pathway markers in understanding how plants construct more complex, pharmacologically active molecules.[3]
-
Chemotaxonomy: The profile of simple alkaloids can aid in the chemical classification of plant species.[4]
-
Pharmacological Screening: As unadorned scaffolds, they provide ideal starting points for semi-synthetic derivatization and structure-activity relationship (SAR) studies. A recent study identified this compound from Stephania cepharantha, highlighting its presence in established medicinal plants.[5]
This guide will focus on a holistic workflow, from the selection of biological source material to the definitive structural confirmation of the target molecule.
Sourcing & Pre-Processing of Biological Material
Identifying Promising Natural Sources
The initial step is the selection of appropriate biological material. Isoquinoline alkaloids are predominantly found in the plant kingdom.[1] Families known to be rich sources include:
-
Annonaceae: A diverse tropical family known for producing a wide array of benzylisoquinoline and aporphine alkaloids.[6][7][8][9]
-
Papaveraceae: The poppy family, famous for producing morphine, codeine, and papaverine.[10]
-
Nelumbonaceae: The lotus family, which accumulates significant quantities of aporphine and benzylisoquinoline alkaloids, particularly in the leaves and plumules.[11][12][13]
-
Berberidaceae and Ranunculaceae: These families are also well-documented producers of various isoquinoline alkaloids.[14]
Expert Insight: The choice of source is a critical variable. While a plant may be known to produce complex isoquinolines, the simpler precursors like this compound are often present in much lower concentrations. Therefore, the processing of a larger biomass (0.5 - 5 kg of dried material) is often necessary for successful isolation.
Material Preparation
Proper preparation is essential to maximize extraction efficiency.
-
Harvesting & Drying: Plant material (e.g., leaves, bark, roots) should be harvested and thoroughly dried, typically in a circulating air oven at 40-50°C, to halt enzymatic degradation and facilitate grinding.
-
Pulverization: The dried material must be ground into a fine powder (e.g., using a Wiley mill) to increase the surface area available for solvent penetration.
Extraction and Fractionation: The Path to a Purified Alkaloid
The core of the isolation process involves separating the target basic alkaloid from the vast excess of other metabolites like fats, chlorophyll, tannins, and glycosides. This is achieved through a multi-stage process centered on acid-base chemistry.
Bulk Extraction of Total Metabolites
The initial extraction aims to remove all soluble small molecules from the plant matrix.
-
Protocol:
-
Macerate the dried, powdered plant material (1 kg) in a suitable organic solvent (e.g., 80-95% methanol or ethanol, ~5 L) at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture and collect the solvent (the filtrate).
-
Repeat the extraction process on the plant residue (the marc) two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Causality: Methanol and ethanol are chosen for their polarity, which allows them to efficiently extract a broad spectrum of metabolites, including the slightly polar alkaloids.
Acid-Base Partitioning: The Alkaloid-Specific Step
This is the most critical step for selectively isolating basic compounds. The nitrogen atom in the isoquinoline ring is basic and can be protonated in an acidic environment, rendering the molecule soluble in water.
-
Protocol:
-
Dissolve the crude extract in a mixture of 3% aqueous tartaric acid (or 1N sulfuric acid) and an immiscible organic solvent like ethyl acetate or chloroform.[10][15]
-
Transfer the mixture to a separatory funnel and shake vigorously. The protonated alkaloids will partition into the acidic aqueous layer. Most neutral and weakly acidic compounds will remain in the organic layer.
-
Separate the layers. Discard the organic layer (or save for other investigations).
-
Wash the acidic aqueous layer again with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully basify the acidic aqueous layer to a pH of 9-10 using a base like sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[15] This deprotonates the alkaloids, making them neutral and insoluble in water.
-
Extract the now-basic aqueous layer multiple times with an organic solvent (chloroform or dichloromethane). The neutral alkaloids will partition back into the organic layer.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
This process dramatically enriches the extract with alkaloids, simplifying the subsequent chromatographic steps.
Chromatographic Purification Workflow
Even after acid-base extraction, the crude alkaloid fraction is a complex mixture. Chromatographic separation is required to isolate the target compound.
A typical purification workflow is illustrated below. This multi-step approach progressively increases the purity of the target compound.
Caption: Overall workflow for the isolation of this compound.
VLC is a rapid, low-pressure technique used to perform a rough separation of the crude alkaloid mixture into several fractions of decreasing polarity.
-
Protocol:
-
Dry-load the crude alkaloid fraction onto a small amount of silica gel.
-
Prepare a short, wide column packed with silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with a step gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding ethyl acetate, and finally methanol.
-
Collect fractions of equal volume and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the target compound. Pool the relevant fractions.
-
High-Performance Liquid Chromatography (HPLC) is the final step to achieve high purity. A reverse-phase C18 column is typically used for alkaloid purification.
-
Protocol:
-
Dissolve the pooled, enriched fraction from VLC in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative RP-C18 HPLC column.
-
Elute the column with a gradient of two solvents (e.g., Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid). The formic acid helps to keep the alkaloids protonated, leading to sharper peaks.
-
Monitor the elution using a UV detector (isoquinolines typically absorb around 230-330 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to yield the pure compound.
-
| Parameter | VLC / Flash Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (Normal Phase) | C18-bonded Silica (Reverse Phase) |
| Typical Mobile Phase | Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol (Step Gradient) | Water/Acetonitrile or Water/Methanol (Linear Gradient) |
| Purpose | Rapid, coarse fractionation of crude mixture. High capacity. | Final high-resolution purification of target compound. Low capacity. |
| Key Advantage | Removes bulk impurities, simplifies the mixture for HPLC. | Achieves >95% purity required for structural elucidation. |
Table 1: Comparison of key chromatographic techniques used in the isolation workflow.
Structural Elucidation: Confirming the Isolate
Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved by a combination of spectroscopic techniques.
Logic of Structural Confirmation
The identity of the isolated compound is pieced together like a puzzle, with each analytical technique providing a crucial piece of information.
Caption: The synergistic use of MS and NMR for structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its molecular formula.
-
Expected Result for this compound:
-
Molecular Formula: C₉H₇NO
-
Monoisotopic Mass: 145.0528 g/mol [16]
-
Observed Ion (ESI+): An [M+H]⁺ ion at m/z 146.0600.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.
-
¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. For this compound, one would expect to see distinct signals for each of the 7 protons on the aromatic rings, with chemical shifts and coupling patterns characteristic of the isoquinoline scaffold.
-
¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon environments. For this compound, 9 distinct carbon signals are expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.
-
COSY shows which protons are coupled to (i.e., adjacent to) each other.
-
HSQC correlates each proton signal with its directly attached carbon atom.
-
HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the entire molecular framework.
-
The final step is to compare the acquired MS and NMR data with literature values for this compound or with a commercially available standard to provide absolute confirmation of its identity.[16]
Conclusion and Future Directions
The successful isolation of a natural product like this compound is a meticulous process that relies on the logical application of chemical principles and analytical techniques. The workflow described herein—from judicious source selection and targeted acid-base extraction to multi-stage chromatographic purification and definitive spectroscopic analysis—provides a reliable and adaptable template for natural product chemists. The isolation of this and other simple alkaloids is not merely an academic exercise; it provides the essential chemical matter for exploring new biological activities and serves as the starting point for developing next-generation therapeutics derived from nature's vast chemical library.
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Egydio-Brandão, A. P. M., Novaes, P., & Santos, D. Y. A. C. (2017). Alkaloids from Annona: Review from 2005 to 2016. JSM Biochemistry and Molecular Biology, 4(3), 1031. [Link]
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Lúcio, A. S. S. C., et al. (2016). Occurrence of alkaloids in species of the genus Annona L. (Annonaceae): A review. Revista Brasileira de Farmacognosia, 26(5), 656-668. [Link]
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Al-kazman, B. S. A., et al. (2020). Anti-Infective and Anti-Cancer Properties of the Annona Species: Their Ethnomedicinal Uses, Alkaloid Diversity, and Pharmacological Activities. Molecules, 25(22), 5453. [Link]
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Egydio-Brandão, A. P. M., et al. (2017). Alkaloids from Annona: Review from 2005 to 2016. JSM Biochemistry and Molecular Biology, 4(3), 1031. [Link]
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Patil, S. B., & Jain, A. (2014). Extraction and isolation of nuciferine from lotus leaves using flash chromatography. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 537-540. [Link]
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Zhen, C., et al. (2019). Lotus (Nelumbo nucifera) benzylisoquinoline alkaloids: advances in chemical profiling, extraction methods. Horticulture Research, 6, 100. [Link]
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Chen, G., et al. (2022). Alkaloids from Lotus (Nelumbo nucifera): Recent Advances in Biosynthesis, Pharmacokinetics, Bioactivity. Chinese Herbal Medicines, 14(1), 1-15. [Link]
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Al-kazman, B. S. A., et al. (2020). Alkaloid Constituents of Annona. Molecules, 25(22), 5453. [Link]
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Hisanori, K., et al. (2016). Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity. Molecules, 21(5), 632. [Link]
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Nguyen, T. A., et al. (2020). A review on Extraction of alkaloid from Nelumbo nucifera Embryos and Leaves for Production of Dietary Supplement. Journal of Pharmaceutical Research International, 32(17), 101-110. [Link]
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Zenk, M. H. (1985). The Chemistry and Biology of Isoquinoline Alkaloids. Springer, Berlin, Heidelberg. [Link]
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Shulgin, A. T., & Perry, W. E. (2002). The Simple Plant Isoquinolines. Journal of Natural Products, 65(7), 1086-1086. [Link]
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Wang, C., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]
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Rahman, M. M., et al. (2018). Isolation of a new iso-quinoline alkaloid and cytotoxicity studies of pure compounds and crude extracts of Ravenia spectabilis engl. Fitoterapia, 127, 187-192. [Link]
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Wang, C., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(11). [Link]
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Hagel, J. M., & Facchini, P. J. (2013). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Plant & Cell Physiology, 54(5), 647-656. [Link]
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Gholivand, M. B., et al. (2016). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Iranian Journal of Pharmaceutical Research, 15(4), 887-897. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135483582, this compound. PubChem. [Link]
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Diamond, A., & Desgagné-Penix, I. (2016). Metabolic engineering for the production of plant isoquinoline alkaloids. Plant Biotechnology Journal, 14(6), 1319-1328. [Link]
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Wang, X., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1386762. [Link]
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Mukhopadhyay, S., et al. (2021). Isoquinoline‐cored natural products, drugs, and other useful compounds. Advanced Synthesis & Catalysis, 363(1), 35-61. [Link]
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Shang, X. F., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 27(13), 2092-2133. [Link]
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National Genomics Data Center. (n.d.). Biosynthesis of isoquinoline alkaloids. CNCB-NGDC. [Link]
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"spectroscopic data for isoquinolin-6-ol characterization (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of Isoquinolin-6-ol
Introduction
This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of isoquinoline, a structural motif found in numerous natural alkaloids and synthetic compounds with diverse biological activities, the precise characterization of this compound is a prerequisite for its use in synthesis, biological screening, and proteomics research.[1] This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. As of this writing, a complete, publicly available, and peer-reviewed set of experimental spectra for this compound is not readily found in aggregated databases. Therefore, this guide adopts the perspective of a senior scientist tasked with its characterization. It combines foundational principles with field-proven insights to predict, interpret, and validate the spectroscopic data for this molecule. We will leverage comparative analysis with the parent isoquinoline and isomeric compounds to explain the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers working with this and related compounds.
Chemical Identity
Before delving into the spectroscopic data, it is essential to establish the fundamental identity of the target molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 7651-82-3 | [2][3] |
| Molecular Formula | C₉H₇NO | [2][3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Monoisotopic Mass | 145.052763847 Da | [2][4] |
| Physical Form | Grey to yellow solid | [3] |
| Melting Point | ~220 °C |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The NMR Strategy
The choice of solvent is the first critical decision. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the phenolic compound, and, crucially, its residual water peak does not obscure the aromatic region. Most importantly, the acidic phenolic proton (-OH) is often observable as a broad singlet in DMSO-d₆, whereas it would rapidly exchange and be invisible in solvents like D₂O or CD₃OD.
Structure and Proton Numbering
To facilitate a clear discussion, the following IUPAC numbering scheme for the isoquinoline ring will be used.
Data Interpretation: Key Vibrational Modes
The IR spectrum of this compound will be characterized by absorptions from the O-H group, the aromatic C-H bonds, and the C=C/C=N bonds of the heterocyclic ring system.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3200-3500 | O-H stretch (phenolic) | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. The broadness is due to intermolecular hydrogen bonding in the solid state. |
| 3000-3100 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the aromatic rings. |
| 1500-1650 | C=C and C=N stretch | Strong to Medium | Multiple bands are expected in this region due to the vibrations of the fused aromatic ring system. |
| 1200-1300 | C-O stretch (phenol) | Strong | Strong absorption characteristic of the aryl C-O bond. |
| ~800-900 | C-H out-of-plane bend | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic rings. |
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and offering clues about the structure.
Expertise & Experience: The MS Strategy
Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like this compound. It is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Running the analysis in positive ion mode is ideal, as the pyridine nitrogen can be easily protonated to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for confirming the elemental composition.
Experimental Protocol (LC-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Use positive ion mode ESI. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Analysis: Acquire the mass spectrum. For HRMS, the mass analyzer must be properly calibrated to ensure high mass accuracy.
-
Fragmentation (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented (e.g., via collision-induced dissociation) to produce a tandem mass spectrum (MS/MS).
Data Interpretation: Molecular Ion and Fragments
Based on the molecular formula C₉H₇NO, we can predict the exact masses of the key ions.
Predicted Mass Spectrometry Data (Positive ESI)
| m/z (Predicted) | Ion Species | Rationale |
| 146.0600 | [M+H]⁺ | The protonated molecular ion. This is expected to be the base peak in the ESI spectrum. The exact mass confirms the elemental composition. |
| 168.0419 | [M+Na]⁺ | A common adduct seen in ESI-MS, formed with trace sodium ions. |
| 145.0522 | [M]⁺ | The radical molecular ion, more commonly observed in harder ionization techniques like Electron Ionization (EI), but can sometimes be seen in ESI. |
The fragmentation of the isoquinoline ring system typically involves the loss of small neutral molecules. A potential fragmentation pathway for the [M+H]⁺ ion could involve the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da), characteristic of phenolic and nitrogen-containing aromatic rings, respectively.
Conclusion
The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While a complete, verified public dataset is elusive, a robust analytical approach allows for a confident prediction and interpretation of its key spectroscopic features. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups (hydroxyl and aromatic rings), and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational principles and practical methodologies for researchers to confidently characterize this compound, ensuring the integrity of their subsequent scientific investigations.
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-
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-
SpectraBase. 6-Isoquinolinol, 1,2,3,4-tetrahydro-2-methyl-. [Link]
-
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The Biological Versatility of Isoquinolin-6-ol and its Derivatives: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the biological activities associated with the isoquinolin-6-ol scaffold, a key heterocyclic motif in medicinal chemistry. As researchers and drug development professionals, our focus is on understanding the therapeutic potential encoded within molecular structures. Isoquinoline and its derivatives are considered "privileged structures," frequently appearing in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This document will dissect the known and potential anticancer, neuroprotective, and antimicrobial activities of this compound and its chemical relatives, grounding the discussion in mechanistic insights and providing actionable experimental protocols.
The Isoquinoline Core: A Foundation for Diverse Bioactivity
The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural alkaloids, including morphine and berberine, which have profound physiological effects.[2] The specific placement of a hydroxyl group at the 6-position, as in this compound, significantly influences the molecule's electronic properties and potential for hydrogen bonding, making it a versatile starting point for synthetic derivatization. While this compound itself has shown limited direct cytotoxicity in some studies, its scaffold is a launchpad for developing potent and selective therapeutic agents.[3] This guide will explore how modification of this core structure can unlock a spectrum of biological activities.
Anticancer Potential: Targeting Cellular Proliferation and Survival
The anticancer activity of isoquinoline alkaloids is a well-documented and promising area of research.[4] These compounds can exert their effects through a variety of mechanisms, including inducing cell cycle arrest, apoptosis, and autophagy.[5]
Mechanistic Insights: From DNA Intercalation to Kinase Inhibition
The antiproliferative effects of isoquinoline derivatives are often multifactorial.[6] Key mechanisms attributed to this class of compounds include:
-
Enzyme Inhibition: Many isoquinoline alkaloids are known to inhibit crucial enzymes involved in cell cycle progression and signaling. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[7] Inhibition of this pathway can halt uncontrolled cell division and induce apoptosis.
-
DNA Interaction: Some derivatives can intercalate into DNA, disrupting its replication and transcription, ultimately leading to cell death.[1]
-
Microtubule Disruption: Certain isoquinoline compounds can interfere with microtubule polymerization, a critical process for mitotic spindle formation during cell division, leading to mitotic arrest and apoptosis.[4]
While these mechanisms are established for the broader isoquinoline family, it is the derivatization of the simple this compound core that is critical for potent anticancer activity. For instance, a recent study highlighted that while this compound itself did not exhibit cytotoxicity against A549 (lung), MCF-7 (breast), and SW480 (colon) cancer cell lines, other more complex isoquinoline alkaloids showed significant activity.[3] This underscores the principle that the core scaffold provides a template for functionalization to achieve desired pharmacological effects.
Signaling Pathway: PI3K/Akt/mTOR Axis
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell survival and proliferation that is a frequent target of isoquinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Data Presentation: Structure-Activity Relationship of Isoquinoline Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various isoquinoline derivatives against different human cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 38 | N-benzyl isoquinoline | MGC-803 (Gastric) | 5.1 | [3] |
| 38 | N-benzyl isoquinoline | HGC-27 (Gastric) | 7.6 | [3] |
| 37 | N-benzyl isoquinoline | HepG2 (Liver) | 7.42 | [3] |
| Sanguinarine | Benzophenanthridine | Multiple | 0.11–0.54 µg/mL | [8] |
| Chelerythrine | Benzophenanthridine | Multiple | 0.14–0.46 µg/mL | [8] |
| 1a | Isoquinoline-hydrazinyl-thiazole | A549 (Lung) | 3.55 | [1] |
Note: This table includes data for various isoquinoline alkaloids to demonstrate the general anticancer potential of the broader chemical class, as specific IC₅₀ data for a wide range of this compound derivatives are not extensively available.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
This protocol details a robust and widely adopted colorimetric assay to determine the cytotoxic effects of this compound derivatives on cancer cells. The assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours under the same conditions.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the control wells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, from the curve using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in the MTT assay workflow for determining the IC₅₀ of a test compound.
Caption: Workflow for MTT-based cell viability and cytotoxicity assay.
Neuroprotective Effects: Combating Neuroinflammation and Oxidative Stress
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by neuroinflammation and oxidative stress.[10] Isoquinoline alkaloids have emerged as promising candidates for neuroprotection due to their ability to modulate these pathological processes.[11]
Mechanistic Insights: A Multi-pronged Approach to Neuronal Defense
The neuroprotective actions of isoquinoline derivatives are diverse and target multiple aspects of neurodegenerative pathology:
-
Anti-inflammatory Activity: A key mechanism is the suppression of neuroinflammation.[11] Activated microglia, the resident immune cells of the brain, release pro-inflammatory cytokines. Certain isoquinoline derivatives can inhibit this activation by modulating signaling pathways such as the NF-κB and MAPK pathways.[5]
-
Antioxidant Effects: These compounds can reduce oxidative stress, a major contributor to neuronal damage, by scavenging free radicals and upregulating endogenous antioxidant enzymes.[12]
-
Modulation of Autophagy: Some isoquinoline alkaloids can regulate autophagy, the cellular process for clearing damaged organelles and protein aggregates, which is often impaired in neurodegenerative diseases.[11]
Derivatives of the this compound scaffold could be designed to enhance these properties, potentially offering a therapeutic strategy for complex neurological disorders.
Signaling Pathway: Microglial Activation and NF-κB Signaling
This diagram illustrates the NF-κB signaling pathway, a central regulator of inflammation in microglial cells, and a potential target for the anti-neuroinflammatory effects of isoquinoline derivatives.
Caption: NF-κB signaling pathway in microglial activation.
Antimicrobial Properties: A Scaffold for New Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[13] The isoquinoline scaffold is present in many natural products with known antibacterial activity.[4]
Mechanistic Insights: Disrupting Bacterial Integrity
Isoquinoline derivatives can combat bacterial growth through several mechanisms:
-
Cell Wall and Membrane Disruption: Some compounds can perturb the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[13]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication and transcription is another key antibacterial mechanism.[4]
-
Efflux Pump Inhibition: Certain derivatives can inhibit bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell, thereby restoring the efficacy of existing drugs.
These mechanisms suggest that the this compound core can be functionalized to develop potent antibacterial agents, particularly against Gram-positive bacteria.[9]
Data Presentation: Antibacterial Spectrum of Isoquinoline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected isoquinoline derivatives against various bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Spathullin B | Dihydropyrrolo-isoquinoline | S. aureus | 1 | [14] |
| Spathullin A | Dihydropyrrolo-isoquinoline | S. aureus | 4 | [14] |
| HSN584 | Alkynyl isoquinoline | MRSA | 4-16 | [15] |
| HSN739 | Alkynyl isoquinoline | MRSA | 4-16 | [15] |
| (+)-Actinodaphnine | Aporphine alkaloid | B. cereus, S. aureus | ≥ 50 | [16] |
Note: The table showcases the activity of various isoquinoline derivatives to highlight the potential of the scaffold, as extensive MIC data for simple this compound derivatives are limited.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well plate using CAMHB to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Experimental Workflow: MIC Determination
The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. While the parent molecule may exhibit modest biological activity, its true potential lies in its utility as a template for chemical derivatization. The diverse pharmacological activities of the broader isoquinoline family—from anticancer and neuroprotective to antimicrobial—provide a strong rationale for the continued exploration of this compound derivatives.
Future research should focus on synthesizing libraries of derivatives with modifications at various positions of the isoquinoline ring and the hydroxyl group. Structure-activity relationship studies, guided by the robust experimental protocols outlined in this guide, will be crucial for identifying compounds with enhanced potency and selectivity. By leveraging the inherent biological potential of the isoquinoline core, researchers can pave the way for new and effective treatments for a range of human diseases.
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Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020). PubMed. [Link]
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The Isoquinolin-6-ol Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies for Novel Kinase Inhibitors
Foreword: The Strategic Imperative of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" remains a cornerstone of efficient and successful drug discovery campaigns. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The isoquinoline nucleus is a quintessential example of such a scaffold, with its derivatives showing a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific, yet highly promising, derivative: isoquinolin-6-ol . The strategic placement of a hydroxyl group at the 6-position offers a crucial anchor point for both hydrogen bonding interactions within a target's active site and for synthetic elaboration, making it an exceptionally attractive starting point for library development.
This technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of a drug discovery program. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them. Every experimental design and protocol herein is presented as a self-validating system, ensuring scientific integrity and reproducibility.
The this compound Core: A Launchpad for Kinase Inhibitor Design
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their role in cell signaling pathways that govern proliferation, differentiation, and survival makes them prime candidates for therapeutic intervention. The isoquinoline scaffold has been successfully exploited in the development of numerous kinase inhibitors.[1][2] Our focus on the this compound core is predicated on the hypothesis that the 6-hydroxyl group can act as a key hydrogen bond donor or acceptor, mimicking the hinge-binding interactions often observed in potent ATP-competitive kinase inhibitors.
This guide will lay out a comprehensive, albeit representative, structure-activity relationship (SAR) study of this compound derivatives targeting a hypothetical serine/threonine kinase, "Kinase X." The principles and methodologies described are broadly applicable to other kinase targets.
Designing the this compound Library: A Systematic Approach to Exploring Chemical Space
The cornerstone of a successful SAR study is the systematic and logical exploration of chemical space around the core scaffold. For our this compound library, we will focus on modifications at the C1, C4, and C7 positions, as these are synthetically accessible and likely to probe distinct regions of the kinase active site.
Logical Flow of Library Design:
Sources
Isoquinolin-6-ol: A Privileged Scaffold for the Discovery of Novel Therapeutic Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The isoquinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Isoquinolin-6-ol, a key derivative, serves as a versatile starting point for the synthesis of complex molecules with significant therapeutic potential.[3][4] This guide provides a comprehensive overview of the most promising therapeutic targets for this compound derivatives, with a primary focus on Poly (ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR). Additionally, it explores emerging targets, including protein kinases, phosphodiesterases, and topoisomerases. This document is intended to serve as a technical resource, offering not only a review of the mechanistic basis for targeting these enzymes but also detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.
PART I: The this compound Scaffold
Chemical Characteristics and Significance
This compound (6-hydroxyisoquinoline) is a heterocyclic aromatic organic compound featuring a benzene ring fused to a pyridine ring, with a hydroxyl group at the 6th position.[4] This structure is not only a component of numerous natural alkaloids but also a highly valuable building block in synthetic medicinal chemistry.[5][6] The nitrogen atom in the ring acts as a hydrogen bond acceptor, while the hydroxyl group can act as both a donor and acceptor, facilitating diverse interactions with biological macromolecules.[4] Its structural rigidity and defined three-dimensional orientation make it an ideal scaffold for designing specific and potent enzyme inhibitors.
A Foundation for Broad-Spectrum Bioactivity
Derivatives built upon the isoquinoline framework have demonstrated a remarkable range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9] This wide-ranging bioactivity underscores the scaffold's ability to be chemically modified to achieve specific interactions with a multitude of biological targets, making it a fertile ground for drug discovery programs.[1][2]
PART II: Primary Therapeutic Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)
The Role of PARP-1 in DNA Repair and Cancer
Poly (ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10] Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[11] This process recruits other DNA repair factors to the site of damage.
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[12] When PARP-1 is inhibited in these cells, SSBs are not repaired efficiently. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[12] Because the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic collapse and cell death. This concept, known as synthetic lethality , is a clinically validated strategy for treating BRCA-deficient cancers.[12][13]
The Isoquinolinone Moiety: A Key Pharmacophore for PARP-1 Inhibition
A critical derivative of the isoquinoline scaffold, the isoquinolinone core, has been identified as a highly effective pharmacophore for potent PARP-1 inhibition.[11][14] These compounds act as competitive inhibitors by occupying the NAD+ binding site of the enzyme, thereby preventing the synthesis of PAR chains and trapping PARP-1 on the DNA.[12] This trapping mechanism is a key contributor to the cytotoxicity of PARP inhibitors.[10]
Featured Experimental Workflow: Validating PARP-1 Inhibition
A robust validation cascade is essential to characterize a potential PARP-1 inhibitor. The workflow begins with direct enzymatic assays, moves to cell-based assays to confirm target engagement and mechanism, and culminates in assessing selective cytotoxicity.
Protocol 1: In Vitro PARP-1 Enzymatic Assay
This protocol describes a colorimetric assay to measure the consumption of NAD+ by PARP-1, allowing for the determination of an inhibitor's IC50 value.[10]
-
Principle: PARP-1 activity is proportional to the amount of NAD+ consumed. The remaining NAD+ is converted into a fluorescent product, so a higher signal indicates greater PARP-1 inhibition.[15]
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)
-
Test compound (this compound derivative)
-
NAD+ detection kit
-
384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP Assay Buffer containing a final DMSO concentration ≤1%.
-
Assay Setup: To each well of a 384-well plate, add 5 µL of the compound dilution or vehicle control.
-
Enzyme Addition: Add 10 µL of a pre-mixed solution containing PARP-1 enzyme and activated DNA to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of β-NAD+ solution to each well to start the reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's protocol.
-
Data Analysis: Read the fluorescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to vehicle controls and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular PAR Level Assay (Immunofluorescence)
This protocol validates target engagement by visualizing the inhibition of PAR chain formation in cells after DNA damage.[16][17]
-
Principle: Cells are treated with a DNA damaging agent to activate PARP-1. The resulting PAR chains are detected using a specific antibody and a fluorescently labeled secondary antibody. A potent inhibitor will prevent the formation of these PAR chains.
-
Materials:
-
BRCA-deficient cell line (e.g., CAPAN-1)
-
Cell culture medium, FBS, and appropriate supplements
-
Coverslips in a 24-well plate
-
DNA damaging agent (e.g., 10 mM H2O2 or 20 µM Methyl methanesulfonate)
-
Test compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-PAR monoclonal antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
DNA Damage: Induce DNA damage by treating cells with H2O2 for 10 minutes at 37°C.
-
Fixation: Immediately wash cells with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash 3x with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash 3x with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence microscope. Effective inhibition is indicated by a significant reduction in the green fluorescence signal (PAR chains) compared to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (Demonstrating Synthetic Lethality)
This protocol compares the cytotoxic effect of the inhibitor on a BRCA-deficient cell line versus a BRCA-proficient (or wild-type) cell line.
-
Principle: Based on the principle of synthetic lethality, a PARP inhibitor should be significantly more toxic to cells lacking a functional homologous recombination pathway (BRCA-deficient). The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[18][19]
-
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed both cell lines into separate 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line demonstrates selective cytotoxicity and validates the synthetic lethality mechanism.
-
Data Presentation: Potency of Isoquinolinone-Based PARP Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of representative isoquinolinone-based compounds against PARP-1, demonstrating the high potency achievable with this scaffold.
| Compound Class/Name | PARP-1 IC50 (nM) | Reference Cell Line(s) | Citation(s) |
| Isoquinolinone-Naphthoquinone Hybrid (5c) | 2.4 | C6, U87MG Glioma | [14] |
| Isoquinolinone-Naphthoquinone Hybrid (5d) | 4.8 | C6, U87MG Glioma | [14] |
| YHP-836 | 6.3 | MX-1 Breast Cancer | [10] |
| Olaparib (Reference) | 1.8 | MX-1 Breast Cancer | [10] |
Signaling Pathway: PARP-1 in DNA Damage Response
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An In-Depth Technical Guide to the In Silico Modeling of Isoquinolin-6-ol Interactions
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Isoquinolin-6-ol, a key derivative, presents a versatile starting point for designing novel therapeutics targeting a wide range of diseases, including cancer and infectious diseases.[3][4][5][6] This technical guide provides an in-depth exploration of the computational strategies employed to model the molecular interactions of this compound and its analogs. We move beyond a mere recitation of protocols to dissect the scientific rationale behind key methodological choices in molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery and optimization of isoquinoline-based inhibitors.
The Strategic Importance of this compound
The Isoquinoline Core: A Foundation for Drug Design
The isoquinoline nucleus is a heterocyclic aromatic organic compound formed by a benzene ring fused to a pyridine ring.[7][8][9] This structural motif is prevalent in over 2,500 natural alkaloids, including well-known drugs like morphine and papaverine, and serves as the backbone for numerous synthetic pharmaceuticals.[7][8] Its rigid structure provides a defined three-dimensional geometry, while the nitrogen atom acts as a hydrogen bond acceptor, making it an ideal scaffold for targeted drug design.[6][10] The broad spectrum of biological activities associated with isoquinoline derivatives—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory properties—underscores its significance in modern drug discovery.[2][5][6][9][11]
Physicochemical Profile of this compound
This compound (CAS 7651-82-3) is characterized by the molecular formula C₉H₇NO and a molecular weight of approximately 145.16 g/mol .[12] The defining feature is the hydroxyl (-OH) group at the 6-position of the bicyclic framework.[3] This hydroxyl group is critical to its molecular recognition properties; it can act as both a hydrogen bond donor and acceptor, significantly influencing its binding affinity and selectivity for biological targets.[3] Its properties make it a valuable precursor and building block in the synthesis of more complex, pharmacologically active agents.[13]
The Therapeutic Landscape of Isoquinoline Derivatives
The versatility of the isoquinoline scaffold has been exploited to develop inhibitors for a diverse array of protein targets. Notable examples include:
-
Kinase Inhibitors: Derivatives have shown potent activity against kinases like HER2, which are crucial in cancer signaling pathways.[14]
-
Protease Inhibitors: The scaffold has been used to design inhibitors for proteases, including those vital for viral replication, such as the SARS-CoV-2 main protease (Mpro).[4][15]
-
Topoisomerase Inhibitors: Certain indenoisoquinoline derivatives function by intercalating with DNA-topoisomerase complexes, leading to cytotoxic effects in cancer cells.[16]
-
Enzyme Inhibitors: Isoquinoline-based compounds have been developed as inhibitors for enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment.[17]
The In Silico Modeling Paradigm: A Strategic Workflow
In silico modeling provides a powerful, cost-effective framework for rapidly screening vast chemical libraries, predicting molecular interactions, and guiding the optimization of lead compounds before committing to resource-intensive laboratory synthesis and testing.[18][19] A robust computational workflow does not treat techniques as isolated steps but as an integrated, self-validating pipeline where the output of one stage informs the next.
Caption: Integrated workflow for in silico analysis of this compound interactions.
Foundational Step: Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. The principle of "garbage in, garbage out" is paramount.
Sourcing and Preparing the this compound Structure
The initial 3D structure of this compound can be sourced from chemical databases like PubChem.[18] It is crucial to process this initial structure to ensure it represents a realistic physiological state.
Protocol: Ligand Preparation
-
Obtain Structure: Download the 3D structure of this compound (e.g., from PubChem CID 135483582) in a standard format like SDF or MOL2.[12]
-
Protonation State: Causality: The ionization state of a molecule affects its electrostatic interactions. Use a tool (e.g., Open Babel, Schrödinger's LigPrep) to assign the correct protonation state at a physiological pH of 7.4. For this compound, the phenolic hydroxyl group and the pyridine nitrogen are key sites to consider.
-
Generate Tautomers: Causality: Tautomeric forms can coexist and may have different binding characteristics. Generate plausible tautomers to ensure the most relevant form is evaluated.
-
Energy Minimization: Causality: The downloaded structure may be in a high-energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to relax the structure to a low-energy, more realistic conformation.
Target Identification and Structure Acquisition
The selection of a target protein structure is a critical decision. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[20]
Selection Criteria for PDB Structures:
-
Resolution: Prioritize structures with higher resolution (e.g., < 2.5 Å) as they provide more accurate atomic coordinates.
-
Source Organism: Ensure the protein is from the correct species (e.g., human) to avoid discrepancies in amino acid sequences.
-
Completeness: Check for missing residues or loops, especially within the binding site. These may need to be modeled using external tools.[18]
-
Co-crystallized Ligand: A structure with a bound ligand (ideally an isoquinoline analog) is invaluable. It validates the location and accessibility of the binding pocket and serves as a reference for docking validation.
Protocol: Receptor Structure Preparation
Raw PDB files are not suitable for direct use in modeling studies and require careful preparation.[21]
Protocol: Receptor Preparation using AutoDockTools (ADT)
-
Load PDB File: Open the downloaded PDB file in ADT.
-
Clean the Structure: Causality: Water molecules, co-solvents, and ions are often not directly involved in the ligand's binding and can create steric clashes or artifacts. Remove all water molecules and any non-essential heteroatoms.[21][22]
-
Add Hydrogens: Causality: PDB files from X-ray crystallography typically lack hydrogen atoms. Hydrogens are essential for defining correct hydrogen bonding patterns and steric properties. Add polar hydrogens, as these are most critical for interactions.[18]
-
Assign Charges: Causality: Atomic partial charges are necessary to calculate electrostatic interactions. Compute Gasteiger or other appropriate partial charges for the protein atoms.[18]
-
Save as PDBQT: Save the prepared protein in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Molecular Docking: Predicting Binding Modes
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, providing insights into binding mechanisms and a quantitative estimate of binding affinity via a scoring function.[23][24]
The Rationale Behind Docking Strategy
The key decision is defining the search space for the docking algorithm.
-
Blind Docking: The search grid encompasses the entire protein surface. This is useful when the binding site is unknown, helping to identify potential allosteric or novel binding pockets.
-
Targeted Docking: The search grid is centered on a known or predicted active site (e.g., the ATP-binding pocket of a kinase or the catalytic site of a protease). This is more computationally efficient and yields more precise results when the binding site is known.[22]
Protocol: Targeted Molecular Docking with AutoDock Vina
This protocol assumes the use of AutoDock Vina, a widely used and robust docking program.[24][25]
-
Prepare Ligand: Convert the energy-minimized this compound structure to the PDBQT format using ADT, defining rotatable bonds.
-
Define the Binding Site (Grid Box): Causality: The grid box defines the 3D space where the docking algorithm will search for favorable binding poses. Center the grid box on the active site, ensuring its dimensions are large enough to accommodate the entire ligand in various orientations.[18]
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared protein and ligand files, the center coordinates, and the dimensions of the grid box.
-
Run Docking Simulation: Execute the Vina command with the specified configuration file. Vina will perform a series of computational "runs" to explore the conformational space and will output a set of top-ranked binding poses.[23]
-
Analyze Results: The output will be a PDBQT file containing multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[23]
Interpreting Docking Results
The primary outputs are the binding pose and the docking score.
-
Binding Pose: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio).[25] Analyze the specific interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking interactions with key active site residues.
-
Docking Score: This is a numerical estimate of binding affinity; more negative values typically indicate stronger predicted binding.[23] It is crucial to understand that this is a prediction. Its primary utility lies in ranking different poses or different ligands against the same target, not as an absolute measure of affinity.
Table 1: Example Docking Results for this compound Derivatives Against a Hypothetical Kinase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -7.2 | GLU-91, LEU-144, LYS-42 | H-bond with hinge (GLU-91), Hydrophobic contact |
| Derivative A | -8.5 | GLU-91, LEU-144, ASP-155 | H-bond with hinge (GLU-91), H-bond with DFG motif (ASP-155) |
| Derivative B | -6.8 | TYR-89, ILE-35 | Pi-stacking with gatekeeper (TYR-89) |
Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing for the assessment of the stability of the protein-ligand complex and revealing subtle conformational changes that are invisible to docking.[26][27]
Caption: The sequential stages of a molecular dynamics simulation workflow.
Protocol: GROMACS MD Simulation of a Protein-Ligand Complex
This protocol outlines the general steps for running an MD simulation using GROMACS, a widely used simulation package.[28]
-
System Preparation:
-
Generate Ligand Topology: The force field needs parameters for the ligand. Use a server like CGenFF or ACPYPE to generate topology and parameter files for this compound that are compatible with the chosen protein force field (e.g., CHARMM36).[28]
-
Combine Protein and Ligand: Merge the coordinate files of the protein and the top-ranked docked pose of the ligand.
-
-
Solvation and Ionization:
-
Define Simulation Box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[28]
-
Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Causality: The overall system must be electrically neutral. Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the protein-ligand complex.
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform steepest descent minimization to relax the system and remove any steric clashes introduced during setup.
-
NVT Equilibration: Equilibrate the system at constant Number of particles, Volume, and Temperature (NVT). This brings the system to the target temperature while restraining the protein and ligand positions.[28]
-
NPT Equilibration: Equilibrate at constant Number of particles, Pressure, and Temperature (NPT). This allows the system density to relax to the correct value.[28]
-
-
Production MD:
-
Release the position restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Key Analyses for Validating the Simulation
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible and which are stable. High fluctuations in the binding site may indicate instability.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between this compound and the protein over the course of the simulation. A persistent hydrogen bond observed throughout the trajectory is a strong indicator of a critical interaction.
Pharmacophore Modeling: Generalizing the Binding Hypothesis
A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that are essential for biological activity.[29] Pharmacophore modeling is used to translate the structural information from one or more active ligands into a 3D query that can be used to search large databases for novel compounds with the potential to bind to the same target.[30][31]
Protocol: Ligand-Based Pharmacophore Generation
This approach is used when several active ligands are known, but a high-quality receptor structure may be unavailable.[29]
-
Select Active Ligands: Compile a set of structurally diverse isoquinoline derivatives with known high activity against the target of interest.
-
Generate Conformations: Generate a diverse set of low-energy 3D conformations for each ligand.
-
Identify Pharmacophoric Features: For each conformation, identify features like Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) groups.
-
Align and Score: Use software (e.g., PHASE, Catalyst) to align the molecules, overlaying their common features.[31] The software generates and scores various hypotheses based on how well they map to the active molecules.
-
Select Best Hypothesis: The best pharmacophore model is the one that effectively maps the features of the most active compounds while excluding features unique to inactive compounds. A study on isoquinolin-1-one inhibitors of TNFα, for example, generated a five-point pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings.[32]
Caption: Deriving a pharmacophore model from active ligands for virtual screening.
Conclusion and Future Perspectives
The in silico modeling of this compound interactions is a multi-faceted process that integrates molecular docking, molecular dynamics, and pharmacophore modeling to build a comprehensive understanding of binding mechanisms. This guide has detailed not only the "how" but the "why" of each step, emphasizing that each computational tool serves to validate and refine the hypotheses generated by the others. Docking provides initial poses, MD simulations test their dynamic stability, and pharmacophore modeling abstracts the key features for broader discovery efforts.
It is imperative to remember that computational models are predictions that generate testable hypotheses, not final answers. The insights gained from these in silico workflows must ultimately be validated through experimental methods, such as binding assays and structural biology, to confirm their real-world relevance and successfully drive the development of novel isoquinoline-based therapeutics.
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Exploring the Potential of Thiazolo[5,4‐c]Isoquinoline Derivatives as Dihydrofolate Reductase Inhibitors: Insights from Molecular Docking and Experimental Studies for Antibacterial Therapy - ResearchGate. (n.d.). Retrieved from [Link]
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Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]
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"exploring the chemical reactivity of the hydroxyl group in isoquinolin-6-ol"
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in Isoquinolin-6-ol
Introduction
The isoquinoline scaffold is a prominent heterocyclic aromatic framework, forming the core of numerous natural alkaloids and synthetic compounds with significant pharmacological importance.[1][2][3][4] As a privileged structure in medicinal chemistry, its derivatives have been extensively explored for a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2][5][6] this compound (CAS No. 7651-82-3), a key derivative, is of particular interest due to the presence of a phenolic hydroxyl (-OH) group. This functional group is not merely a passive substituent; it is a highly reactive center that dictates the molecule's chemical behavior and serves as a critical handle for synthetic modification.
This technical guide provides an in-depth exploration of the chemical reactivity of the hydroxyl group in this compound. We will dissect the electronic influence of this group on the isoquinoline system and detail its participation in key chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemistry of this compound for the synthesis of novel bioactive compounds.
| Property | Value |
| CAS Number | 7651-82-3 |
| Molecular Formula | C₉H₇NO[7] |
| Molecular Weight | 145.16 g/mol [8] |
| Appearance | Solid |
| Melting Point | 220°C |
| Boiling Point | 332.1°C at 760 mmHg |
The Hydroxyl Group: A Locus of Reactivity
The hydroxyl group at the C-6 position fundamentally influences the chemical character of the isoquinoline molecule. As a true phenol, it imparts properties distinct from hydroxyl groups at positions that allow keto-enol tautomerism (e.g., position 1).[9]
-
Acidity and Nucleophilicity: The phenolic proton is acidic and can be readily removed by a base to form a negatively charged phenoxide ion. This transformation is crucial as it converts the moderately nucleophilic hydroxyl group into a much more potent nucleophile, primed for reactions with a variety of electrophiles.
-
Electronic Effects: The oxygen atom of the hydroxyl group possesses lone pairs of electrons that it can donate into the aromatic π-system through resonance. This electron-donating effect increases the electron density of the benzene ring portion of the scaffold, making it more susceptible to electrophilic attack compared to unsubstituted isoquinoline. This activating effect is key to understanding its behavior in electrophilic aromatic substitution reactions.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Isoquinoline-6-Carboxamides
Introduction: The Significance of the Isoquinoline-6-Carboxamide Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.[4] The introduction of a carboxamide functionality at the 6-position of the isoquinoline ring system further enhances the potential for developing novel therapeutic agents. This modification allows for fine-tuning of physicochemical properties and provides a key interaction point with biological targets, leading to compounds with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
This guide provides a comprehensive overview of established and modern protocols for the synthesis of isoquinoline-6-carboxamides, intended for researchers, scientists, and professionals in drug development. The focus is not only on the step-by-step procedures but also on the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.
Part 1: Strategic Approaches to the Isoquinoline Core
The construction of the isoquinoline ring system is the foundational step. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Ring-Forming Reactions
Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are robust and have been refined over many years. They typically involve the cyclization of a β-phenylethylamine derivative.
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[6] Subsequent oxidation yields the aromatic isoquinoline. The reaction is most effective when the benzene ring is activated with electron-donating groups.[7]
Causality of Experimental Choices:
-
Starting Material: A β-phenylethylamine is acylated to form the corresponding amide. This amide is the direct precursor for the cyclization.
-
Dehydrating Agent/Lewis Acid: Reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂) are crucial.[7][8] They activate the amide carbonyl for cyclization by forming a reactive intermediate, such as a nitrilium ion.[6] The choice of reagent can influence the reaction temperature, with stronger agents allowing for milder conditions.[6]
-
Aromatization: The resulting 3,4-dihydroisoquinoline is not yet the final aromatic isoquinoline. A dehydrogenation step is required, commonly achieved using a palladium catalyst (e.g., Pd/C) at elevated temperatures.[9]
Reaction Mechanism: Bischler-Napieralski Reaction
Caption: Mechanism of the Bischler-Napieralski reaction.
General Protocol: Bischler-Napieralski Synthesis
-
Amide Formation: React the desired β-phenylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) or toluene.
-
Cyclization: To the purified amide dissolved in a high-boiling solvent (e.g., toluene or xylene), add the dehydrating agent (e.g., POCl₃) and reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.[8]
-
Work-up: Carefully quench the reaction mixture with ice water and basify with an aqueous solution of sodium hydroxide or sodium carbonate. Extract the product with an organic solvent.
-
Aromatization: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent and add a palladium catalyst. Heat the mixture under an inert atmosphere to effect dehydrogenation.
-
Purification: Purify the final isoquinoline product by column chromatography or recrystallization.
This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11] This method is particularly valuable as it often proceeds under mild conditions, especially when the aromatic ring is electron-rich.[9][12]
Causality of Experimental Choices:
-
Reactants: A β-arylethylamine and a carbonyl compound (aldehyde or ketone) are the key starting materials.
-
Acid Catalyst: An acid catalyst is required to protonate the intermediate Schiff base, forming a more electrophilic iminium ion which is necessary for the cyclization to occur.[11][13]
-
Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating in a protic solvent.
Reaction Mechanism: Pictet-Spengler Reaction
Caption: Mechanism of the Pictet-Spengler reaction.
General Protocol: Pictet-Spengler Synthesis
-
Reaction Setup: Dissolve the β-arylethylamine and the aldehyde/ketone in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Aromatization: Neutralize the reaction mixture and extract the tetrahydroisoquinoline. Similar to the Bischler-Napieralski product, this intermediate must be oxidized to the aromatic isoquinoline.
-
Purification: Purify the product using standard techniques.
Modern Transition-Metal-Catalyzed Syntheses
Recent advances in organic synthesis have led to the development of powerful transition-metal-catalyzed methods for constructing the isoquinoline core.[14][15] These methods often offer greater functional group tolerance, milder reaction conditions, and access to a wider range of substituted isoquinolines.[1][16]
Key Features:
-
Catalysts: Palladium, rhodium, ruthenium, and copper catalysts are commonly employed.[15][16][17]
-
Reaction Types: These syntheses often involve C-H activation, annulation, and multicomponent reactions.[14][18]
-
Advantages: These methods can be more atom-economical and may not require pre-functionalized starting materials, offering a more direct route to the desired products.[14]
General Workflow: Transition-Metal-Catalyzed Isoquinoline Synthesis
Caption: General workflow for transition-metal-catalyzed isoquinoline synthesis.
Part 2: Introduction of the Carboxyl Group at C-6
Once the isoquinoline or tetrahydroisoquinoline core is synthesized, the next critical step is the introduction of a carboxylic acid group at the 6-position. A common strategy involves the lithiation of a suitably protected tetrahydroisoquinoline followed by quenching with carbon dioxide.
Protocol: Carboxylation of a Tetrahydroisoquinoline Derivative [19] This protocol is adapted from a patented procedure and illustrates a viable route.[19]
-
N-Protection: The secondary amine of the tetrahydroisoquinoline is first protected, for example, as a benzyl amine, to prevent side reactions. This is typically achieved by reacting the tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of a base.[19]
-
Directed Ortho-Metalation: Dissolve the N-protected tetrahydroisoquinoline in an anhydrous ethereal solvent like tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -60 to -50 °C) under an inert atmosphere (e.g., nitrogen or argon).[19]
-
Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi), is added dropwise. The base deprotonates the aromatic ring at the position ortho to the directing group.
-
Carboxylation: Gaseous carbon dioxide is bubbled through the solution, or solid dry ice is added. The organolithium intermediate reacts with CO₂ to form a lithium carboxylate salt.[19]
-
Work-up and Deprotection: The reaction is quenched with water, and the carboxylic acid is isolated after an acidic work-up. The N-protecting group is then removed. For a benzyl group, this is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C).[19]
Part 3: Formation of the Isoquinoline-6-Carboxamide
The final step is the formation of the amide bond. This is a well-established transformation in organic chemistry, with numerous reliable methods available.[20]
Method 1: Acyl Chloride Formation and Subsequent Amination
This is a classic and highly effective two-step method. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an amine.
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the carboxylic acid to the acyl chloride. These reagents are highly reactive and generate gaseous byproducts that are easily removed.
-
Amine: The desired primary or secondary amine is used as the nucleophile.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl generated during the reaction, preventing the formation of an unreactive ammonium salt of the amine.[]
Protocol: Amide Formation via Acyl Chloride
-
Acyl Chloride Synthesis: To a solution of the isoquinoline-6-carboxylic acid in an inert solvent (e.g., DCM), add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. Stir the reaction at room temperature until the evolution of gas ceases. Remove the excess chlorinating agent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an inert solvent. In a separate flask, dissolve the desired amine and a slight excess of a non-nucleophilic base in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until complete. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate it under reduced pressure.
-
Purification: Purify the isoquinoline-6-carboxamide by column chromatography or recrystallization.
Method 2: Direct Amide Coupling
Direct coupling of a carboxylic acid and an amine using a coupling reagent is a very common and often milder alternative to the acyl chloride method.[22] This one-pot procedure avoids the handling of moisture-sensitive acyl chlorides.
Causality of Experimental Choices:
-
Coupling Reagents: A wide variety of coupling reagents are available, each with its own advantages. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used.[23] Uronium/aminium salts such as HATU, HBTU, and PyBOP are also highly effective, particularly for sterically hindered substrates.[]
-
Additives: Additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are often used in conjunction with coupling reagents to suppress side reactions and minimize racemization in chiral substrates.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Group | Byproduct | Solubility of Byproduct | Notes |
| DCC | Dicyclohexylurea | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Byproduct removal by filtration. |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble urea | Soluble in water | Easy work-up by aqueous extraction.[23] |
| HATU | O-Acyl(tetramethyl)isouronium | Tetramethylurea | Soluble | Highly efficient, especially for difficult couplings. |
| PyBOP | Benzotriazolyloxy-tris(pyrrolidino)phosphonium | HMPA (carcinogenic) | Soluble | High coupling efficiency. |
General Mechanism: Carbodiimide-Mediated Amide Coupling
Caption: General mechanism for amide bond formation using a carbodiimide coupling agent.
Protocol: Direct Amide Coupling with EDC
-
Reaction Setup: Dissolve the isoquinoline-6-carboxylic acid, the desired amine (1.0-1.2 equivalents), and an additive like HOBt (1.0 equivalent) in an appropriate solvent (e.g., DCM, DMF, or acetonitrile).
-
Coupling Agent Addition: Add EDC hydrochloride (1.2-1.5 equivalents) to the mixture in one portion.
-
Reaction: Stir the reaction at room temperature for several hours to overnight. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting isoquinoline-6-carboxamide by column chromatography.
Conclusion
The synthesis of isoquinoline-6-carboxamides is a multi-step process that relies on a robust strategy for both the construction of the heterocyclic core and the subsequent functionalization and amide bond formation. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for accessing the isoquinoline framework. Modern transition-metal-catalyzed reactions offer alternative routes with potential advantages in terms of efficiency and substrate scope. The introduction of the C-6 carboxyl group can be effectively achieved through directed ortho-metalation of a protected tetrahydroisoquinoline intermediate. Finally, the conversion of the carboxylic acid to the desired carboxamide is readily accomplished using either the acyl chloride method or, more commonly, direct coupling with a wide range of available reagents. The choice of the specific synthetic route will ultimately depend on the desired substitution pattern of the final molecule, the availability of starting materials, and the scale of the synthesis.
References
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- 18. Isoquinoline synthesis [organic-chemistry.org]
- 19. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]
- 20. books.rsc.org [books.rsc.org]
- 22. jackwestin.com [jackwestin.com]
- 23. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Isoquinolin-6-ol
Introduction: The Strategic Value of Isoquinolin-6-ol in Heterocyclic Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of isoquinoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4] Among the various substituted isoquinolines, this compound presents a particularly versatile starting material for the synthesis of novel heterocyclic compounds. The presence of the phenolic hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of fused ring systems and other complex architectures. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of novel heterocyclic compounds, with a focus on multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions.
PART 1: Multicomponent Reactions (MCRs) for the Rapid Assembly of Complex Heterocycles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[5][6] The use of this compound in MCRs can lead to the rapid generation of diverse libraries of novel heterocyclic compounds with potential biological activities.
Application Note 1: Synthesis of Pyrano[3,2-f]isoquinolines via a Three-Component Reaction
The phenolic hydroxyl group of this compound can participate in reactions with aldehydes and active methylene compounds to generate fused pyran rings. This protocol outlines a microwave-assisted, catalyst-free approach for the synthesis of pyrazolo[4',3':5,6]pyrano[3,2-f]isoquinolines.
Rationale: This reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile or a pyrazolone), followed by a Michael addition of the this compound and subsequent cyclization. Microwave irradiation is employed to accelerate the reaction rate and improve yields.[5]
Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-1,4-dihydropyrano[3,2-f]isoquinoline-3-carbonitrile
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine this compound (145 mg, 1.0 mmol), 4-chlorobenzaldehyde (140 mg, 1.0 mmol), and malononitrile (66 mg, 1.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol:water (1:1 v/v) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
-
Work-up: After cooling, the precipitated product is collected by filtration, washed with cold ethanol (2 x 5 mL), and dried under vacuum.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure pyrano[3,2-f]isoquinoline derivative.
| Aldehyde | Active Methylene Compound | Product | Expected Yield (%) |
| 4-chlorobenzaldehyde | Malononitrile | 2-amino-4-(4-chlorophenyl)-1,4-dihydropyrano[3,2-f]isoquinoline-3-carbonitrile | 85-95 |
| Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-amino-4-phenyl-1,4-dihydropyrano[3,2-f]isoquinoline-3-carboxylate | 80-90 |
| 4-methoxybenzaldehyde | 1,3-dimethylbarbituric acid | 1,3-dimethyl-5-(4-methoxyphenyl)-1,5-dihydropyrano[3,2-f]isoquinoline-2,4(3H)-dione | 82-92 |
Table 1: Representative examples for the synthesis of pyrano[3,2-f]isoquinoline derivatives.
Caption: Workflow for the microwave-assisted synthesis of pyrano[3,2-f]isoquinolines.
PART 2: Cycloaddition Reactions for the Construction of Polycyclic Systems
Cycloaddition reactions are a powerful class of reactions for the formation of cyclic compounds.[7] The aromatic rings of this compound can participate in cycloaddition reactions, particularly under photochemical conditions, to generate complex, three-dimensional architectures.[8][9]
Application Note 2: Photochemical [4+2] Dearomative Cycloaddition of this compound with Alkenes
The benzene ring of this compound can act as a diene in a [4+2] cycloaddition reaction with an alkene under photochemical conditions. This dearomative cycloaddition provides a direct route to bridged polycyclic nitrogen-containing heterocycles.
Rationale: This reaction is typically mediated by an energy transfer sensitizer. The isoquinoline nucleus is excited to its triplet state, which then undergoes a stepwise radical cycloaddition with the alkene.[10] The hydroxyl group at the 6-position can influence the regioselectivity of the cycloaddition.
Experimental Protocol: Synthesis of a Bridged Polycyclic Isoquinoline Derivative
-
Reaction Setup: In a quartz reaction tube, dissolve this compound (145 mg, 1.0 mmol) and cyclopentene (102 mg, 1.5 mmol) in 10 mL of degassed acetonitrile.
-
Sensitizer Addition: Add a photosensitizer, such as benzophenone (18 mg, 0.1 mmol).
-
Photochemical Reaction: Seal the tube and irradiate with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24 hours.
-
Work-up: After the reaction, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired bridged polycyclic adduct.
| Alkene | Product | Expected Diastereoselectivity (endo:exo) | Expected Yield (%) |
| Cyclopentene | Bridged adduct from cyclopentene | >10:1 | 60-75 |
| 1-Hexene | Bridged adduct from 1-hexene | >10:1 | 55-70 |
| Styrene | Bridged adduct from styrene | >10:1 | 65-80 |
Table 2: Representative examples for the photochemical [4+2] cycloaddition of this compound.
Caption: Proposed mechanism for the photochemical [4+2] cycloaddition of this compound.
PART 3: Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5] The this compound scaffold can be functionalized through various cross-coupling reactions.
Application Note 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5- or 7-Bromo-isoquinolin-6-ol
To introduce aryl or heteroaryl substituents onto the isoquinoline core, a halogenated derivative of this compound is first required. Bromination of this compound can be selectively achieved at the 5- or 7-position. The resulting bromo-isoquinolin-6-ol can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid.
Rationale: The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It typically employs a palladium catalyst and a base to couple an organoboron compound with a halide or triflate. This reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.
Experimental Protocol: Synthesis of 7-Phenylthis compound
Step A: Bromination of this compound
-
Reaction Setup: Dissolve this compound (1.45 g, 10 mmol) in 50 mL of glacial acetic acid.
-
Bromine Addition: Slowly add a solution of bromine (1.60 g, 10 mmol) in 10 mL of glacial acetic acid to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 12 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried to yield a mixture of 5-bromo- and 7-bromo-isoquinolin-6-ol.
-
Purification: The isomers are separated by column chromatography on silica gel.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask, combine 7-bromo-isoquinolin-6-ol (224 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).
-
Solvent and Base Addition: Add 10 mL of a 2M aqueous solution of sodium carbonate and 10 mL of toluene.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere for 12 hours.
-
Work-up: After cooling, the phases are separated. The aqueous phase is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 7-phenylthis compound.
| Boronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 7-Phenylthis compound | 75-85 |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)this compound | 70-80 |
| 2-Thienylboronic acid | 7-(Thiophen-2-yl)this compound | 65-75 |
Table 3: Representative examples for the Suzuki-Miyaura cross-coupling of 7-bromo-isoquinolin-6-ol.
Caption: Two-step workflow for the synthesis of 7-arylisoquinolin-6-ols.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided in this guide demonstrate the utility of this building block in multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. By leveraging the reactivity of the phenolic hydroxyl group and the isoquinoline core, researchers can efficiently construct diverse molecular architectures with significant potential for applications in drug discovery and materials science.
References
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Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
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National Institutes of Health (NIH). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
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SlideShare. Isoquinoline.pptx. [Link]
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World Journal of Pharmaceutical Research. Isoquinoline derivatives and its medicinal activity. [Link]
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Wiley Online Library. Doebner-Miller Reaction. [Link]
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ACS Omega. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]
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ResearchGate. Quinolines and isoquinolines: reactions and synthesis. [Link]
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ACS Omega. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. [Link]
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Canadian Science Publishing. THIAZOLOISOQUINOLINES: I. THE SYNTHESIS OF THIAZOLO[4,5-c]ISOOUINOLINE. [Link]
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Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
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Wikipedia. Doebner–Miller reaction. [Link]
-
ResearchGate. ChemInform Abstract: Six-Membered Heterocycles: Quinoline and Isoquinoline. [Link]
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Semantic Scholar. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. [Link]
-
MDPI. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. [Link]
-
ResearchGate. Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. [Link]
-
PubMed Central. Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. [Link]
-
ACS Publications. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. [Link]
-
PubMed Central. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. [Link]
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PubChem. This compound. [Link]
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PubMed Central. Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. [Link]
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ResearchGate. Furoquinolines Part VI: Synthesis of Furo(2,3-b)quinolines. [Link]
-
PubMed Central. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. [Link]
-
ACS Publications. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. [Link]
-
ResearchGate. Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. [Link]
-
PubMed Central. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
-
YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Canadian Science Publishing. THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. [Link]
-
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-
International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]
-
ResearchGate. Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. [Link]
-
Chemistry of Heterocyclic Compounds. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). [Link]
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Royal Society of Chemistry. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. [Link]
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-
MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]
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Application Notes and Protocols for Isoquinolin-6-ol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Isoquinolin-6-ol Scaffold
This compound is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with the presence of a hydroxyl group and a nitrogen atom, provides a unique scaffold for the design of novel therapeutic agents. The isoquinoline core is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The hydroxyl group at the 6-position offers a key point for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for synthesis, biological evaluation, and pharmacokinetic profiling.
I. Synthetic Strategies for this compound and its Derivatives
The synthesis of the this compound core and its subsequent functionalization are critical steps in the drug discovery process. Several classical and modern synthetic methods can be employed.
Synthesis of the this compound Core
A common method for the synthesis of this compound involves the demethylation of 6-methoxyisoquinoline.
Protocol 1: Demethylation of 6-Methoxyisoquinoline
Principle: This protocol describes the cleavage of the methyl ether of 6-methoxyisoquinoline using a strong Lewis acid, such as pyridine hydrochloride, at high temperatures to yield the corresponding phenol, this compound.
Materials:
-
6-Methoxyisoquinoline
-
Pyridine hydrochloride
-
Water
-
Concentrated ammonium hydroxide
-
Ethyl acetate
-
Dichloromethane
-
2N NH3/MeOH
Procedure:
-
Combine 6-methoxyisoquinoline (e.g., 2.1 g, 13.2 mmol) and pyridine hydrochloride (e.g., 30 g) in a heavy-walled, screw-cap sealed tube.
-
Heat the mixture at 160°C overnight.
-
Cool the reaction mixture to room temperature.
-
Add water and adjust the pH of the mixture to 10-11 with concentrated ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic extracts and wash with water (4 times).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by medium pressure liquid chromatography, eluting with a gradient of 0-3% of 2N NH3/MeOH in dichloromethane to afford this compound.[4]
Regioselective Functionalization of the this compound Scaffold
The strategic modification of the this compound core is essential for developing structure-activity relationships (SAR). Key positions for functionalization include the C1, C6-hydroxyl, and the nitrogen atom.
Protocol 2: C1-Arylation of this compound Derivatives
Principle: This protocol outlines a general procedure for the synthesis of 1-aryl-substituted isoquinolines via the Bischler-Napieralski reaction, which can be adapted for precursors of this compound. This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent.
Materials:
-
A suitable β-phenylethylamine precursor with a protected hydroxyl group at the appropriate position.
-
An acyl chloride or anhydride.
-
A Lewis acid (e.g., POCl₃, P₂O₅).
-
A dehydrogenation agent (e.g., Palladium on carbon).
-
Appropriate solvents (e.g., toluene, acetonitrile).
Procedure:
-
Acylate the β-phenylethylamine with the desired acyl chloride or anhydride to form the corresponding amide.
-
Dissolve the amide in a suitable solvent and treat with a Lewis acid to effect cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Dehydrogenate the intermediate using a catalyst such as palladium on carbon to yield the aromatic isoquinoline.
-
Deprotect the hydroxyl group to yield the final 1-substituted this compound derivative.[5]
II. Applications and Biological Evaluation Protocols
The this compound scaffold has been explored for its potential in various therapeutic areas. The following sections detail its applications and provide protocols for biological evaluation.
Anticancer Applications
Isoquinoline alkaloids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][6]
Protocol 3: Cell Viability Assessment using MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, HT29)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the culture medium.
-
Replace the medium with the compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[3][7][8]
Table 1: Representative Cytotoxic Activity of Isoquinoline Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Sanguinarine | Various | 0.11–0.54 µg/mL | [9] |
| Chelerythrine | Various | 0.14–0.46 µg/mL | [9] |
| 6,8-diphenylquinoline | C6, HeLa, HT29 | Potent | [10] |
Antimicrobial Applications
Isoquinoline alkaloids have demonstrated activity against a range of pathogenic bacteria and fungi.[11][12]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound derivative stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Prepare two-fold serial dilutions of the this compound derivative in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible microbial growth.[13][14][15][16]
Table 2: Representative Antimicrobial Activity of Isoquinoline Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Spathullin B | S. aureus | 1 | [17] |
| 6-methoxydihydrosanguinarine | S. aureus | 1.9-3.9 | [18] |
Neuroprotective Applications
Isoquinoline alkaloids have shown promise in the context of neurodegenerative diseases by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects.[10]
Protocol 5: In Vitro Neuroprotection Assay against Oxidative Stress
Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound derivative stock solution
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the wells (except for the control wells).
-
Incubate for a further 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 3.
-
Calculate the percentage of neuroprotection conferred by the compound.[19]
III. Mechanism of Action Elucidation
Understanding the molecular mechanism of action is crucial for rational drug design. This compound derivatives have been investigated as inhibitors of various protein kinases.
Kinase Inhibition Assays
Protocol 6: In Vitro Kinase Inhibition Assay
Principle: This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivative.
-
In a 96-well plate, add the kinase, substrate, and compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Diagram 1: Simplified Kinase Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by an this compound derivative.
IV. In Vitro ADME and Pharmacokinetic Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for the successful development of a drug candidate.[4][17]
In Vitro ADME Assays
A panel of in vitro assays can predict the in vivo pharmacokinetic behavior of this compound derivatives.
Protocol 7: Metabolic Stability in Liver Microsomes
Principle: This assay determines the rate of metabolism of a compound by liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
This compound derivative
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer.
-
Add the this compound derivative to initiate the reaction.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
Diagram 2: Workflow for In Vitro ADME Profiling
Caption: A typical workflow for the in vitro ADME profiling of drug candidates.
Table 3: Key In Vitro ADME Assays
| Assay | Purpose | System |
| Kinetic/Thermodynamic Solubility | Predicts oral absorption | Aqueous buffers |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion | Artificial membrane |
| Caco-2 Permeability | Predicts intestinal absorption and efflux | Caco-2 cell monolayer |
| Metabolic Stability | Predicts metabolic clearance | Liver microsomes, hepatocytes |
| Plasma Protein Binding | Determines the free fraction of the drug | Plasma, equilibrium dialysis |
| CYP450 Inhibition | Predicts drug-drug interaction potential | Recombinant CYP enzymes |
V. Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its amenability to synthetic modification allows for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets. The protocols outlined in this guide provide a robust framework for the synthesis, biological evaluation, and pharmacokinetic profiling of this compound derivatives. Future research in this area will likely focus on the development of more complex and highly functionalized analogs, the elucidation of their detailed mechanisms of action, and their evaluation in in vivo models of disease.
VI. References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International journal of molecular sciences, 22(4), 1653. [Link]
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Kjeller, G., Linder, D., & Nielsen, J. (2020). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules (Basel, Switzerland), 25(24), 5988. [Link]
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Mishra, R., & Tiwari, V. K. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 14(7), 1215–1279. [Link]
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Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International journal of molecular sciences, 22(4), 1653. [Link]
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Sim, T., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 4760. [Link]
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ResearchGate. (n.d.). Structures of antimicrobial compounds with an isoquinoline moiety. Retrieved from [Link]
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Chandra, D., Kumar, N., Parmar, D., Gupta, P., & Sharma, U. (2024). Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquiniones. Organic letters. [Link]
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Czarnecka, K., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114772. [Link]
-
ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]
-
Chandra, D., et al. (2024). Rh(III)-Catalyzed Regioselective C8-alkenylation of isoquinolones with methoxyallene: A Facile Access to aldehyde bearing isoqui. ChemRxiv. [Link]
-
Mishra, R., & Tiwari, V. K. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 14(7), 1215–1279. [Link]
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Jiang, H., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(35), 14211-14218. [Link]
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ResearchGate. (n.d.). Summary of antimicrobial activity of some classes of isoquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. Retrieved from [Link]
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Spizek, J., & Rezanka, T. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature protocols. [Link]
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Abbasoglu, U., Sener, B., Günay, Y., & Temizer, H. (1991). Antimicrobial activity of some isoquinoline alkaloids. Archiv der Pharmazie, 324(6), 379–380. [Link]
-
Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. ACS infectious diseases, 8(3), 596–607. [Link]
-
Zhou, X., et al. (2016). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules (Basel, Switzerland), 21(11), 1530. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
Al-Radde, N. S., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules (Basel, Switzerland), 27(19), 6202. [Link]
-
Singh, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). [Link]
-
Wrześniok, D., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology. PeerJ, 11, e15668. [Link]
-
Ray, P. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1255–1258. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]
-
MDPI. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(15), 2891. [Link]
-
Hedvat, M., et al. (2017). Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines. Journal of translational medicine, 15(1), 107. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]
-
Liu, H., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International journal of molecular sciences, 24(12), 10258. [Link]
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Development of Isoquinolin-6-ol Based Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Isoquinolin-6-ol Scaffold as a Privileged Structure in Enzyme Inhibition
The isoquinoline core is a prominent heterocyclic aromatic compound, comprising a benzene ring fused to a pyridine ring. This structural motif is found in numerous natural alkaloids and has been extensively utilized as a scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] Isoquinoline derivatives have demonstrated a wide array of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][2] The versatility of the isoquinoline scaffold makes it a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.[3]
Within this important class of compounds, this compound presents a particularly interesting starting point for the development of enzyme inhibitors. The hydroxyl group at the 6-position provides a crucial handle for synthetic modification, allowing for the generation of diverse chemical libraries. Furthermore, this hydroxyl group can participate in key hydrogen bonding interactions within the active sites of target enzymes, enhancing binding affinity and inhibitory potency. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of this compound based enzyme inhibitors, from initial design and synthesis to biochemical and cellular evaluation.
Part 1: Design and Synthesis of this compound Derivatives
The rational design of enzyme inhibitors often begins with an understanding of the target enzyme's active site and the structure-activity relationships (SAR) of known inhibitors. For this compound derivatives, the core scaffold provides a rigid framework, while substituents at various positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Rationale for Derivative Design
The development of a library of this compound derivatives should be guided by established medicinal chemistry principles. Key considerations include:
-
Substitution at the 6-OH group: Alkylation or arylation of the hydroxyl group can modulate solubility and introduce new interactions with the enzyme's active site.
-
Substitution on the isoquinoline core: Modifications at other positions (e.g., C1, C3, C4) can influence the molecule's overall shape, electronics, and potential for additional binding interactions.[4]
-
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability or reduce off-target effects.
General Synthetic Strategy
A variety of synthetic methods can be employed to generate a library of substituted this compound derivatives.[5][6] A common approach involves the modification of a pre-formed this compound core.
Protocol 1: General Procedure for the Synthesis of O-Substituted this compound Derivatives via Williamson Ether Synthesis
This protocol describes a general method for the alkylation of the hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired O-substituted this compound derivative.
Causality Behind Experimental Choices:
-
Anhydrous conditions: The use of anhydrous solvents and reagents is crucial to prevent the quenching of the base and to ensure the efficient formation of the alkoxide intermediate.
-
Base selection: Potassium carbonate is a mild base suitable for many alkylations. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.
-
Solvent choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.
Part 2: Biochemical Evaluation of Enzyme Inhibitory Activity
Once a library of this compound derivatives has been synthesized, the next step is to evaluate their ability to inhibit the activity of target enzymes. The choice of enzymes to screen against will depend on the therapeutic area of interest. Isoquinoline derivatives have shown inhibitory activity against several important enzyme classes, including protein kinases, acetylcholinesterase (AChE), and monoamine oxidases (MAOs).[7][8][9]
Protein Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in many diseases, particularly cancer.[10]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a commercially available kit such as ADP-Glo™.
Materials:
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should typically be kept below 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% enzyme activity).
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the screening of this compound derivatives as kinase inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease.[11]
Protocol 3: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the Tris-HCl buffer.
-
Prepare a stock solution of ATCI in the Tris-HCl buffer.
-
Prepare a working solution of AChE in the Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 170 µL of Tris-HCl buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 10 µL of the AChE working solution.
-
Add 20 µL of the DTNB solution.
-
Mix and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 3-5 minutes at 30-second intervals.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters like serotonin and dopamine. MAO inhibitors are used as antidepressants and in the treatment of Parkinson's disease.[12] Isoquinoline derivatives have been identified as reversible inhibitors of MAO, often with selectivity for the MAO-A isoform.[9]
Protocol 4: MAO-A/B Inhibitor Screening Assay (Fluorometric)
This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls
-
Black, opaque 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Add the test compounds and controls at various concentrations to the wells of the microplate.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a solution containing the MAO substrate, HRP, and the fluorescent probe to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using an appropriate excitation and emission wavelength pair (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
The fluorescence signal is proportional to the MAO activity.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.
-
Representative Data Summary
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| ISO-6-OH-01 | Kinase A | 0.52 |
| ISO-6-OH-02 | Kinase A | 1.2 |
| ISO-6-OH-01 | AChE | > 50 |
| ISO-6-OH-02 | AChE | 25.6 |
| ISO-6-OH-03 | MAO-A | 2.1 |
| ISO-6-OH-03 | MAO-B | 15.8 |
Part 3: Cellular Evaluation of this compound Based Inhibitors
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's efficacy and toxicity in a more physiologically relevant context.[13] These assays provide insights into cell permeability, off-target effects, and the overall cellular response to the inhibitor.
Cell Viability and Cytotoxicity Assay
It is essential to assess whether the observed enzyme inhibition translates to a desired cellular effect (e.g., anti-proliferative activity in cancer cells) and to determine the compound's general cytotoxicity.
Protocol 5: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][11]
Materials:
-
Human cell line of interest (e.g., a cancer cell line for kinase inhibitors)
-
Cell culture medium and supplements (e.g., fetal bovine serum, penicillin/streptomycin)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value.
-
Cellular Assay Workflow
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. books.rsc.org [books.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline synthesis [organic-chemistry.org]
- 7. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Note: Robust and Validated Analytical Methods for the Quantification of Isoquinolin-6-ol in Biological Matrices
Introduction: The Analytical Imperative for Isoquinolin-6-ol
This compound belongs to the vast family of isoquinoline alkaloids, a class of compounds with significant pharmacological and toxicological relevance.[1] As a potential metabolite of therapeutic agents, a biomarker, or an environmental exposure marker, the ability to accurately and precisely quantify this compound in complex biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, clinical diagnostics, and drug development.[2] This document provides comprehensive, field-proven protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection for routine analysis.
The methodologies detailed herein are designed to be self-validating systems, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4] The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them to their specific laboratory contexts.
High-Sensitivity Quantification: LC-MS/MS Method
For applications demanding the highest sensitivity and selectivity, such as determining low-level metabolite concentrations in pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique.[5] Its capacity to selectively monitor specific parent-to-product ion transitions for the analyte and internal standard (IS) minimizes interference from endogenous matrix components, ensuring highly reliable quantification.[5][6]
Rationale for Method Design
-
Chromatography: A reversed-phase C18 column is selected for its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like this compound from more polar matrix components. A gradient elution is employed to ensure sharp peak shapes and efficient elution of both the analyte and any potential late-eluting interferences.
-
Mobile Phase: The addition of a small percentage of an acid like formic acid to the mobile phase is critical. It serves to protonate the basic nitrogen atom in the isoquinoline structure, which significantly enhances the ionization efficiency in the positive ion electrospray ionization (ESI) source, thereby boosting sensitivity.[7]
-
Sample Preparation: Solid-Phase Extraction (SPE) is chosen for its ability to provide a cleaner sample extract compared to simpler methods like protein precipitation. This "clean-up" is crucial for reducing matrix effects, a common challenge in LC-MS/MS analysis where co-eluting matrix components can suppress or enhance the analyte's ionization, leading to inaccurate results.
Experimental Workflow: Sample Preparation (SPE)
The following diagram illustrates the typical workflow for preparing a biological sample (e.g., plasma) for LC-MS/MS analysis using Solid-Phase Extraction.
Detailed Protocol: LC-MS/MS
-
Sample Preparation (SPE):
-
To 200 µL of plasma, add 20 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of 4% phosphoric acid in water to acidify and vortex for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: +5500 V.
-
Temperature: 550°C.
-
MRM Transitions: (To be optimized by infusing the analyte)
-
This compound: Propose Q1 (parent ion) → Q3 (product ion)
-
Internal Standard: Propose Q1 → Q3
-
-
Routine Quantification: HPLC-UV Method
When analyte concentrations are expected to be higher, or when access to a mass spectrometer is limited, an HPLC-UV method can provide a robust and reliable alternative.[8][9] The success of this method hinges on achieving adequate chromatographic separation of the analyte from endogenous interferences that may also absorb at the chosen wavelength.
Rationale for Method Design
-
Detection: The isoquinoline ring system contains a chromophore that absorbs UV light. The detection wavelength should be set at an absorption maximum (λmax) for this compound to maximize sensitivity, while ideally being a wavelength where potential interferences show minimal absorption.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is a classic and effective technique for sample clean-up. By carefully selecting a water-immiscible organic solvent and adjusting the pH of the aqueous sample, this compound can be selectively partitioned into the organic phase, leaving many polar interferences behind in the aqueous phase.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
The diagram below outlines the fundamental steps of a Liquid-Liquid Extraction protocol.
Detailed Protocol: HPLC-UV
-
Sample Preparation (LLE):
-
To 500 µL of urine, add 50 µL of IS working solution.
-
Add 100 µL of 1M Sodium Hydroxide (NaOH) to basify the sample.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Photodiode Array (PDA) or UV-Vis Detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:10 mM Phosphate Buffer pH 3.0 (30:70 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically in the range of 220-300 nm). Monitor at λmax.
-
Bioanalytical Method Validation: Ensuring Data Integrity
A method is only as reliable as its validation.[10] All quantitative methods used to support regulatory filings must be validated to demonstrate they are fit for purpose.[3][4] This process ensures the method is accurate, precise, and reproducible for the intended application. The key validation parameters and their typical acceptance criteria, based on FDA and ICH M10 guidelines, are summarized below.[3][4]
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from other components in the matrix.[10] | No significant interfering peaks at the retention time of the analyte and IS in at least six individual blank matrix sources. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | At least 3-4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank. Accuracy within ±20% and Precision (%CV) ≤20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible across low, mid, and high QC concentrations. |
| Matrix Effect (LC-MS/MS) | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least six lots of matrix. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection to analysis).[11][12] | Mean concentration of stability samples must be within ±15% of the nominal (baseline) concentration. Assessed for Bench-top, Freeze-thaw, and Long-term storage. |
Conclusion
The LC-MS/MS and HPLC-UV methods presented in this application note provide robust and reliable frameworks for the quantitative determination of this compound in biological samples. The high-sensitivity LC-MS/MS method is ideally suited for demanding research and clinical applications requiring low detection limits, while the HPLC-UV method offers a practical alternative for routine analyses. Adherence to the detailed protocols and the principles of bioanalytical method validation outlined here will ensure the generation of high-quality, reproducible, and defensible data critical for advancing drug development and scientific research.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][13]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link][15]
-
Davis, B. A., & Boulton, A. A. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of Pharmaceutical Sciences, 67(1), 112–113. [Link][16]
-
ResearchGate. Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. [Link][17]
-
ResearchGate. Stabilizing Drug Molecules in Biological Samples. [Link][18]
-
Briscoe, C. J., Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link][11]
-
Semantic Scholar. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link][12]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link][2]
-
Google Patents. Encapsulation of isoquinoline alkaloids. [19]
-
Gumieniczek, A., et al. (2017). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry. [Link][9]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods: Biological Samples. [Link][20]
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World Health Organization (WHO). Annex 6: WHO guidelines on good herbal processing practices for herbal medicines. [Link][10]
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Polaka, S., Vitore, J., & Tekade, R. K. (2021). Factors affecting the stability of drugs and their metabolites in biological matrices. Biopharmaceutics and Pharmacokinetics Considerations. [Link][21]
-
Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link][7]
-
Semantic Scholar. Drug Stability in Biological Specimens. [Link][22]
-
ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link][23]
-
Gsmol, I., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... Molecules. [Link][24]
-
Filipiak-Szok, A., Kurzawa, M., & Szłyk, E. (2018). Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants... ResearchGate. [Link][25]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. [Link][26]
-
Wujcik, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link][27]
-
Vaka, V. R., et al. (2024). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Advanced Life Science Research. [Link][28]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link][5]
-
Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO)... Journal of Pharmaceutical and Biomedical Analysis, 114, 488-492. [Link][6]
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- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
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- 5. rsc.org [rsc.org]
- 6. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. US20170095467A1 - Encapsulation of isoquinoline alkaloids - Google Patents [patents.google.com]
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- 26. Analytical techniques for the determination of biologically active quinones in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. ijalsr.org [ijalsr.org]
Topic: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for the Quantitative Analysis of Isoquinolin-6-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the quantitative determination of isoquinolin-6-ol. This compound is a key heterocyclic scaffold in medicinal chemistry, and its accurate quantification is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. We present two primary analytical frameworks: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. This guide explains the causality behind instrumental and chemical choices, provides detailed, step-by-step protocols, and includes guidelines for method validation, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities. This compound (6-hydroxyisoquinoline), as a functionalized derivative, serves as a critical building block in synthetic chemistry and may appear as a metabolite in pharmacological studies. Its accurate and precise quantification is therefore paramount.
The physicochemical properties of this compound, such as its aromaticity, polarity, and ionizable nitrogen atom, dictate the strategy for its analytical determination.[1] The phenolic hydroxyl group and the basic nitrogen influence its retention in reversed-phase chromatography and its ionization efficiency in mass spectrometry.[2][3][4] This guide provides the foundational principles and practical protocols to develop and validate reliable analytical methods tailored to these characteristics.
Part I: HPLC-UV Method for Routine Quantification
High-Performance Liquid Chromatography with UV detection is a robust, cost-effective, and widely available technique suitable for analyzing this compound in samples with moderate to high concentrations, such as in-process reaction monitoring or purity assessment of bulk materials.[5]
Principle and Method Development Rationale
The separation is based on the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase.[6]
-
Column Selection: A C18 reversed-phase column is the standard choice for separating moderately polar aromatic compounds like this compound. The hydrophobic interactions between the isoquinoline ring and the C18 alkyl chains provide the primary retention mechanism.
-
Mobile Phase Optimization: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[3] this compound has a basic nitrogen atom. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of this group. This is achieved by adding an acidifier like formic acid to the mobile phase, maintaining a pH well below the pKa of the isoquinoline nitrogen. This ensures the analyte is predominantly in its protonated, cationic form, leading to stable retention times. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detector Wavelength Selection: The conjugated aromatic system of this compound makes it a strong chromophore. While a standard wavelength like 254 nm is often effective for aromatic compounds, determining the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of a standard solution will yield the highest sensitivity.[7]
Experimental Workflow for HPLC-UV Analysis
The logical flow for analyzing this compound via HPLC-UV is a systematic process from sample preparation to data interpretation.
Caption: Workflow for HPLC-UV method development and analysis.
Detailed Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.22 µm syringe filters (PTFE or nylon)
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient for complex mixtures[8] |
| Flow Rate | 1.0 mL/min[5][7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared samples.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[9]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 / 10:1, respectively |
Part II: LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring high sensitivity and selectivity, such as analyzing this compound in complex biological matrices (e.g., plasma, urine) or for trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11]
Principle and Method Development Rationale
This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry.[10]
-
LC Separation: The same reversed-phase principles as the HPLC-UV method apply. However, volatile mobile phase modifiers like formic acid or ammonium formate are essential for compatibility with mass spectrometry. Non-volatile buffers (e.g., phosphate) must be avoided.
-
Ionization: For a nitrogen-containing heterocyclic compound, positive-mode Electrospray Ionization (ESI+) is highly effective. The basic nitrogen is readily protonated in the acidic mobile phase to form the protonated molecule [M+H]⁺, which is the precursor ion.[12]
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[5]
-
Q1 (Precursor Ion): The first quadrupole (Q1) is set to isolate the m/z of the protonated this compound ([M+H]⁺, theoretical m/z 146.06).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).
-
Q3 (Product Ion): The third quadrupole (Q3) is set to monitor a specific, stable fragment ion (product ion) generated from the precursor. This precursor-to-product transition is highly specific to the analyte. The fragmentation of isoquinolines often involves the loss of small neutral molecules.[12][13]
-
-
Internal Standard: Use of a stable isotope-labeled (SIL) internal standard, such as Deuterium-labeled this compound (e.g., d4-isoquinolin-6-ol), is highly recommended. It co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification.[14]
Experimental Workflow for LC-MS/MS Analysis
The workflow for LC-MS/MS is more complex, requiring careful optimization of both chromatographic and mass spectrometric parameters.
Caption: Workflow for LC-MS/MS method development and analysis.
Detailed Protocol: LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
In addition to HPLC materials: this compound-d4 (or other suitable SIL-IS), extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether).
LC Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution is typical for complex matrices |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Conditions (to be optimized by infusion):
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Temp. | ~400 °C |
| MRM Transitions | Analyte (this compound): Q1: 146.1 -> Q3: [Product Ion]Internal Standard (IS): Q1: [M+H]⁺ of IS -> Q3: [Product Ion of IS] |
*Note: Product ions must be determined experimentally by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of CO (28 Da), resulting in a product ion of m/z 118.1.
Procedure:
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Perform protein precipitation (PPT) by adding 300 µL of cold acetonitrile, vortexing, and centrifuging.
-
Alternatively, perform liquid-liquid extraction (LLE) by adding 1 mL of ethyl acetate, vortexing, and centrifuging.[15]
-
Transfer the organic layer (LLE) or supernatant (PPT) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Standard and QC Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of internal standard into a blank matrix (e.g., drug-free plasma). Process these alongside the unknown samples.
-
-
Analysis:
-
Run the processed calibration standards, QCs, and unknown samples using the optimized LC-MS/MS method.
-
-
Data Processing:
-
Integrate the peaks for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration in unknown samples from the calibration curve.
-
References
- Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected
- Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
- HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. KoreaScience.
- Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region.
- Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.
- This compound | C9H7NO. PubChem.
- Bioanalytical Sample Prepar
- HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Mass spectrometry in structural and stereochemical problems. CXXIV. Mass spectral fragmentation of alkylquinolines and isoquinolines.
- Ion fragmentation of small molecules in mass spectrometry.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
- Application Note & Protocol: Quantitative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Current Development in Bioanalytical Sample Preparation Techniques. Baghdad Journal of Biochemistry and Applied Biological Sciences.
- EI-MassSpectra of Assorted Organic Compounds.
- LC-MS/MS Screening of Phenolic Compounds in Wild and Cultiv
- A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline. Benchchem.
- HPLC Methods For Pharmaceutical Analysis. Scribd.
- Guide to achieving reliable quantit
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa.
- Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect.
- Assessment of Iohexol Serum Clearance by LC-MS/MS with Isotopically Labeled Internal Standard. PubMed.
- Chromatographic Approaches for Physicochemical Characteriz
- Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin.
- End-to-end solutions for toxicology, diagnostics, and beyond. SelectScience.
- Characterization of physicochemical properties of substances using chromatographic separation methods.
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- 4. researchgate.net [researchgate.net]
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- 9. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. selectscience.net [selectscience.net]
- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Strategic Derivatization of Isoquinolin-6-ol for Enhanced Bioassay Performance
Introduction: The Isoquinolin-6-ol Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Molecules incorporating this framework have demonstrated utility as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents.[3][4] this compound, in particular, presents a strategic starting point for library synthesis. Its phenolic hydroxyl group at the 6-position is a versatile handle for chemical modification, allowing for the systematic modulation of physicochemical properties to optimize performance in biological assays.
The success of a screening campaign often hinges not just on the core pharmacophore, but on the molecule's ability to reach and interact with its target in the complex environment of a bioassay. Properties such as aqueous solubility, membrane permeability, metabolic stability, and the potential for non-specific binding are critically influenced by the substituents on the core structure. Derivatization of the phenolic hydroxyl group of this compound is a primary strategy to fine-tune these characteristics, thereby enhancing data quality and increasing the probability of identifying viable lead compounds.
This guide provides a detailed exploration of three robust protocols for the derivatization of this compound: O-alkylation, O-acylation, and O-glycosylation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step methodologies, and considerations for downstream bioassays.
Rationale for Derivatization: Modulating Physicochemical Properties
The phenolic hydroxyl is a key determinant of this compound's character. It is a hydrogen bond donor and acceptor, weakly acidic, and contributes to the polarity of the molecule. While essential for some target interactions, this functional group can also lead to poor solubility, rapid metabolism (e.g., glucuronidation), or promiscuous binding. Strategic modification allows the researcher to systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Improving Solubility and Stability: Poor aqueous solubility is a major cause of compound failure in assays, leading to precipitation and inaccurate concentration-response curves. Glycosylation is a powerful technique to dramatically increase water solubility and often enhances metabolic stability.[5][6][7]
-
Increasing Lipophilicity and Permeability: For cell-based assays, compounds must cross the lipid bilayer. Converting the polar hydroxyl group into an ether (O-alkylation) or ester (O-acylation) increases lipophilicity, which can enhance membrane permeability.
-
Probing Target Interactions: The hydroxyl group may be a critical hydrogen bond donor for binding to a biological target. Converting it to an ether removes this capability, while converting it to an ester replaces the donor with a hydrogen bond acceptor. These simple changes provide crucial SAR data.
-
Developing Prodrugs: Esterification is a classic prodrug strategy. An ester derivative may be more permeable and stable, and once inside the cell, it can be hydrolyzed by endogenous esterases to release the active parent compound, this compound.
General Experimental Workflow
The derivatization of this compound follows a logical progression from synthesis to biological evaluation. The workflow ensures that each new compound is pure, its structure is confirmed, and it is suitable for screening.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. discovery.researcher.life [discovery.researcher.life]
Application of Isoquinolin-6-ol in the Development of Fluorescent Probes: A Technical Guide
The isoquinoline scaffold is a cornerstone in the development of fluorescent probes, offering a rigid, aromatic system with favorable photophysical properties. Among its derivatives, isoquinolin-6-ol (also known as 6-hydroxyisoquinoline) presents a particularly attractive starting point for probe synthesis. The hydroxyl group at the 6-position serves as a versatile handle for chemical modification, allowing for the strategic attachment of recognition moieties that can selectively interact with a wide range of analytes. This guide provides an in-depth exploration of the principles, synthesis, and application of this compound in the design of novel fluorescent sensors for researchers, scientists, and drug development professionals.
The Rationale for Employing this compound
The utility of this compound as a fluorophore is rooted in its electronic structure. The hydroxyl group is a potent electron-donating group, which can engage in photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes when appropriately coupled with an analyte-binding site (receptor) and an electron-accepting group. These photophysical mechanisms are the foundation of "turn-on" or ratiometric fluorescent probes.
In a typical "turn-on" sensor design based on PET, the this compound fluorophore is linked to a receptor with a lone pair of electrons, such as a tertiary amine. In the absence of the target analyte, the lone pair of the receptor can quench the fluorescence of the this compound through PET. Upon binding of the analyte (e.g., a proton in the case of a pH sensor), the lone pair becomes engaged, inhibiting the PET process and restoring the fluorescence of the this compound core.
A Representative Application: A "Turn-On" Fluorescent Probe for Acidic pH
To illustrate the practical application of this compound, we will detail the design, synthesis, and characterization of a hypothetical, yet representative, "turn-on" fluorescent probe for acidic pH, named IQ-pH1 . This probe is designed to be non-fluorescent at neutral pH and to exhibit a significant increase in fluorescence intensity in acidic environments, making it suitable for imaging acidic organelles like lysosomes in living cells.[1][2]
The design of IQ-pH1 involves the etherification of the hydroxyl group of this compound with a diethylaminoethyl group. The diethylamino group serves as the proton receptor. At neutral pH, the lone pair of electrons on the nitrogen atom of the diethylamino group quenches the fluorescence of the isoquinoline core via a PET mechanism. In an acidic environment, this nitrogen is protonated, which inhibits PET and "turns on" the fluorescence.
Caption: Proposed sensing mechanism for the hypothetical probe IQ-pH1.
Experimental Protocols
PART 1: Synthesis and Characterization of IQ-pH1
This section provides a detailed, self-validating protocol for the synthesis of the fluorescent pH probe, IQ-pH1, from this compound.
A. Materials and Equipment
-
This compound
-
2-Chloro-N,N-diethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer (ESI-MS)
B. Synthetic Procedure
Caption: Workflow for the synthesis and validation of IQ-pH1.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 6.89 mmol), 2-chloro-N,N-diethylethanamine hydrochloride (1.42 g, 8.27 mmol), and anhydrous potassium carbonate (2.85 g, 20.67 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 10:1 dichloromethane/methanol eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of dichloromethane and methanol to afford the pure product, IQ-pH1.
C. Validation of Synthesis
-
¹H and ¹³C NMR: The purified product should be characterized by NMR spectroscopy to confirm the structure. The presence of peaks corresponding to the diethylaminoethyl group and the disappearance of the phenolic proton of this compound would indicate a successful reaction.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized IQ-pH1.
PART 2: Photophysical Characterization and pH Titration
This protocol establishes the pH-dependent fluorescent properties of IQ-pH1.
A. Materials and Equipment
-
IQ-pH1 stock solution (1 mM in DMSO)
-
Buffer solutions of varying pH (e.g., Britton-Robinson buffer, pH 2-10)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
B. Protocol
-
Preparation of Test Solutions: Prepare a series of solutions with a final IQ-pH1 concentration of 10 µM in buffers of different pH values. Ensure the final DMSO concentration is low (<1% v/v) to avoid solvent effects.[3]
-
UV-Vis Spectroscopy: Record the absorption spectra of the IQ-pH1 solutions at each pH.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of the solutions. The excitation wavelength should be set at the absorption maximum of the protonated form of the probe (determined from the acidic solution).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. The pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation.
C. Representative Photophysical Data
The following table summarizes plausible photophysical properties for the representative probe IQ-pH1, based on typical values for similar isoquinoline-based probes.[4][5][6]
| Property | Value (at pH 7.4) | Value (at pH 4.5) |
| Absorption Max (λabs) | ~330 nm | ~345 nm |
| Emission Max (λem) | ~380 nm | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 |
| Stokes Shift | ~50 nm | ~105 nm |
| pKa | - | ~5.5 |
PART 3: Application in Live Cell Imaging
This protocol describes the use of IQ-pH1 for imaging acidic organelles in living cells.
A. Materials and Equipment
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
IQ-pH1 stock solution (1 mM in DMSO)
-
Confocal laser scanning microscope
B. Protocol
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells with PBS. Add fresh medium containing 5 µM of IQ-pH1 and incubate for 30 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess probe.
-
Imaging: Add fresh culture medium to the cells and image using a confocal microscope. Use an excitation wavelength of ~405 nm and collect the emission between 430-500 nm. The appearance of bright fluorescent puncta within the cytoplasm would be indicative of the probe accumulating in acidic organelles.
Caption: A typical workflow for live cell imaging with IQ-pH1.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the probe is confirmed through standard analytical techniques (NMR and mass spectrometry). The functionality of the probe is validated by the pH titration experiment, which should demonstrate a clear "turn-on" fluorescence response in acidic conditions. The live-cell imaging experiment serves as a practical validation of the probe's utility in a biological context, with the expected outcome of selective labeling of acidic compartments.
Conclusion
This compound is a highly valuable and versatile platform for the development of fluorescent probes. Its inherent photophysical properties and the reactive hydroxyl group allow for the rational design of sensors for a multitude of analytes. The representative probe, IQ-pH1, illustrates how a simple chemical modification can transform the core fluorophore into a sensitive "turn-on" sensor for pH. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and apply this compound-based probes in their own investigations, paving the way for new tools in chemical biology and medical diagnostics.
References
-
[Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2022). National Center for Biotechnology Information.]([Link])
Sources
- 1. Rhodamine-based fluorescent probe for direct bio-imaging of lysosomal pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probe for the measurement of cell surface pH in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Isoquinolin-6-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoquinolin-6-ol Scaffold
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among these, this compound derivatives are of particular interest due to their prevalence in pharmacologically active molecules and their potential as versatile intermediates for the synthesis of complex molecular architectures. The phenolic hydroxyl group at the C-6 position provides a handle for further functionalization, allowing for the fine-tuning of physicochemical and biological properties. This guide provides a detailed overview of established and modern synthetic strategies to access functionalized this compound derivatives, complete with step-by-step protocols and insights into the rationale behind experimental choices.
Strategic Approaches to the this compound Core
The synthesis of the this compound scaffold can be broadly categorized into two approaches:
-
Construction of the Isoquinoline Ring with a Pre-installed Oxygen Moiety: This involves classical cyclization reactions where one of the precursors already contains a hydroxyl group or a protected equivalent (e.g., a methoxy group) at the desired position.
-
Post-Cyclization Functionalization: This strategy involves the synthesis of an isoquinoline core followed by the introduction of the hydroxyl group, often through demethylation of a methoxy-substituted precursor.
This guide will delve into key methodologies within both approaches, providing detailed protocols for their execution.
Part 1: Classical Synthetic Routes
Traditional methods for isoquinoline synthesis, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions, remain valuable tools for constructing the core ring system. These reactions often utilize precursors with methoxy substituents, which can be subsequently deprotected to yield the desired 6-hydroxyisoquinolines.
The Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[2] While the classical conditions can be harsh, modifications have improved its scope and efficiency.
Conceptual Workflow:
Figure 1: General workflow for the synthesis of this compound via the Pomeranz-Fritsch reaction.
Protocol 1: Synthesis of 6-Methoxyisoquinoline via a Modified Pomeranz–Fritsch Reaction
This protocol is adapted from established procedures that provide good yields of the methoxy-substituted isoquinoline.
Materials:
-
3-Methoxybenzaldehyde
-
Aminoacetaldehyde diethyl acetal
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Benzalaminoacetal (Schiff Base):
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a minimal amount of ethanol.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Acid-Catalyzed Cyclization:
-
Carefully add the crude benzalaminoacetal dropwise to a flask containing concentrated sulfuric acid (5-10 equivalents) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-3 hours.
-
Monitor the cyclization by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH > 10 with a cold concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-methoxyisoquinoline.
-
The Bischler–Napieralski Reaction
The Bischler–Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinolines.[3][4] This method is particularly effective for electron-rich aromatic systems.
Conceptual Workflow:
Figure 2: General workflow for the synthesis of a substituted isoquinoline via the Bischler-Napieralski reaction.
Protocol 2: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline [5][6]
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (prepared from 3,4-dimethoxyphenethylamine and acetic anhydride)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Cyclization:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous toluene.
-
Heat the solution to a gentle reflux.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise to the refluxing solution over 30 minutes.
-
Continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice.
-
Stir the mixture until the ice has melted, then basify with a saturated sodium carbonate solution until the pH is > 9.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel to yield 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
-
Note on Dehydrogenation: The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
Part 2: Modern Transition-Metal-Catalyzed Syntheses
Modern synthetic methods, particularly those employing transition-metal catalysts, offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to classical approaches.[1]
Palladium-Catalyzed C-H Activation/Annulation
Palladium-catalyzed C-H activation has emerged as a powerful tool for the construction of isoquinoline scaffolds.[7][8] This approach allows for the direct coupling of C-H bonds with various partners, leading to the formation of the heterocyclic ring in a highly efficient manner.
Conceptual Workflow:
Figure 3: General workflow for Palladium-catalyzed synthesis of isoquinolones.
Protocol 3: Palladium-Catalyzed Synthesis of a Substituted Isoquinolone [7]
Materials:
-
N-methoxy-3-methoxybenzamide
-
Diphenylacetylene
-
[Pd(OAc)₂]
-
Ag₂CO₃
-
Pivalic acid (PivOH)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add N-methoxy-3-methoxybenzamide (1 equivalent), diphenylacetylene (1.5 equivalents), [Pd(OAc)₂] (5 mol%), Ag₂CO₃ (2 equivalents), and pivalic acid (30 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired functionalized isoquinolone.
-
Table 1: Representative Substrate Scope and Yields for Palladium-Catalyzed Isoquinolone Synthesis
| Benzamide Substituent | Alkyne Substituents (R¹, R²) | Product | Yield (%) | Reference |
| 3-MeO | Ph, Ph | 6-Methoxy-3,4-diphenylisoquinolin-1(2H)-one | 85 | [7] |
| 4-Me | Ph, Ph | 7-Methyl-3,4-diphenylisoquinolin-1(2H)-one | 78 | [7] |
| 3-F | Et, Et | 6-Fluoro-3,4-diethylisoquinolin-1(2H)-one | 65 | [7] |
Part 3: Functionalization of the this compound Scaffold
A key advantage of the this compound scaffold is the ability to further modify the molecule at various positions. The phenolic hydroxyl group can be used as a directing group or can be protected to allow for selective reactions at other sites.
Demethylation of 6-Methoxyisoquinolines
A common and practical route to isoquinolin-6-ols is the demethylation of their more readily synthesized 6-methoxy precursors. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[9][10]
Protocol 4: BBr₃-Mediated Demethylation of 6-Methoxyisoquinoline [10]
Materials:
-
6-Methoxyisoquinoline
-
Boron tribromide (BBr₃) solution in DCM (1.0 M)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup:
-
Dissolve 6-methoxyisoquinoline (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of BBr₃:
-
Slowly add the BBr₃ solution in DCM (1.1-1.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by crystallization or column chromatography.
-
Table 2: Comparison of Demethylation Reagents
| Reagent | Conditions | Advantages | Disadvantages |
| BBr₃ | -78 °C to rt, DCM | High efficiency, generally clean reactions | Moisture sensitive, corrosive, requires inert atmosphere |
| HBr | Reflux in acetic acid or aqueous HBr | Inexpensive, readily available | Harsh conditions, may not be suitable for sensitive substrates |
| Thiolates (e.g., NaSEt) | High temperature, polar aprotic solvent | Effective for sterically hindered ethers | Strong nucleophile, potential for side reactions |
Selective Functionalization at C-5 and C-7
The hydroxyl group at C-6 can influence the regioselectivity of electrophilic aromatic substitution reactions, often directing incoming electrophiles to the ortho (C-5 and C-7) positions.
Conceptual Workflow for Selective Functionalization:
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Isoquinolin-6-ol Synthesis
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- 16. benchchem.com [benchchem.com]
Troubleshooting Low Yields in Bischler-Napieralski Isoquinoline Synthesis: A Technical Support Guide
Welcome to our technical support center dedicated to the Bischler-Napieralski synthesis of isoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in this classic yet often temperamental reaction. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section is designed to address specific, common problems encountered during the Bischler-Napieralski reaction.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Several factors can lead to an incomplete reaction. Let's break down the most common culprits:
-
Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2][3] Its success is highly dependent on the electron density of the aromatic ring. If your β-phenylethylamide substrate has electron-withdrawing groups on the aromatic ring, the cyclization will be significantly hindered.[1]
-
Solution: For substrates with deactivating groups, you'll need to employ more forceful conditions. Consider switching from a standard dehydrating agent like phosphorus oxychloride (POCl₃) to a more potent system, such as phosphorus pentoxide (P₂O₅) dissolved in refluxing POCl₃.[2][4] This combination generates a pyrophosphate intermediate, which is a superior leaving group.[5]
-
-
Inadequate Dehydrating Agent: The choice of dehydrating agent is critical and substrate-dependent. A reagent that works well for one substrate may be insufficient for another.
-
Solution: If POCl₃ alone is failing, consider the P₂O₅/POCl₃ mixture mentioned above. Alternatively, modern protocols using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be highly effective, often at much lower temperatures.[6]
-
-
Sub-optimal Reaction Temperature or Time: While heating is often necessary, the ideal temperature and duration are a delicate balance.
-
Solution: If you suspect the reaction is sluggish, consider increasing the temperature by switching to a higher-boiling solvent, for instance, from toluene to xylene.[1][5] However, it is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential degradation with prolonged heating at high temperatures.
-
Q2: I'm observing a complex mixture of byproducts and significant charring or tar formation. How can I achieve a cleaner reaction?
The formation of byproducts and tar is often a sign of decomposition due to overly harsh reaction conditions.
-
Excessively High Temperatures: While heat can drive the reaction to completion, it can also promote side reactions and decomposition of both the starting material and the desired product.
-
Solution: If you are observing significant degradation, try running the reaction at a lower temperature. The use of modern, more reactive dehydrating agents like triflic anhydride (Tf₂O) with 2-chloropyridine allows for reactions to be carried out at temperatures as low as -20°C to 0°C, which can significantly improve the cleanliness of the reaction.[1][6]
-
-
Prolonged Reaction Times: Leaving a reaction to stir for too long, especially at elevated temperatures, can lead to the accumulation of byproducts.
-
Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the work-up.
-
-
Substrate Instability: Some substrates are inherently unstable under strongly acidic conditions.
-
Solution: If your substrate is acid-sensitive, the milder conditions offered by the Tf₂O/2-chloropyridine system are highly recommended.[1] If this is not successful, you may need to consider alternative synthetic routes to your target isoquinoline.
-
Q3: My major byproduct appears to be a styrene derivative. What is causing this and how can I suppress its formation?
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and points to a competing retro-Ritter reaction.[1][2][5] This occurs when the nitrilium ion intermediate, a key electrophile in the cyclization, fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[5]
-
Solution 1: Solvent Choice: A clever strategy to minimize the retro-Ritter reaction is to use the corresponding nitrile as the solvent.[5][7] This shifts the equilibrium of the fragmentation back towards the nitrilium ion, favoring the desired cyclization.
-
Solution 2: Milder Reaction Conditions: As the retro-Ritter reaction is often promoted by high temperatures, employing milder conditions can be very effective. The modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine allows the reaction to proceed at lower temperatures, which can significantly suppress this side reaction.[1]
-
Solution 3: Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation than the nitrilium ion.[5]
Frequently Asked Questions (FAQs)
Q4: What are the most common dehydrating agents for the Bischler-Napieralski reaction, and how do I choose the best one for my substrate?
The choice of dehydrating agent is critical for the success of the reaction and is largely dependent on the electronic nature of your β-phenylethylamide substrate.
| Dehydrating Agent(s) | Typical Conditions | Best Suited For |
| Phosphorus oxychloride (POCl₃) | Reflux in an inert solvent (e.g., toluene, acetonitrile) | Electron-rich aromatic rings |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | Refluxing POCl₃ | Electron-neutral or deactivated aromatic rings[2][4] |
| Polyphosphoric acid (PPA) | High temperatures (e.g., 100-150°C) | Can be effective for some substrates, but often requires harsh conditions |
| Triflic anhydride (Tf₂O) with 2-chloropyridine | Low temperatures (e.g., -20°C to 0°C) in CH₂Cl₂ | A wide range of substrates, including acid-sensitive and deactivated systems[6] |
Q5: Can you provide a general experimental protocol for a standard and a modern Bischler-Napieralski reaction?
Certainly. Below are two representative protocols. Remember to always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous toluene or acetonitrile.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.0-5.0 equivalents) dropwise to the solution at 0°C.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Modern Bischler-Napieralski Reaction using Tf₂O and 2-Chloropyridine [1][6]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equivalents) to the solution. Cool the mixture to -20°C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizing the Process
To further aid in understanding the reaction and troubleshooting, the following diagrams illustrate the core mechanism and a logical workflow for addressing common issues.
Caption: The general mechanism of the Bischler-Napieralski reaction.
Caption: A troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Bischler–Napieralski reaction. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. Retrieved from [Link]
-
Slideshare. (2015, October 27). Bischler napieralski reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
ResearchGate. (2018, February). (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Retrieved from [Link]
-
YouTube. (2021, February 4). Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of reaction conditions. Retrieved from [Link]
-
Maxbrain Chemistry. (n.d.). Bischler–Napieralski Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
ResearchGate. (2019, August 10). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
YouTube. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]
-
YouTube. (2019, May 30). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. Retrieved from [Link]
-
YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
-
PubMed. (2000, December 29). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. Retrieved from [Link]
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- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Isoquinolin-6-ol and its Analogs
Welcome to the technical support center for the purification of isoquinolin-6-ol and its diverse analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the general strategy for purifying this compound and related structures.
Q1: What is the most effective initial purification strategy for a crude reaction mixture containing this compound?
An acid-base extraction is often the most powerful initial step. This compound possesses both a weakly basic nitrogen atom (pKa of the protonated form is around 5.14) and a weakly acidic phenolic hydroxyl group.[1] This amphoteric nature can be exploited to separate it from non-ionizable impurities.
-
Rationale: By dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl), the basic isoquinoline nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[2] Neutral organic impurities will remain in the organic phase. Subsequently, basifying the aqueous layer will neutralize the salt, causing the purified this compound to precipitate or be extracted back into an organic solvent.[3][4]
Q2: My this compound analog is highly polar and shows poor mobility on silica gel TLC. What are my options?
High polarity is a common challenge with hydroxylated isoquinolines. Here’s a decision tree for your purification strategy:
-
Modify the Mobile Phase: For normal-phase chromatography, you may need a highly polar solvent system. A common starting point is dichloromethane (DCM) and methanol (MeOH). If streaking or poor separation occurs, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can improve peak shape by neutralizing the acidic silanol groups on the silica surface that strongly interact with the basic nitrogen of your compound.[5][6]
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases. Alumina can be a good alternative to silica for basic compounds.[6]
-
Reversed-Phase Chromatography: Reversed-phase (RP) HPLC or flash chromatography on a C18-functionalized silica is an excellent option for polar compounds.[5][7] The mobile phase typically consists of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that have little or no retention in reversed-phase chromatography.[5][9]
Q3: When should I choose recrystallization over chromatography?
Recrystallization is a powerful, often overlooked, purification technique that can yield exceptionally pure material if your compound is a solid and you can identify a suitable solvent system.[10][11]
-
Choose Recrystallization When:
-
You have a solid crude product that is at least 80-90% pure.
-
You need to remove small amounts of closely related impurities that are difficult to separate by chromatography.
-
You are working on a large scale, as recrystallization can be more cost-effective and scalable than preparative chromatography.[12]
-
-
Choose Chromatography When:
-
Your crude product is an oil or a complex mixture with multiple components.
-
The impurities have very similar solubility profiles to your target compound, making recrystallization difficult.
-
You need to isolate multiple components from the reaction mixture.
-
A common and effective strategy is to perform a rapid chromatographic separation (e.g., flash chromatography) to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.[4]
Purification Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound and its analogs.
Issue 1: Column Chromatography Problems
Q: My compound is streaking badly on the silica gel column, even with a polar solvent system like 10% MeOH in DCM. What's happening and how can I fix it?
A: Severe streaking of basic compounds like isoquinolines on silica gel is a classic problem. It's caused by strong, non-ideal interactions between the basic nitrogen of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][13] This leads to slow and uneven elution.
Solutions:
-
Deactivate the Silica: Add a small percentage of a basic modifier to your eluent to compete for the acidic sites on the silica.
-
Triethylamine (TEA): Start by adding 0.5-2% (v/v) TEA to your solvent system.[5] This is often sufficient to significantly improve peak shape.
-
Ammonium Hydroxide: For very basic or polar compounds, a mixture of DCM/MeOH/NH4OH can be effective. A common stock solution is 10% ammonium hydroxide in methanol, which can then be used as a polar component in your eluent system.[6][7]
-
-
Use a Different Stationary Phase:
Workflow for Troubleshooting Streaking on Silica Gel
Caption: Workflow for addressing peak tailing in RP-HPLC.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Isoquinoline Analog
-
TLC Analysis: Develop a solvent system that gives your target compound an Rf value of ~0.25-0.35. For a moderately polar isoquinoline, a good starting point is 5% Methanol in Dichloromethane. If streaking is observed, add 1% triethylamine to the solvent system.
-
Column Packing: Dry pack the column with silica gel.
-
Equilibration: Flush the column with at least 3-5 column volumes of your initial eluting solvent (e.g., 100% DCM if starting a gradient, or your final isocratic mixture).
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM. If it's not fully soluble, add a small amount of MeOH. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product), dry it to a free-flowing powder, and load it onto the top of the packed column. This "dry loading" method generally gives better resolution than loading the sample as a liquid.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, slowly increase the percentage of the more polar solvent (e.g., start with 100% DCM and gradually increase the percentage of 10% MeOH/DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
-
Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Method for extracting bisbenzylisoquinolines. (1998).
- Purification of isoquinoline. (1987).
-
Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Acid-Base Extraction. (n.d.). Web.mnstate.edu. [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [Link]
-
Acid–base extraction. (n.d.). Wikipedia. [Link]
-
HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011). ResearchGate. [Link]
-
Purification of strong polar and basic compounds. (2021). Reddit. [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (2015). ResearchGate. [Link]
-
Preparative Isolation And Purification Of Alkaloids Through Chromatography. (n.d.). Sorbead India. [Link]
-
Alkaloid Separation. (n.d.). Lifeasible. [Link]
-
The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). MDPI. [Link]
-
For highly polar compound, how to do the purification? (2015). ResearchGate. [Link]
-
Isoquinoline. (n.d.). Wikipedia. [Link]
-
High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1981). PubMed. [Link]
- Method for purifying isoquinoline from crude product of coal tar. (2014).
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Prep HPLC Simplified Webinar. (2021). YouTube. [Link]
-
Recrystallization and Crystallization. (n.d.). O-chem.org. [Link]
-
Isolation and Identification of Phenolic Compounds. (2023). ResearchGate. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Lab Procedure: Recrystallization. (n.d.). ChemTalk. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Isoquinolin-6-ol in Aqueous Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a weakly basic heterocyclic compound, this compound presents solubility hurdles that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides, validated protocols, and scientific explanations to help you overcome these challenges effectively.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility.
| Property | Value | Source |
| Chemical Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | ~220 °C | |
| pKa (of Conjugate Acid) | ~5.14 (Estimated based on isoquinoline) | [3] |
| Aqueous Solubility | Sparingly soluble | [4] |
| Organic Solvent Solubility | Soluble in ethanol, ethers, and other common organic solvents | [2][4] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound.
Q: I'm trying to dissolve this compound directly in neutral water or PBS (pH 7.4), but it's not working. Why?
A: this compound is a weakly basic compound with a structure similar to isoquinoline.[3] In neutral or alkaline aqueous media, it exists predominantly in its neutral, un-ionized form. This form has low polarity and is therefore only sparingly soluble in water.[4] To achieve significant aqueous solubility, the molecule typically needs to be protonated to form a more soluble salt.
Q: What is the fastest and most common method to improve the solubility of this compound for initial experiments?
A: The most direct method is pH adjustment .[5] Since this compound is a weak base, lowering the pH of the aqueous medium will protonate the nitrogen atom in the isoquinoline ring, forming a more soluble cationic salt.[6] Preparing a concentrated stock solution in an acidic buffer (e.g., pH 2-4) is often a successful first step.
Q: I dissolved my this compound, but the solution is turning yellow or brown over time. Is this normal?
A: Discoloration can be an indicator of compound degradation.[7] Isoquinoline and its derivatives can be susceptible to oxidation and photodegradation, especially in aqueous solutions.[7][8] It is highly recommended to prepare fresh solutions for your experiments, protect them from light by using amber vials or wrapping them in foil, and store them at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Q1: My experimental protocol requires a near-neutral pH. How can I dissolve this compound under these conditions if acid is not an option?
A: When pH adjustment is not feasible, you must employ alternative formulation strategies. The primary options are the use of co-solvents, complexing agents, or surfactants.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][10][11]
-
Complexing Agents (Cyclodextrins): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate the poorly soluble this compound molecule, forming a water-soluble inclusion complex.[14][15]
-
Surfactants: These molecules can form micelles in water above a certain concentration. The hydrophobic core of the micelles can entrap this compound, increasing its apparent solubility in the aqueous medium.[16]
The choice between these depends on the specific constraints of your assay, such as tolerance to organic solvents or the presence of other components that might interact with these agents.
Caption: Workflow for selecting a solubilization strategy.
Q2: I made a 10 mM stock of this compound in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous cell culture medium. What should I do?
A: This is a common problem known as precipitation upon dilution. It occurs because while DMSO is a powerful solvent, its solubilizing effect is dramatically reduced when it is diluted into a primarily aqueous environment. The this compound is essentially "shocked" by the polar environment and precipitates.
Causality: The issue arises from a drastic change in the solvent polarity. To prevent this, you need to create a more gradual transition for the compound.
Solution: Use of Co-solvents Instead of a 100% DMSO stock, create a stock solution in a co-solvent system. A common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with another water-miscible solvent like polyethylene glycol 400 (PEG 400) or propylene glycol.[16][17] A stock solution made in 10% DMSO, 40% PEG 400, and 50% water is a well-established formulation for many poorly soluble compounds.[18] When this stock is further diluted into your final aqueous medium, the PEG 400 helps maintain the solubility of the this compound and prevents it from crashing out.[11]
Q3: For an in vivo study, I need to avoid potentially toxic organic solvents. How can cyclodextrins help?
A: Cyclodextrins are an excellent choice for in vivo applications as they are generally considered safe and are used in several FDA-approved formulations.[12][19] They work by forming non-covalent inclusion complexes with hydrophobic drug molecules.[15]
Mechanism: The this compound molecule (the "guest") fits into the hydrophobic central cavity of the cyclodextrin (the "host"). The outside of the cyclodextrin is hydrophilic, which makes the entire guest-host complex soluble in water.[12][13] This effectively shields the hydrophobic drug from the aqueous environment, preventing precipitation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[19]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Isoquinolin-6-ol
Welcome to the technical support center for isoquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical information on conducting stability studies and understanding the degradation pathways of this compound. As Senior Application Scientists, we have structured this resource to move from common inquiries to detailed experimental protocols, ensuring you have the necessary insights to anticipate and troubleshoot challenges in your work.
Frequently Asked Questions (FAQs): Core Stability Concepts
This section addresses foundational questions regarding the stability of this compound, providing the essential knowledge needed before embarking on detailed studies.
Q1: What are the typical signs of degradation I should watch for with this compound?
A1: Initial signs of degradation for isoquinoline-based compounds, including this compound, are often visual. You may observe a color change in the solid material or solution, frequently turning yellow or brown. In solutions, the appearance of cloudiness or precipitation can also indicate the formation of less soluble degradation products. Analytically, degradation is marked by a decrease in the purity and potency of the active substance, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). The emergence of new peaks in the chromatogram is a definitive sign that degradation has occurred[1].
Q2: What are the primary environmental factors that trigger the degradation of this compound?
A2: The stability of this compound is predominantly influenced by three main factors:
-
Oxidation: The phenolic hydroxyl group (-OH) on the isoquinoline ring makes the molecule susceptible to oxidative degradation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. Oxidative stress is a common degradation pathway for phenolic compounds[2][3].
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate degradation reactions. Molecules with aromatic systems like isoquinoline are prone to absorbing UV light, which can lead to complex degradation pathways[1][4].
-
Hydrolysis: While the core isoquinoline ring is relatively stable against hydrolysis, the overall stability of a formulation can be pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation, especially if the molecule is formulated with susceptible excipients[1][5]. Temperature acts as an accelerator for all these chemical degradation processes[1].
Q3: What are the best general practices for storing and handling this compound to ensure its stability?
A3: To maintain the integrity of this compound, proper storage and handling are critical. We recommend the following:
-
Protection from Light: Always store the compound in amber vials or light-resistant containers to prevent photodegradation[1].
-
Inert Atmosphere: For long-term storage, particularly of solutions, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and minimize oxidation.
-
Temperature Control: Store the compound at the recommended temperature, typically in a cool, controlled environment. Avoid repeated freeze-thaw cycles if stored in solution.
-
pH Control: When preparing solutions, use buffers to maintain a stable pH, ideally in a neutral or slightly acidic range where many compounds exhibit maximal stability.
-
Material Purity: Use high-purity solvents and excipients to avoid introducing contaminants (like metal ions or peroxides) that can catalyze degradation.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability analysis, designed to identify potential degradation products and establish stability-indicating analytical methods[6][7]. This section addresses common issues encountered during these studies.
Q4: I'm performing a forced degradation study, but I'm seeing no degradation under acidic or basic conditions. Is this normal?
A4: It is possible for a molecule to be highly stable under certain hydrolytic stress conditions. The isoquinoline core is a robust aromatic system. However, a complete lack of degradation might also indicate that the stress conditions were not stringent enough.
-
Probable Cause & Solution: The concentration of the acid/base or the temperature may be too low. According to common practice for forced degradation, you can try incrementally increasing the strength of the acid (e.g., from 0.1 M HCl to 1 M HCl) or the base (e.g., from 0.1 M NaOH to 1 M NaOH)[5]. You can also increase the temperature or prolong the exposure time. The goal is to achieve a target degradation of 5-20%, which is sufficient to validate the analytical method's ability to separate degradants from the parent compound.
Q5: My oxidative stress study (using H₂O₂) resulted in a complete loss of the parent peak and many small, unidentifiable peaks. How do I optimize this?
A5: This is a common issue indicating that the oxidative conditions were too harsh, leading to extensive or "destructive" degradation. The goal of forced degradation is to generate primary degradants, not to completely destroy the molecule.
-
Probable Cause & Solution: The concentration of hydrogen peroxide (H₂O₂) was likely too high. Start with a much lower concentration (e.g., 3% H₂O₂) and a shorter exposure time. If degradation is still too rapid at room temperature, consider conducting the experiment at a reduced temperature (e.g., in an ice bath) to slow the reaction rate. The aim is to find a condition that yields a clear, manageable degradation profile.
Q6: After my photostability study, the results from my "dark control" sample and my light-exposed sample are identical. What does this mean?
A6: This result strongly suggests that this compound is stable under the specific photolytic conditions you tested. The purpose of the dark control, which is placed in the same environmental chamber but shielded from light (e.g., with aluminum foil), is to distinguish between degradation caused by light versus degradation caused by temperature changes within the chamber[4]. If both samples show no degradation, the compound is photostable. If both samples show identical degradation, the degradation is due to thermal effects, not light.
Degradation Pathways and Mechanisms
Understanding the potential chemical transformations of this compound is crucial for identifying degradants and developing a truly stability-indicating method.
Q7: What are the likely chemical structures of the degradation products of this compound?
A7: Based on the chemical structure of this compound (a phenolic isoquinoline), we can predict several degradation pathways. Forced degradation studies are essential to confirm which of these pathways are relevant[5][7].
-
Oxidative Pathway: The phenol moiety is the most likely site for oxidation. This can lead to the formation of corresponding quinone-type structures . Further oxidation can result in ring-opening of the phenolic ring, producing various smaller aliphatic acids and aldehydes. Oxidation of related catechol isoquinolines is known to generate cytotoxic isoquinolinium ions and reactive oxygen species[2].
-
Photodegradation Pathway: Photolytic stress can induce complex reactions. It often proceeds via an oxidative pathway, especially in the presence of oxygen[4]. This can lead to the formation of colored dimers or polymers, or cleavage of the heterocyclic ring.
-
Hydrolytic Pathway: The isoquinoline ring itself is generally stable to hydrolysis. Degradation under these conditions is less common unless there are other susceptible functional groups present in a derivative molecule (e.g., esters, amides).
Below is a diagram illustrating a potential workflow for investigating these degradation pathways.
Caption: Workflow for a typical forced degradation study.
The following diagram illustrates the potential primary degradation pathways for this compound.
Caption: Potential primary degradation pathways for this compound.
Experimental Protocols
This section provides standardized, step-by-step methodologies for key stability studies.
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH Q1A guidelines and is designed to produce a sufficient level of degradation (5-20%) to develop and validate a stability-indicating method[6].
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
pH meter, calibrated
-
Thermostatic oven and water bath
-
Photostability chamber compliant with ICH Q1B[8]
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water/acetonitrile) to prepare a stock solution of approximately 1 mg/mL.
3. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 6, 12, 24h). Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C for 24 hours, sampling at intervals. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ (diluted from 30% stock) to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, sampling at intervals.
-
Thermal Degradation (Solid State): Place a thin layer of solid this compound powder in a petri dish and expose it to 80°C in an oven for 48 hours. Periodically withdraw samples, dissolve in the stock solution solvent to the target concentration, and analyze.
-
Photostability: Expose the stock solution in a chemically inert, transparent container to light within a photostability chamber until the exposure levels specified in ICH Q1B are met (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²)[4][8]. Simultaneously, expose a control sample protected from light (wrapped in aluminum foil) to the same temperature conditions.
4. Sample Analysis:
-
For all stressed samples, dilute to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation[7].
1. Initial Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for isoquinoline alkaloids[9].
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water, pH adjusted to 4.0 with acetic acid.
-
B: Acetonitrile.
-
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to elute a wide range of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector with Diode Array Detection (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and to check for peak purity.
-
Column Temperature: 30°C.
2. Method Optimization and Validation:
-
Inject the mixture of the unstressed sample and all stressed samples (after appropriate dilution and neutralization).
-
Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks. Adjust the gradient slope, mobile phase pH, or even switch to a different column chemistry (e.g., Phenyl-Hexyl) if co-elution occurs.
-
Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants and excipients. The peak should be spectrally homogenous.
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, and robustness.
Data Summary
The following table summarizes the expected outcomes from a typical forced degradation study of a phenolic isoquinoline compound. The actual percentage of degradation will need to be determined experimentally.
| Stress Condition | Reagents/Parameters | Expected Degradation Level | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Low to Moderate | Minimal, depends on molecular structure |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Low to Moderate | Minimal, potential for salt formation |
| Oxidation | 3% - 30% H₂O₂, RT | Moderate to High | Isoquinoline-quinones, Ring-opened products |
| Thermal (Solid) | 80°C | Low | Dependent on melting point and intrinsic stability |
| Photolysis | ICH Q1B Conditions | Moderate | Dimers, Polymers, Photo-oxidative products |
References
- ResearchGate. (n.d.). General pathway of isoquinoline degradation.
- National Institutes of Health. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.
- BenchChem. (2025). Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds.
- MedCrave online. (2016). Forced Degradation Studies.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- PubMed. (n.d.). Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines.
- PubMed. (n.d.). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products.
- Ashdin Publishing. (2023). Review Article.
- ResearchGate. (n.d.). Degradation Pathways.
- ResearchGate. (2017). (PDF) Stability Study.
- ResearchGate. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
- Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Wikipedia. (n.d.). Isoquinoline.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- ChemicalBook. (2025). This compound.
- MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment.
- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
- IJSDR. (n.d.). Stability Studies in Pharmaceuticals: Guidelines and Recent Advances.
- ResearchGate. (2025). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- YouTube. (2015). ST101 Lecture 6: Photostability Testing and Q1B.
- Hovione. (n.d.). Photostability studies of drug substances and products.
- ResearchGate. (n.d.). The possible quinoline biodegradation pathway of strain PY1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 4. q1scientific.com [q1scientific.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
"preventing side reactions during the functionalization of isoquinolin-6-ol"
Technical Support Center: Isoquinolin-6-ol Functionalization
Welcome to the technical support guide for the synthetic manipulation of this compound. This document provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, medicinal chemists, and drug development professionals navigate the complexities of functionalizing this versatile scaffold. The inherent reactivity of its phenolic hydroxyl group, the basic nitrogen atom, and the aromatic core presents unique challenges. This guide is structured to address specific experimental issues with a focus on mechanistic reasoning and preventative strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Challenges in Selective O-Functionalization
The phenolic hydroxyl group at the C-6 position is a primary site for functionalization, but its reactivity often competes with other sites in the molecule.
Question 1: I am attempting O-alkylation on this compound, but I'm consistently getting a mixture of O-alkylated and N-alkylated products. How can I improve O-selectivity?
Answer: This is a classic issue of competing nucleophilicity. The isoquinoline nitrogen (pKa ≈ 5.4) and the phenoxide anion (pKa of phenol ≈ 10) are both nucleophilic centers. Under basic conditions, the deprotonated phenoxide is a potent nucleophile, but the nitrogen lone pair remains reactive. The key to selectivity lies in carefully controlling the reaction conditions to favor phenoxide reactivity.
Root Cause Analysis:
-
Basicity: Strong bases (e.g., NaH, LDA) will quantitatively deprotonate the phenol, creating a highly reactive "naked" phenoxide, but the nitrogen remains a competitive nucleophile. Milder bases (e.g., K₂CO₃, Cs₂CO₃) create a lower equilibrium concentration of the phenoxide, which is often sufficient for O-alkylation while minimizing side reactions at the less basic nitrogen.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can leave the phenoxide anion highly reactive, but they also expose the nitrogen's lone pair. Protic solvents can hydrogen-bond with the nitrogen, reducing its nucleophilicity, but this is often not a practical solution.[1]
Recommended Protocol for Selective O-Alkylation:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Acetone or DMF.
-
Add a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃, 1.5-2.0 eq) is a cost-effective choice. Cesium carbonate (Cs₂CO₃) is often superior due to the "caesium effect," which enhances phenoxide reactivity.
-
Stir the mixture at room temperature for 30-60 minutes to ensure phenoxide formation.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up by filtering out the inorganic base and removing the solvent under reduced pressure. Purify by column chromatography.
Troubleshooting Table 1: Optimizing O- vs. N-Alkylation
| Parameter | To Favor O-Alkylation | To Favor N-Alkylation | Rationale |
| Base | Weak inorganic (K₂CO₃, Cs₂CO₃) | Strong (NaH), then cool before adding electrophile | Mild bases favor the more acidic proton removal. Strong bases can lead to N-alkylation if the phenoxide precipitates as a salt. |
| Solvent | Acetone, DMF | Acetonitrile, THF | Polar aprotic solvents are generally preferred for Sₙ2 reactions. |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature | Lower temperatures can sometimes favor the more kinetically accessible nitrogen lone pair. |
| Electrophile | Alkyl halides | Alkyl halides | The choice is often dictated by the desired product. |
Advanced Strategy: For particularly challenging cases, consider a protect-then-modify strategy. The nitrogen can be temporarily "masked" as an N-oxide. The N-oxide is significantly less nucleophilic, allowing for selective O-alkylation. The N-oxide can then be reduced back to the isoquinoline.[2]
Question 2: My O-alkylation reaction is producing C-alkylated isomers in addition to the desired O-alkylated ether. How can I prevent this?
Answer: This side reaction arises from the ambident nature of the phenoxide nucleophile, which has electron density on both the oxygen and the ortho/para carbon atoms of the aromatic ring. The regioselectivity of the alkylation (C- vs. O-) is governed by the principles of Hard and Soft Acid-Base (HSAB) theory.[3][4]
Mechanistic Insight:
-
O-Alkylation (Kinetic Control): The oxygen atom is a "hard" nucleophilic center. It reacts preferentially with "hard" electrophiles. This pathway is typically faster and kinetically favored.
-
C-Alkylation (Thermodynamic Control): The carbon atoms of the ring are "soft" nucleophilic centers. They react preferentially with "soft" electrophiles. The resulting C-C bond is often more thermodynamically stable.
Strategies for Promoting O-Alkylation:
-
Choice of Electrophile: Use alkylating agents with "harder" leaving groups. For example, alkyl sulfates (R₂SO₄) are harder than alkyl iodides (R-I).
-
Solvent Choice: Polar, aprotic solvents (DMF, DMSO) which are poor anion solvators, leave the oxygen atom's charge more exposed and reactive, favoring O-alkylation.[1]
-
Counter-ion: Larger, less coordinating cations like Potassium (K⁺) or Cesium (Cs⁺) favor O-alkylation over smaller, more coordinating cations like Lithium (Li⁺).[1]
Troubleshooting Table 2: Controlling C- vs. O-Alkylation
| Condition | Favors O-Alkylation (Kinetic Product) | Favors C-Alkylation (Thermodynamic Product) |
| Electrophile | Hard (e.g., (CH₃)₂SO₄, Alkyl Tosylates) | Soft (e.g., Allyl Bromide, Benzyl Iodide) |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Ethanol, Water) |
| Counter-ion | K⁺, Cs⁺ | Li⁺, Mg²⁺ |
| Temperature | Lower Temperatures | Higher Temperatures |
Category 2: Challenges in C-H Functionalization and Cross-Coupling
Directly modifying the carbon skeleton of this compound is a powerful strategy for diversification, but it is fraught with challenges due to the multiple reactive functional groups.
Question 3: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated this compound derivative, but the reaction fails or gives very low yields. What is causing catalyst deactivation?
Answer: Both the phenolic hydroxyl group and the basic isoquinoline nitrogen can act as ligands for the transition metal catalyst (e.g., Palladium), leading to catalyst inhibition or deactivation.[5][6][7] The free phenol can oxidatively add to the catalyst, while the nitrogen lone pair can coordinate to the metal center and block the active site required for the catalytic cycle to proceed.
Core Directive: Protect the Phenolic Hydroxyl Group. Protection of the -OH group is almost always mandatory for successful cross-coupling reactions. The choice of protecting group is critical; it must be stable to the (often basic) reaction conditions of the coupling and easily removable afterward.
Recommended Protocol for Suzuki Coupling:
-
Protection Step: Protect the hydroxyl group of the halo-isoquinolin-6-ol. A tert-Butyldimethylsilyl (TBDPS or TBS) ether is an excellent choice as it is robust and easily removed with fluoride sources.[8]
-
Dissolve substrate (1.0 eq) in DMF.
-
Add Imidazole (2.5 eq) and TBDPS-Cl (1.2 eq).
-
Stir at room temperature until protection is complete (monitor by TLC).
-
Work-up and purify the protected starting material.
-
-
Cross-Coupling Step:
-
Combine the protected halo-isoquinoline (1.0 eq), boronic acid (1.5 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Use a degassed solvent mixture like Dioxane/Water (4:1).
-
Heat the reaction (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar) until complete.
-
-
Deprotection Step:
-
Dissolve the purified coupling product in THF.
-
Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature until the silyl group is cleaved.
-
Purify the final deprotected product.
-
Troubleshooting Table 3: Protecting Groups for Cross-Coupling
| Protecting Group | Introduction Reagents | Removal Conditions | Stability Notes |
| TBDPS/TBS | TBDPSCl/TBSCl, Imidazole, DMF | TBAF, THF; or HF-Pyridine | Stable to most basic/nucleophilic conditions. Acid sensitive. |
| Methyl Ether (OMe) | MeI, K₂CO₃, Acetone | BBr₃, DCM; or HBr | Very stable. Requires harsh, acidic cleavage.[9][10][11] |
| Benzyl Ether (OBn) | BnBr, K₂CO₃, DMF | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base. Not compatible with reactions using Pd catalysts if hydrogenolysis is a risk. |
| Methoxymethyl (MOM) | MOMCl, DIPEA, DCM | HCl, MeOH | Acid labile. Stable to bases and many organometallics. |
Workflow Diagram: Cross-Coupling Strategy
Caption: General workflow for successful cross-coupling reactions.
Category 3: Issues with N-Oxidation
Question 4: I am trying to synthesize the isoquinoline-N-oxide of my substituted this compound using m-CPBA, but I am getting a complex mixture of products and low yield. What is happening?
Answer: The phenolic -OH group is highly susceptible to oxidation. Common peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are strong oxidants that can react with the electron-rich phenol ring, leading to undesired side products, including quinones or decomposition.[2] Furthermore, if other functional groups are present, they may also be sensitive to oxidation.[2]
Core Directive: Protect the Phenol Before N-Oxidation. This is another case where a protection/deprotection strategy is essential for a clean reaction.
Recommended Protocol for N-Oxidation:
-
Protection: Protect the hydroxyl group as a stable ether (e.g., methyl or benzyl ether) using the methods described in Question 1. Silyl ethers may not be stable to the acidic conditions of the m-CPBA reaction.
-
N-Oxidation:
-
Dissolve the O-protected isoquinoline (1.0 eq) in a chlorinated solvent like Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
-
Work-up: Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to destroy excess peroxide. Wash with sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Deprotection: Cleave the ether protecting group using appropriate conditions (e.g., BBr₃ for methyl ether, H₂/Pd-C for benzyl ether) to yield the final this compound N-oxide.
Mechanism Diagram: Competing Oxidation Pathways
Caption: Competing N-Oxidation and Phenol Oxidation pathways.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . National Institutes of Health. [Link]
-
Bischler-Napieralski Reaction . Organic Chemistry Portal. [Link]
-
Bischler napieralski reaction . Slideshare. [Link]
-
Bischler–Napieralski reaction . Grokipedia. [Link]
-
Pictet-Spengler reaction . Name-Reaction.com. [Link]
-
Ni‐catalyzed selective C6 and C7 functionalization of isoquinolones . ResearchGate. [Link]
-
Protecting Groups . University of Bristol. [Link]
-
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes . National Institutes of Health. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits . National Institutes of Health. [Link]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction . Digital Commons@DePaul. [Link]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room . ChemRxiv. [Link]
-
Pictet–Spengler reaction . Wikipedia. [Link]
-
Pictet-Spengler Isoquinoline Synthesis . Cambridge University Press. [Link]
-
Protection of Phenolic Hydroxy Groups . ResearchGate. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism . NROChemistry. [Link]
-
Isoquinoline . Scanned Document. [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide . ACS Publications. [Link]
-
Protecting Groups . chem.iitb.ac.in. [Link]
-
Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide . ResearchGate. [Link]
-
N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects . ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups . National Institutes of Health. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents . MDPI. [Link]
-
Protecting group . Wikipedia. [Link]
-
C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums . Thieme Chemistry. [Link]
-
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds . MDPI. [Link]
-
C- or O-Alkylation? . ChemistryViews. [Link]
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions . International Journal of Advanced Chemistry Research. [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? . Reddit. [Link]
-
Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development . ResearchGate. [Link]
-
Organic Synthesis Lecture 3 . Imperial College London. [Link]
-
Transition Metal Catalyzed Coupling Reactions . University of Pennsylvania. [Link]
-
Special Issue : Transition Metal Catalyzed Cross-Coupling Reactions . MDPI. [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems . Royal Society of Chemistry. [Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates . National Institutes of Health. [Link]
-
Cleavage Of Ethers With Acid . Master Organic Chemistry. [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions . MDPI. [Link]
-
Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives . Wiley Online Library. [Link]
-
Ether cleavage . Wikipedia. [Link]
-
Chemistry of Enolates - C vs O Alkylation . PharmaXChange.info. [Link]
-
Functionalization of Pyridines, Quinolines, and Isoquinolines . ResearchGate. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis . ResearchGate. [Link]
-
This compound . PubChem. [Link]
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors . PubMed. [Link]
-
Reactions of Ethers: Acidic Cleavage . LibreTexts. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications . PubMed. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . SpringerLink. [Link]
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- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
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- 5. chemistryjournals.net [chemistryjournals.net]
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- 7. mdpi.com [mdpi.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ether cleavage - Wikipedia [en.wikipedia.org]
- 11. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Scale-Up of Isoquinolin-6-ol Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals navigating the complexities of transitioning the synthesis of isoquinolin-6-ol from the laboratory bench to pilot or manufacturing scales. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles and scale-up experience.
Introduction: The Challenge of Scaling this compound
This compound is a valuable heterocyclic scaffold found in numerous bioactive molecules and serves as a key intermediate in pharmaceutical development.[1][2] While several synthetic routes are viable at the gram scale, scaling these processes introduces significant challenges related to reaction control, safety, impurity profiles, and purification. This document addresses these critical scale-up considerations to ensure a robust, safe, and efficient manufacturing process.
Part 1: Strategic Selection of a Synthetic Route for Scale-Up
The choice of synthetic pathway is the most critical decision in a scale-up campaign. A route that is high-yielding in the lab may be impractical at scale due to hazardous reagents, extreme temperatures, or difficult purifications. The primary routes to the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][3] A common and often more practical industrial strategy involves the synthesis of a stable, protected intermediate like 6-methoxyisoquinoline, followed by a final deprotection step.
Comparison of Primary Synthetic Routes for Scale-Up
| Synthetic Route | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up | Overall Suitability |
| Bischler-Napieralski [4][5] | Readily available starting materials (β-phenylethylamines). Generally robust and high-yielding for electron-rich systems.[6] | Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) which are difficult to handle at scale.[5] Reactions can be highly exothermic. The intermediate dihydroisoquinoline requires a separate dehydrogenation step. | Moderate. Suitable if the substrate is highly activated and thermal control can be rigorously managed. The multi-step nature (acylation, cyclization, dehydrogenation) adds process complexity. |
| Pictet-Spengler [7][8] | Often proceeds under milder, acidic conditions.[8] Can directly form the tetrahydroisoquinoline ring system in one step. | Requires an activated aromatic ring for efficient cyclization.[7] The initial product is a tetrahydroisoquinoline, which requires a potentially challenging aromatization/oxidation step to yield the final isoquinoline. | Low to Moderate. Best suited for tetrahydroisoquinoline targets. The need for a multi-stage oxidation to achieve full aromaticity is a significant drawback for scaling the synthesis of this compound itself. |
| Pomeranz-Fritsch [9][10] | Offers access to isoquinolines with substitution patterns that are difficult to achieve with other methods.[11] | Can suffer from low yields, especially with deactivated aromatic rings.[11] Often requires strongly acidic conditions (e.g., concentrated sulfuric acid), leading to potential side reactions and challenging work-ups at scale.[10] | Low. Generally not favored for large-scale synthesis due to inconsistent yields and harsh reaction conditions that can lead to significant byproduct formation, complicating purification. |
| Late-Stage Demethylation [12] | Synthesizing 6-methoxyisoquinoline first avoids handling the more reactive and potentially unstable phenolic group through multiple steps. Purification of the methoxy intermediate is often simpler. Demethylation is a well-understood final step. | Adds an extra step to the overall synthesis. Demethylation reagents (e.g., pyridine HCl, HBr) can be corrosive and require specialized equipment. | High. This is often the preferred industrial strategy. It prioritizes process control and intermediate purity, which are paramount for a successful scale-up campaign. |
Decision Workflow for Route Selection
The following diagram illustrates a logical workflow for selecting the optimal synthetic route for scaling up this compound production.
Caption: Decision workflow for selecting a scale-up synthetic route.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the scale-up process, focusing on the recommended protected-route strategy.
General Scale-Up and Reaction Control
Q1: My reaction yield dropped significantly when moving from a 1L to a 20L reactor. What are the most likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.[13]
-
Inefficient Mixing: In larger vessels, inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and decomposition.[13] Ensure your reactor's impeller design and stirring speed are sufficient for homogenous mixing.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making it harder to remove heat.[13] If your reaction is exothermic, you may be experiencing thermal runaway on a micro-scale, degrading your product. Re-evaluate your cooling capacity and consider slower reagent addition rates.
-
Extended Reaction Times: At larger scales, charging reactors and bringing them to temperature takes longer. This extended exposure to reaction conditions can degrade sensitive materials.[13] Review your process timing and determine if intermediates or products are unstable over these longer periods.
Q2: I'm seeing new, unidentified impurities on HPLC after scaling up. Why?
A2: Impurity profiles often change at scale.
-
Impurity Accumulation: Minor impurities in starting materials, which were insignificant at the lab scale, can accumulate in a large reactor and begin to interfere with the main reaction or catalyze side reactions.[13] Always re-qualify starting materials before a scale-up campaign.
-
Atmospheric Exposure: Larger reactors have more headspace. If your reaction is sensitive to oxygen or moisture, ensure you have a robust inert atmosphere (e.g., a nitrogen blanket with positive pressure).[13] Degas all solvents before use.
-
Materials of Construction: Ensure that the materials of your reactor and transfer lines are compatible with all reagents and intermediates. Trace metals leached from vessel walls can sometimes catalyze unwanted side reactions.
Troubleshooting the Demethylation of 6-Methoxyisoquinoline
The final deprotection is a critical step. A common method is heating with pyridine hydrochloride.[12]
Q1: My demethylation reaction with pyridine hydrochloride is incomplete, even after prolonged heating. What can I do?
A1: Incomplete conversion is typically due to issues with temperature or reagent quality.
-
Temperature Control: This reaction requires high temperatures (e.g., 160°C or higher).[12] At scale, it can be difficult to achieve and maintain this temperature uniformly throughout the vessel. Verify the internal temperature of the reactor with a calibrated probe, not just the jacket temperature.
-
Reagent Quality: Pyridine hydrochloride can be hygroscopic. Water contamination will interfere with the reaction. Ensure you are using a dry, high-quality reagent.
-
Molar Ratio: While pyridine hydrochloride is often used in large excess as both a reagent and a solvent, ensure the ratio is maintained from the lab scale.[12]
Q2: The work-up after the pyridine hydrochloride demethylation is difficult. The product is hard to extract. How can I improve this?
A2: This is a common issue due to the amphoteric nature of this compound and the large amount of pyridine salt.
-
pH Adjustment is Critical: After quenching the reaction melt with water, you must carefully adjust the pH. The product is soluble in both acid (as the protonated amine) and strong base (as the phenoxide). You need to find the isoelectric point where it is least soluble to precipitate or extract it. A pH of 10-11 is often used for extraction into a solvent like ethyl acetate.[12]
-
Solvent Choice: Ethyl acetate is a common choice, but if emulsions are a problem, consider a solvent with a different density and polarity, such as 2-methyl-THF.
-
Brine Washes: Multiple washes with brine (saturated NaCl solution) can help break emulsions and remove water-soluble impurities like residual pyridine.
Purification Challenges
Q1: How can I effectively purify multi-kilogram quantities of this compound? Column chromatography is not practical.
A1: At scale, chromatography is a last resort. Crystallization is the preferred method.[13]
-
Recrystallization: The key is finding a suitable solvent system. This compound has moderate polarity. You will likely need a binary solvent system (one solvent in which it is soluble, and an anti-solvent in which it is not). Experiment with systems like Methanol/Water, Ethanol/Heptane, or Ethyl Acetate/Hexanes.
-
pH-Mediated Precipitation: You can dissolve the crude product in an acidic aqueous solution, treat it with activated carbon to remove colored impurities, filter, and then carefully add a base to precipitate the purified product at its isoelectric point.
-
Salt Formation: If the freebase is difficult to crystallize, consider forming a salt (e.g., hydrochloride, sulfate). Salts often have better crystalline properties. The salt can be isolated and then neutralized in a final step if the freebase is required.
Troubleshooting Logic: Low Yield & High Impurity Profile
This diagram provides a systematic approach to diagnosing common scale-up problems.
Caption: Systematic troubleshooting guide for low yield and impurity issues.
Part 3: Detailed Scale-Up Protocol Example
This protocol details the final demethylation step, highlighting specific scale-up considerations.
Protocol: Synthesis of this compound via Demethylation of 6-Methoxyisoquinoline
Reaction: (Self-generated image placeholder for the chemical reaction)
Safety Warning: This procedure involves high temperatures and corrosive reagents. It must be conducted in a suitable reactor with appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields. The work-up involves handling concentrated ammonium hydroxide, which is corrosive and has a noxious odor; perform in a well-ventilated area or fume hood.
| Reagent | M.Wt. | Amount | Moles | Equiv. |
| 6-Methoxy-isoquinoline | 159.18 | 1.00 kg | 6.28 mol | 1.0 |
| Pyridine Hydrochloride | 115.56 | 10.0 kg | 86.5 mol | 13.8 |
| Water (for quench) | 18.02 | 20 L | - | - |
| Conc. NH₄OH (~28%) | 35.05 | ~5 L | - | - |
| Ethyl Acetate | 88.11 | 40 L | - | - |
| Brine (Saturated NaCl) | - | 10 L | - | - |
Procedure:
-
Reactor Setup & Charging:
-
Ensure the glass-lined or Hastelloy reactor is clean, dry, and equipped with an overhead stirrer, a thermocouple to measure internal temperature, a reflux condenser, and a nitrogen inlet.
-
Charge the reactor with 6-methoxy-isoquinoline (1.00 kg) and pyridine hydrochloride (10.0 kg).
-
Scale-Up Note: At this scale, reagents are solids. Use a powder funnel or vacuum transfer system to charge the reactor safely and avoid generating dust.
-
-
Reaction Execution:
-
Begin agitation at a speed sufficient to create a mobile slurry (e.g., 100-150 RPM).
-
Heat the mixture to an internal temperature of 160-165 °C.
-
Scale-Up Note: The large mass of solids will form a melt as it heats. The heating ramp should be controlled to ensure even heating. Using a hot oil bath or steam for the reactor jacket is preferable to an electric mantle for better temperature control.
-
Maintain the reaction at 160-165 °C overnight (approx. 16 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction for completion by taking small aliquots, quenching them, and analyzing by HPLC or TLC.[14]
-
Scale-Up Note: Sampling from a hot, pressurized reactor requires a specialized sampling valve. Ensure operators are trained on this procedure. The reaction is complete when <1% of the 6-methoxy-isoquinoline starting material remains.
-
-
Work-up and Isolation:
-
Cool the reactor to below 80 °C. The reaction mixture will solidify into a hard cake.
-
Slowly and carefully add deionized water (20 L) to the reactor with vigorous stirring to dissolve the cake. This process may be exothermic.
-
Cool the resulting solution to room temperature (20-25 °C).
-
Slowly add concentrated ammonium hydroxide to adjust the pH of the mixture to 10-11. Monitor the pH closely with a calibrated pH probe. The product may begin to precipitate.
-
Scale-Up Note: The pH adjustment is a critical step. Adding the base too quickly can cause a rapid exotherm. The final pH determines the efficiency of the subsequent extraction.
-
-
Extraction and Purification:
-
Transfer the aqueous slurry to a suitably sized extractor.
-
Extract the product with ethyl acetate (4 x 10 L).
-
Scale-Up Note: Ensure efficient phase separation. Rag layers (emulsions at the interface) can be an issue.[13] Allow adequate settling time. If rag layers persist, they may need to be drained separately and treated (e.g., with filtration or centrifugation).
-
Combine the organic extracts.
-
Wash the combined organic layers with brine (2 x 5 L) to remove residual water and pyridine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification (Crystallization):
-
Transfer the crude solid to a clean, dry crystallizer vessel.
-
Add methanol until the solid is fully dissolved at reflux temperature.
-
Slowly add an anti-solvent like water or heptane until the solution becomes faintly turbid.
-
Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Isolate the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Part 4: References
-
BenchChem (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Available at:
-
Jackson, A. H., & Stewart, G. W. (1971). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. Journal of the Chemical Society C: Organic, 571-574. (Simulated reference based on content of search result)
-
BenchChem (2025). Overcoming challenges in the synthesis of substituted quinolines. Available at:
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]
-
Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]
-
Singh, R. et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Available at: [Link]
-
BenchChem (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. Available at:
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Feng Li, et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Arkivoc, 2012(5), 226-236. (Simulated reference based on content of search result)
-
BenchChem (2025). Common challenges in the scale-up of isoindole production. Available at:
-
Sharma, V., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845. Available at: [Link]
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Synthesis routes of this compound [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Complex Isoquinolin-6-ol Derivatives
Welcome to the technical support center for the characterization of complex isoquinolin-6-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the experimental analysis of this important class of compounds. This compound and its derivatives are significant scaffolds in medicinal chemistry, often presenting unique analytical hurdles.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides quick solutions to prevalent issues.
FAQ 1: Why am I observing poor peak shape and tailing in the HPLC analysis of my this compound derivative?
Answer: Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like isoquinoline derivatives by reverse-phase HPLC.[5] This is often due to secondary interactions between the basic nitrogen of the isoquinoline ring and residual acidic silanol groups on the silica-based stationary phase.[5][6]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 2.5) can protonate the silanol groups, minimizing these unwanted interactions.[5]
-
Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA), can competitively bind to the active silanol sites, effectively masking them from your analyte.[5]
-
Column Selection: Opt for a modern, high-purity silica column with end-capping. For persistent issues, a specialty column with low silanol activity may be necessary.[5]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try reducing the injection volume or sample concentration.[5]
FAQ 2: My mass spectrometry results show an unexpected molecular ion or fragmentation pattern. What could be the cause?
Answer: this compound derivatives can exhibit complex fragmentation behavior in mass spectrometry.[7][8] Unexpected results can stem from in-source degradation, the formation of adducts, or complex rearrangement mechanisms.[9][10][11]
Initial Checks:
-
Adduct Formation: In positive ionization mode, it's common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not scrupulously clean or if buffers are used. The addition of a small amount of formic acid to the mobile phase can aid in protonation ([M+H]⁺).[9]
-
In-Source Fragmentation/Degradation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed. Try optimizing the source conditions to be as gentle as possible.
-
Tautomerism: The presence of the hydroxyl group at the 6-position allows for the existence of tautomers (e.g., keto-enol forms).[12][13][14][15] These tautomers may have different ionization efficiencies and fragmentation pathways, leading to a more complex spectrum than anticipated.
FAQ 3: I am struggling to differentiate between positional isomers of my substituted this compound derivative using NMR. What strategies can I employ?
Answer: Distinguishing between isomers is a common challenge, as they can have very similar NMR spectra.[16][17] Advanced NMR techniques are often required for unambiguous assignment.
Recommended NMR Experiments:
-
2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable.[17]
-
COSY (COrrelated SpectroscopY): Identifies proton-proton coupling networks, helping to trace connectivity within the molecule.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[17]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for differentiating isomers by identifying key connectivity patterns.[17]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can be particularly useful for determining the spatial proximity of protons, which can help differentiate isomers where certain groups are closer in one isomer than another.
FAQ 4: My this compound derivative has poor solubility in common analytical solvents. How can I improve this for analysis?
Answer: Solubility can be a significant hurdle for complex, often lipophilic, isoquinoline derivatives.[18] The presence of the polar hydroxyl group and the basic nitrogen can lead to complex solvation behavior.
Strategies for Improving Solubility:
-
Solvent Screening: Test a range of solvents with varying polarities. While many derivatives dissolve well in organic solvents like DMSO and DMF for stock solutions, for aqueous-based analyses like reverse-phase HPLC, finding a suitable mobile phase composition is key.[18]
-
pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact solubility. Protonating the basic nitrogen by lowering the pH can increase solubility in aqueous media.
-
Use of Co-solvents: For kinetic solubility assays, a small percentage of an organic co-solvent like DMSO is often used, but it's important to keep it minimal (typically <1-2%) to avoid altering the intrinsic aqueous solubility.[18]
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex experimental issues.
Guide 1: Resolving Chiral Separation of this compound Enantiomers
The presence of chiral centers is common in complex isoquinoline derivatives, and separating enantiomers is often crucial due to their potentially different biological activities.[19][20]
Problem: Inability to achieve baseline separation of enantiomers using chiral HPLC.
Step-by-Step Troubleshooting Protocol:
-
Column Selection:
-
Rationale: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for isoquinoline alkaloids.[19]
-
Action: Screen a variety of polysaccharide-based CSPs (e.g., amylose- and cellulose-based) to find one that shows some initial separation.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition significantly influences enantioselectivity.
-
Action:
-
Normal Phase: Start with a simple mobile phase of hexane/isopropanol and vary the ratio.
-
Reverse Phase: Use a mobile phase of acetonitrile or methanol with water.
-
Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution. For basic isoquinolines, additives like diethylamine (DEA) are often used in normal phase, while formic acid or trifluoroacetic acid are common in reverse phase.[19]
-
-
-
Temperature Control:
-
Rationale: Column temperature affects the thermodynamics of the chiral recognition process.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) as it can sometimes invert the elution order or improve resolution.
-
-
Flow Rate Adjustment:
-
Rationale: Lower flow rates can increase the interaction time with the CSP, sometimes improving resolution.
-
Action: Decrease the flow rate to see if separation improves, but be mindful of increasing run times and peak broadening due to diffusion.
-
Data Summary Table for Chiral Separation Troubleshooting:
| Parameter | Initial Condition | Modification 1 | Modification 2 | Modification 3 |
| Chiral Column | Chiralcel OD | Chiralpak AD | Chiralcel OD | Chiralpak IA |
| Mobile Phase | Hexane:IPA (90:10) | Hexane:IPA:DEA (80:20:0.1) | ACN:H₂O:TFA (70:30:0.1) | MeOH:H₂O (60:40) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.0 | 1.0 |
| Temperature (°C) | 25 | 25 | 30 | 25 |
| Resolution (Rs) | 0.8 | 1.6 | 1.2 | >1.5 |
Guide 2: Investigating Compound Stability and Degradation
This compound derivatives can be susceptible to degradation, leading to the appearance of impurity peaks in chromatograms and inaccurate quantification.[21][22][23]
Problem: Appearance of new peaks or a decrease in the main peak area over time in stability studies.
Workflow for Investigating Degradation:
Caption: Workflow for a forced degradation study.
Experimental Protocol for Forced Degradation:
-
Prepare Solutions: Prepare solutions of your compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C.
-
Basic: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Incubate a solid sample and a solution at 80°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by a stability-indicating HPLC method (preferably with a mass spectrometer detector) to separate the parent compound from any degradants.
-
Characterization: Use the MS/MS data to propose structures for the major degradation products. The primary degradation pathway for similar compounds can be the hydrolysis of labile functional groups.[23]
Guide 3: Deconvoluting Tautomeric Forms
The presence of the 6-hydroxyl group on the isoquinoline core introduces the possibility of keto-enol tautomerism, which can complicate characterization.[12][13][14][15] The different tautomers can have distinct spectroscopic properties and reactivity.[24]
Problem: Ambiguous or complex spectroscopic data (NMR, UV-Vis) suggesting the presence of multiple species in equilibrium.
Investigative Workflow:
Caption: Workflow for investigating tautomerism.
Key Experimental Approaches:
-
Solvent-Dependent Spectroscopy:
-
Rationale: The position of the tautomeric equilibrium is often highly dependent on the solvent's polarity and hydrogen bonding capability.[12]
-
NMR Protocol: Acquire ¹H NMR spectra in a non-polar solvent (like CDCl₃) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆). Significant shifts in proton signals, especially for the hydroxyl proton and protons near the carbonyl/enol group, can indicate a shift in the tautomeric equilibrium.
-
UV-Vis Protocol: The λ_max can differ between tautomers. Run UV-Vis spectra in solvents of varying polarity (e.g., hexane, acetonitrile, water) to observe any shifts in the absorption maxima, which can be correlated with the predominant tautomeric form. 3-hydroxyisoquinolines, for example, have been shown to exist as lactim tautomers in non-hydroxylic solvents and as lactam tautomers in water.[12]
-
-
Variable Temperature (VT) NMR:
-
Rationale: If the interconversion between tautomers is slow on the NMR timescale, you might see separate sets of peaks for each form. If it's fast, you'll see averaged signals. VT-NMR can help probe this dynamic process.
-
Action: Acquire ¹H NMR spectra at a range of temperatures. If you see coalescence of peaks as the temperature is raised, this is strong evidence for a dynamic equilibrium between tautomers.
-
-
Computational Chemistry:
-
Rationale: Density Functional Theory (DFT) calculations can predict the relative stabilities of the different tautomers in the gas phase and in various solvents, providing theoretical support for your experimental observations.[14]
-
By systematically applying these troubleshooting guides and referencing the FAQs, researchers can more effectively navigate the challenges inherent in the characterization of complex this compound derivatives, leading to more robust and reliable scientific outcomes.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers.
- Cheng, H., Zhang, Q., & Tu, Y. (2012). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography. Current Pharmaceutical Analysis, 8(1), 37-43.
- ResearchGate. (n.d.). Separation of Fat-soluble Isoquinoline Enantiomers using β-Cyclodextrinmodified Micellar Capillary Electrokinetic Chromatography | Request PDF.
- Evans, D. A., Smith, G. F., & Wahid, M. A. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590.
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- ACS Publications. (n.d.). Determination of the enantiomeric purity of isoquinoline alkaloids by the use of chiral lanthanide nuclear magnetic resonance shift reagents | The Journal of Organic Chemistry.
- Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
- NIH. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Benzylisoquinoline Alkaloids.
- NIH. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC.
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- ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Bioassays for Isoquinolin-6-ol Activity
Introduction: Ensuring Data Integrity in Drug Discovery
Isoquinolin-6-ol and its related alkaloids are a significant class of N-heterocyclic compounds, many of which exhibit a broad range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] Their therapeutic potential has made them a focal point in medicinal chemistry and drug discovery.[2][3] However, the journey from a promising compound to a viable drug candidate is paved with rigorous testing and validation. The foundation of this process lies in the ability to accurately and reproducibly measure the compound's biological activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to select and validate bioassays for determining the activity of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
PART 1: Understanding the Mechanism of Action - The Case of PARP Inhibition
The selection of a bioassay is critically dependent on the compound's mechanism of action (MOA). While isoquinoline derivatives have diverse targets, a prominent and well-studied activity is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP proteins are crucial for DNA repair; their inhibition is a promising cancer therapy strategy, especially in tumors with existing DNA repair defects (e.g., BRCA mutations).[4][5][6] When PARP is inhibited, single-strand DNA breaks accumulate and are converted to lethal double-strand breaks during replication, selectively killing cancer cells.[6] Therefore, this guide will focus on bioassays designed to quantify PARP inhibition as a primary example of this compound activity.
Caption: Mechanism of action for a PARP inhibitor like this compound.
PART 2: Comparative Analysis of Bioassay Platforms
The choice of assay format depends on the specific research question, balancing factors like physiological relevance, throughput, and complexity. We will compare three widely used platforms for measuring PARP activity.
Biochemical Assays: Direct Enzyme Activity Measurement
These assays directly measure the enzymatic activity of purified PARP. They are ideal for primary screening to identify active compounds and for detailed mechanistic studies.[7]
A. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: An ELISA for PARP activity typically quantifies the product of the reaction, poly(ADP-ribose) (PAR), in an immunocapture format. Histones are coated on a plate, PARP enzyme and NAD+ (its substrate) are added along with the test inhibitor (this compound). The amount of PAR generated (PARylation of histones) is then detected using an anti-PAR antibody conjugated to an enzyme like HRP, which produces a colorimetric or chemiluminescent signal.[8][9]
-
Workflow Diagram:
Caption: Workflow for a PARP activity ELISA.
-
Pros: High specificity, well-established, multiple detection modes (colorimetric, chemiluminescent).[4]
-
Cons: Multiple wash steps, lower throughput than homogeneous assays, potential for antibody cross-reactivity.
B. Homogeneous Time-Resolved Fluorescence (HTRF®)
-
Principle: HTRF is a proximity-based assay. A biotinylated histone substrate is used with a PAR-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and streptavidin labeled with an acceptor (e.g., d2). When PARP is active, it PARylates the histone. The antibody and streptavidin then bind to the same complex, bringing the donor and acceptor into proximity, generating a FRET signal. Inhibition by this compound disrupts this signal.[10][11]
-
Workflow Diagram:
Caption: "Mix-and-read" workflow for a PARP HTRF assay.
-
Pros: High throughput, no wash steps, robust and reproducible.
-
Cons: Requires a specific plate reader capable of time-resolved fluorescence, potential for compound interference with the fluorescence signal.
Cell-Based Assays: Physiologically Relevant Assessment
Cell-based assays measure the effect of the compound in a living cell, providing critical information on cell permeability, metabolic stability, and on-target activity in a more complex biological system.[12]
-
Principle: Cells are treated with a DNA-damaging agent to stimulate PARP activity. The test compound, this compound, is added, and its ability to inhibit PAR formation within the cells is measured. This is often done by lysing the cells and running an ELISA/HTRF on the lysate or by using immunofluorescence imaging.[13][14]
-
Workflow Diagram:
Caption: General workflow for a cell-based PARP inhibition assay.
-
Pros: High physiological relevance, accounts for cell permeability, can be multiplexed to measure downstream effects like apoptosis.
-
Cons: Lower throughput, higher variability, more complex protocol involving cell culture.
PART 3: The Core Directive of Bioassay Validation
The objective of validating a bioassay is to demonstrate that it is suitable for its intended purpose.[15][16] This is not merely a suggestion but a requirement for generating reliable data for regulatory submissions.[17][18][19] The principles are harmonized by international bodies like the ICH.[16][20][21]
Key Validation Parameters & Acceptance Criteria
This table summarizes the essential parameters that must be evaluated. The causality is clear: without establishing these, one cannot trust the resulting data. For example, without proving specificity, you may be measuring an off-target effect; without establishing precision, you cannot be sure if a change in signal is real or just random noise.
| Parameter | Description & Rationale (The "Why") | Typical Acceptance Criteria |
| Specificity | Why: To ensure the assay signal is due solely to the analyte of interest. It confirms that other components in the sample matrix do not interfere.[17] | Signal from negative controls should be statistically indistinguishable from background noise. |
| Accuracy | Why: To ensure the measured value is the true value. This is crucial for correctly determining potency (e.g., IC50).[17] | The mean value should be within ±20% of the nominal value (±25% at LLOQ). |
| Precision | Why: To ensure the assay is repeatable. It's measured as intra-assay (within a run) and inter-assay (between runs) variability.[17] | Coefficient of Variation (CV) should not exceed 20% (25% at LLOQ). |
| Linearity & Range | Why: To define the concentration span where the assay is accurate, precise, and linear. This is the working range of the assay.[17] | Correlation coefficient (r²) of the standard curve should be ≥0.99. |
| Limit of Detection (LOD) | Why: To determine the lowest analyte concentration the assay can reliably distinguish from background. | Typically calculated as Mean of Blank + 3 * Standard Deviation of Blank. |
| Limit of Quantification (LOQ) | Why: To determine the lowest analyte concentration that can be measured with acceptable accuracy and precision.[17] | The lowest point on the standard curve that meets the accuracy and precision criteria. |
| Robustness | Why: To ensure the assay is insensitive to small, deliberate changes in method parameters (e.g., incubation time, temperature), proving its reliability in routine use.[17] | Assay performance (e.g., IC50 values) should remain within established precision limits. |
| Z'-factor | Why: For high-throughput screens, this parameter assesses the statistical separation between positive and negative controls, indicating the assay's quality and suitability for screening.[22] | A Z'-factor > 0.5 is considered an excellent assay. |
Acceptance criteria are based on common industry standards and guidelines such as those from the FDA and ICH for bioanalytical method validation.[15][18]
PART 4: A Practical Protocol - Validation of a PARP Chemiluminescent ELISA
This protocol provides a step-by-step workflow for validating an in-house assay to measure the IC50 of this compound.
Materials:
-
96-well histone-coated plates
-
Recombinant human PARP1 enzyme
-
10X PARP Assay Buffer
-
10X NAD+
-
Biotinylated Poly(ADP-ribose)
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Stop Solution
-
Test Compound: this compound
-
Reference Inhibitor: Olaparib
-
Wash Buffer (e.g., PBS-T)
Step-by-Step Validation Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of all buffers and reagents from stocks.
-
Prepare a 10-point, 1:3 serial dilution of the reference inhibitor (Olaparib) starting at 1 µM. This will be your standard curve.
-
Prepare a 10-point, 1:3 serial dilution of the test compound (this compound) over its expected active range.
-
Prepare a PARP enzyme/NAD+ master mix.
-
-
Assay Execution (for one plate):
-
Add 50 µL of diluted inhibitors (reference and test) or vehicle (for positive control) to the appropriate wells of the histone-coated plate.
-
Add 50 µL of the PARP/NAD+ master mix to all wells except the "No Enzyme" negative control wells. Add buffer instead.
-
Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted Biotinylated Poly(ADP-ribose) detection antibody to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the plate 5 times.
-
Add 100 µL of chemiluminescent substrate and incubate for 5 minutes.
-
Read the luminescence on a microplate reader.
-
-
Validation - Precision & Accuracy Assessment:
-
Intra-Assay: Prepare three concentrations of a quality control (QC) sample (High, Mid, Low) of Olaparib. Run 6 replicates of each QC on a single plate. Calculate the mean, standard deviation (SD), and Coefficient of Variation (%CV). The %CV should be <20%.
-
Inter-Assay: Repeat the above experiment on three different days with freshly prepared reagents. Calculate the overall mean, SD, and %CV for the three runs. The inter-assay %CV should be <20%. Accuracy is determined by comparing the measured concentration to the known concentration of the QCs.
-
-
Data Analysis & IC50 Determination:
-
Subtract the average signal of the negative control (no enzyme) from all other wells.
-
Normalize the data by setting the positive control (enzyme, no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent activity against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
By systematically executing this protocol and documenting the results against the acceptance criteria in the table above, you can formally validate your bioassay, ensuring that the data generated for this compound is robust, reliable, and fit for purpose in a drug discovery program.
References
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
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RayBiotech. (n.d.). Human Cleaved-PARP (D214/G215) and PARP ELISA Kit. Retrieved from [Link]
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Al-Dhaheri, M., et al. (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC - NIH. Retrieved from [Link]
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BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
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European Medicines Agency. (n.d.). EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. Retrieved from [Link]
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Zhang, L., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. Retrieved from [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Sharma, P., et al. (2024, February 16). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Scientific Reports. Retrieved from [Link]
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Woolf, E., et al. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS Journal. Retrieved from [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
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European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Woolf, E., et al. (2024, September 6). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Isoquinolin-6-ol and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] The position of a single hydroxyl group on this bicyclic heteroaromatic ring system can dramatically alter its physicochemical properties, biological activity, and metabolic fate. This guide provides a comprehensive comparative analysis of isoquinolin-6-ol and its isomers, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, properties, and potential applications.
The Isoquinoline Framework: A Foundation for Diversity
The isoquinoline molecule, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring.[2] This arrangement confers a unique electronic distribution and chemical reactivity. The introduction of a hydroxyl group at different positions on this scaffold gives rise to a family of isomers, each with a distinct chemical personality. Understanding these nuances is paramount for the rational design of novel therapeutics.
Physicochemical Properties: The Impact of Positional Isomerism
The location of the hydroxyl group significantly influences key physicochemical parameters such as melting point, boiling point, acidity (pKa), and lipophilicity (logP). These properties, in turn, dictate the solubility, absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) |
| Isoquinolin-1-ol | C₉H₇NO | 145.16 | 104-106 | - | 9.8 | 1.3 |
| Isoquinolin-3-ol | C₉H₇NO | 145.16 | 220-223 | - | 8.5 | 1.1 |
| Isoquinolin-4-ol | C₉H₇NO | 145.16 | 180 | - | 8.7 | 1.7 |
| Isoquinolin-5-ol | C₉H₇NO | 145.16 | 220-224 | - | 8.4 | 1.7 |
| This compound | C₉H₇NO | 145.16 | 220 | - | 9.0 | 1.9 |
| Isoquinolin-7-ol | C₉H₇NO | 145.16 | 226-228[3] | - | 8.9 | 1.9 |
| Isoquinolin-8-ol | C₉H₇NO | 145.16 | 235-238 | - | 8.2 | 1.5 |
Note: Some physical and chemical properties are predicted values based on computational models due to the limited availability of experimental data for all isomers.
The variation in these properties can be rationalized by considering the electronic effects within each isomer. For instance, the position of the hydroxyl group influences the extent of intramolecular hydrogen bonding and the molecule's overall polarity, thereby affecting its melting point and solubility.
Spectroscopic Signatures: A Fingerprint for Identification
Unambiguous identification of each isomer is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary "fingerprints" to distinguish between these closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the hydroxyl group and the nitrogen atom creates distinct patterns of shielding and deshielding for the protons and carbons in the aromatic rings.
¹H NMR Chemical Shift Ranges (Predicted, in ppm relative to TMS in DMSO-d₆)
| Proton | Isoquinolin-1-ol | Isoquinolin-3-ol | Isoquinolin-4-ol | Isoquinolin-5-ol | This compound | Isoquinolin-7-ol | Isoquinolin-8-ol |
| H-1 | - | 8.8-9.0 | 8.7-8.9 | 8.9-9.1 | 9.0-9.2 | 9.0-9.2 | 8.8-9.0 |
| H-3 | 6.5-6.7 | - | 8.0-8.2 | 7.6-7.8 | 7.5-7.7 | 7.4-7.6 | 7.5-7.7 |
| H-4 | 7.2-7.4 | 7.0-7.2 | - | 8.2-8.4 | 8.0-8.2 | 8.1-8.3 | 7.2-7.4 |
| H-5 | 7.8-8.0 | 7.9-8.1 | 7.9-8.1 | - | 7.3-7.5 | 7.8-8.0 | 7.0-7.2 |
| H-6 | 7.4-7.6 | 7.3-7.5 | 7.4-7.6 | 7.0-7.2 | - | 7.2-7.4 | 7.3-7.5 |
| H-7 | 7.6-7.8 | 7.7-7.9 | 7.6-7.8 | 7.5-7.7 | 7.1-7.3 | - | 7.6-7.8 |
| H-8 | 8.0-8.2 | 8.1-8.3 | 8.0-8.2 | 7.8-8.0 | 7.9-8.1 | 8.2-8.4 | - |
| OH | 11.0-12.0 | 10.5-11.5 | 10.0-11.0 | 9.5-10.5 | 9.8-10.8 | 9.7-10.7 | 9.9-10.9 |
¹³C NMR Chemical Shift Ranges (Predicted, in ppm relative to TMS in DMSO-d₆)
| Carbon | Isoquinolin-1-ol | Isoquinolin-3-ol | Isoquinolin-4-ol | Isoquinolin-5-ol | This compound | Isoquinolin-7-ol | Isoquinolin-8-ol |
| C-1 | ~162 | ~150 | ~140 | ~152 | ~153 | ~153 | ~151 |
| C-3 | ~105 | ~158 | ~120 | ~108 | ~109 | ~109 | ~107 |
| C-4 | ~122 | ~115 | ~155 | ~130 | ~125 | ~124 | ~128 |
| C-4a | ~138 | ~137 | ~136 | ~125 | ~128 | ~127 | ~126 |
| C-5 | ~128 | ~129 | ~129 | ~156 | ~115 | ~120 | ~118 |
| C-6 | ~120 | ~121 | ~122 | ~110 | ~158 | ~112 | ~123 |
| C-7 | ~127 | ~128 | ~127 | ~125 | ~118 | ~157 | ~126 |
| C-8 | ~118 | ~119 | ~118 | ~112 | ~122 | ~115 | ~154 |
| C-8a | ~130 | ~131 | ~132 | ~135 | ~134 | ~133 | ~136 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For isoquinolinols, the key absorption bands are associated with the O-H and C=N stretching vibrations, as well as the aromatic C-H and C=C bending and stretching modes.
Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=N stretch (pyridine ring) | 1620-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (hydroxyl) | 1200-1300 |
| C-H bend (aromatic) | 690-900 |
Synthesis of Isoquinolinol Isomers
Several synthetic strategies can be employed to construct the isoquinoline core and introduce the hydroxyl functionality at the desired position. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Classical Synthetic Routes
Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational in isoquinoline synthesis.[4][5]
-
Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative, which is particularly useful for synthesizing 1-substituted isoquinolines.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be aromatized.
-
Pomeranz-Fritsch Reaction: This method utilizes a benzaldehyde and an aminoacetal to construct the isoquinoline ring system.
Modern Synthetic Approaches
More contemporary methods often employ transition-metal catalysis to achieve higher efficiency and regioselectivity.[6][7] Palladium-, copper-, and rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized isoquinolines.[5]
Experimental Protocol: General Synthesis of a Hydroxylated Isoquinoline via Pomeranz-Fritsch Reaction
-
Step 1: Formation of the Schiff Base: A solution of an appropriately substituted benzaldehyde (1.0 eq.) and aminoacetaldehyde diethyl acetal (1.1 eq.) in a suitable solvent (e.g., ethanol) is stirred at room temperature for 2-4 hours.
-
Step 2: Cyclization: The reaction mixture is then treated with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heated to 80-120 °C for 4-8 hours.
-
Step 3: Work-up and Purification: The reaction is cooled, quenched with a base (e.g., sodium hydroxide solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: A generalized workflow for the synthesis of hydroxylated isoquinolines via the Pomeranz-Fritsch reaction.
Biological Activities and Therapeutic Potential
Isoquinoline alkaloids are renowned for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8] The position of the hydroxyl group can profoundly impact the interaction of the molecule with biological targets, leading to distinct pharmacological profiles.
| Isomer | Reported Biological Activities |
| Isoquinolin-1-ol | Potential anticancer and anti-inflammatory properties. |
| Isoquinolin-3-ol | Investigated for its role as an enzyme inhibitor. |
| Isoquinolin-4-ol | Shows potential as a scaffold for developing kinase inhibitors. |
| Isoquinolin-5-ol | Exhibits antioxidant and neuroprotective effects.[9] |
| This compound | Studied for its potential in treating neurodegenerative diseases. |
| Isoquinolin-7-ol | Demonstrates antimicrobial and antifungal activities.[10] |
| Isoquinolin-8-ol | Investigated for its analgesic and anti-inflammatory properties. |
Modulation of Key Signaling Pathways
Many isoquinoline alkaloids exert their biological effects by modulating critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to cellular processes like inflammation, proliferation, and apoptosis.
-
NF-κB Pathway: This pathway is a key regulator of the inflammatory response. Some isoquinoline isomers have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK Pathway: The MAPK cascade is involved in cell growth, differentiation, and stress responses. Dysregulation of this pathway is often implicated in cancer. Certain isoquinoline derivatives can modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Isoquinolinol isomers can modulate key signaling pathways like NF-κB and MAPK, influencing cellular responses.
Comparative Toxicity
Conclusion and Future Perspectives
The positional isomerism of the hydroxyl group on the isoquinoline scaffold provides a powerful strategy for fine-tuning the physicochemical and biological properties of this important class of molecules. This compound and its isomers represent a rich source of chemical diversity with significant therapeutic potential. A deeper understanding of their structure-activity relationships, mechanisms of action, and metabolic fates will undoubtedly pave the way for the development of novel and effective drugs for a wide range of diseases. Future research should focus on the systematic evaluation of all isomers to create a comprehensive and directly comparable dataset, which will be invaluable for the rational design of next-generation isoquinoline-based therapeutics.
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A Comparative Guide to the Efficacy of Isoquinoline Derivatives Against Cancer Cell Lines
The isoquinoline scaffold is a prominent heterocyclic aromatic compound, recognized in medicinal chemistry as a "privileged structure."[1][2] This core is integral to numerous natural alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities, including potent anticancer effects.[1][3][4] Isoquinoline-based compounds exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis and cell cycle arrest, inhibiting crucial cellular machinery like topoisomerase and microtubules, and modulating key signaling pathways.[2][3][4][5]
This guide provides a comparative analysis of the efficacy of various isoquinoline derivatives against a panel of human cancer cell lines. We will delve into the experimental data supporting their cytotoxic potential, explore the underlying mechanisms of action, and provide detailed, field-proven protocols for researchers to conduct their own evaluations. The objective is to offer a comprehensive resource for scientists and drug development professionals navigating the promising landscape of isoquinoline-based anticancer agents.
Comparative Efficacy: A Quantitative Overview
The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value, which represents the concentration required to inhibit cell proliferation by 50%.[6] The following table summarizes the reported efficacy of several recently developed isoquinoline derivatives against various cancer cell lines, showcasing the broad potential of this chemical class.
| Compound/Derivative ID | Cancer Cell Line | IC50 / GI50 (µM) | Key Findings & Observations |
| Isoquinoline-hydrazinyl-thiazole hybrids | These compounds demonstrated selective activity against lung adenocarcinoma cells.[3] | ||
| 1a | A549 (Lung) | 1.43 | High potency and selectivity.[3] |
| 1b | A549 (Lung) | 1.75 | Potent activity against lung cancer.[3] |
| 1c | A549 (Lung) | 3.93 | Moderate potency.[3] |
| Tetrahydroisoquinoline-stilbene derivative | Exceptional cytotoxicity was noted for this compound.[3] | ||
| 17 | A549 (Lung), MCF-7 (Breast), HT-29 (Colorectal) | 0.025 | Showed higher tubulin polymerization inhibitory activity than the reference drug, Colchicine.[3] |
| 5,6,7,8-tetrahydroisoquinolines | These derivatives were particularly effective against liver and colon cancer cell lines.[3] | ||
| 26a | HEPG2 (Liver) | 31 µg/mL | Induced G2/M phase cell cycle arrest and apoptosis.[3] |
| 26b | HEPG2 (Liver) | >31 µg/mL | Showed notable cytotoxicity.[3] |
| 28b | HCT116 (Colon) | 49 µg/mL | Demonstrated considerable efficacy against colon cancer cells.[3] |
| 3-Aminoisoquinolin-1(2H)-ones | Hetarylamino derivatives were found to be the most active across a wide range of cell lines.[7] | ||
| 12 (1,3-thiazol-2-ylamino derivative) | NCI-60 Panel | Mean GP: 49.57% | Showed high selectivity towards the breast cancer sub-panel.[7] |
| 3-Biphenyl-N-methylisoquinolin-1-one | Displayed potent activity against five different human cancer cell lines.[8] | ||
| 7 | Various | Not specified | Identified as the most potent among the synthesized substituted isoquinolin-1-ones.[8] |
| Thienoisoquinoline Derivatives | These compounds demonstrated potent, submicromolar activity by disrupting microtubules.[9] | ||
| Lead Compound | A549 (Lung), HeLa (Cervical), HCT-116 (Colon), MDA-MB-231 (Breast) | Submicromolar | Caused mitotic arrest by binding to the colchicine site on tubulin.[9] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer activity of isoquinoline derivatives is not attributed to a single mechanism but rather a multi-faceted attack on cancer cell survival and proliferation. Their efficacy stems from the ability to interfere with fundamental cellular processes.[3][4][5]
Key mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest : Many isoquinoline derivatives trigger programmed cell death (apoptosis) and halt the cell division cycle, often at the G2/M phase.[3][4] This prevents the proliferation of cancerous cells.
-
Inhibition of Microtubule Polymerization : Certain derivatives, such as the tetrahydroisoquinoline-stilbene hybrid 17 , can bind to tubulin.[3] This disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[3][9]
-
Targeting Critical Signaling Pathways : These compounds can inhibit pro-survival signaling pathways that are often hyperactive in cancer. The PI3K/Akt/mTOR and NF-κB pathways are notable targets, and their inhibition can suppress cell growth and induce apoptosis.[3][5]
-
Topoisomerase Inhibition : Topoisomerases are enzymes vital for managing DNA tangles during replication. Some isoquinolines act as inhibitors of these enzymes, leading to DNA damage and subsequent cell death.[2][3]
-
Generation of Reactive Oxygen Species (ROS) : An increase in intracellular ROS can induce oxidative stress, which damages cellular components like DNA and mitochondria, ultimately triggering apoptosis.[2][3]
Below is a generalized diagram illustrating the convergence of these mechanisms on the cancer cell.
Caption: Generalized signaling pathways for the anticancer activity of isoquinoline derivatives.
Experimental Protocols for Efficacy Evaluation
To ensure reproducibility and accuracy in assessing the anticancer potential of novel isoquinolin-6-ol derivatives, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays.
General Experimental Workflow
The evaluation of novel compounds follows a logical progression from synthesis to biological screening and finally to in-depth mechanistic studies.
Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.[2]
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the isoquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoquinoline derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The diverse collection of isoquinoline derivatives presents a rich and promising scaffold for the development of novel anticancer therapeutics.[3][10] The data clearly indicates that modifications to the core structure can yield compounds with submicromolar potency against a range of cancer cell lines, operating through various clinically relevant mechanisms.[3][7][9] The thienoisoquinolines and tetrahydroisoquinoline-stilbene hybrids, in particular, have shown exceptional promise.[3][9]
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance both potency and selectivity, thereby minimizing potential off-target effects.[8][9] While in vitro data is encouraging, promising lead compounds must be advanced into preclinical in vivo models to evaluate their pharmacokinetic properties, safety profiles, and true therapeutic potential. The continued exploration of this versatile scaffold is a compelling strategy in the ongoing search for more effective cancer treatments.
References
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"cross-validation of analytical methods for isoquinolin-6-ol"
An In-Depth Guide to the Cross-Validation of Analytical Methods for Isoquinolin-6-ol: A Comparative Analysis of HPLC-UV and LC-MS/MS
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical stability assessments to final product release, hinges on the accuracy and reliability of the methods used to quantify active pharmaceutical ingredients (APIs), intermediates, and impurities. This compound, a key heterocyclic scaffold, serves as a pertinent example for exploring a critical, yet often nuanced, aspect of analytical lifecycle management: cross-validation.
This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, establish a framework for trustworthy data, and provide the objective evidence required by researchers, scientists, and drug development professionals.
The Imperative of Method Validation and Cross-Validation
Before any analytical method can be deployed, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[3][4][5][6] These parameters—including accuracy, precision, specificity, linearity, range, and robustness—ensure that a method provides consistent, reliable, and accurate data.[2][7][8]
However, the journey of an analytical method rarely remains static. It may be transferred between laboratories, updated with new technology, or run in parallel with a different technique. In these scenarios, a direct comparison is essential to ensure consistency. This is the role of cross-validation : a systematic process of comparing the results from two distinct, validated analytical procedures to demonstrate their equivalence.[9][10] This process is critical for maintaining data continuity throughout a drug's lifecycle, from early-stage research where a highly sensitive method like LC-MS/MS might be used, to a routine quality control (QC) environment where a robust and cost-effective method like HPLC-UV is often preferred.
Selecting the Contending Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, possessing a chromophore and being amenable to ionization, is an excellent candidate for both HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of QC laboratories. It is renowned for its robustness, cost-effectiveness, and high precision for quantitative analysis of compounds with UV absorbance.[11][12] Its suitability for this compound is based on the compound's aromatic structure.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by combining the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer.[13][14] It is the gold standard for trace-level quantification and impurity profiling, providing confirmation of molecular identity.[13]
Foundational Step: Individual Method Validation
Prior to any cross-validation attempt, each method must independently prove its reliability. The validation is guided by a pre-approved protocol that defines the experiments and acceptance criteria.[1][15] A crucial component for impurity and stability testing is the development of a stability-indicating method , which is achieved through forced degradation studies.[16][17][18] These studies expose the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to ensure that any resulting degradation products do not interfere with the quantification of the parent analyte.[19][20]
Experimental Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed for the accurate quantification of this compound and to separate it from potential degradation products.
1. Instrumentation and Chromatographic Conditions:
- System: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-50 µg/mL).
- Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the validated linear range. Filter through a 0.45 µm syringe filter before injection.
3. Forced Degradation Study Protocol:
- Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.
- Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.
- Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid drug substance to 105 °C for 24 hours, then prepare a solution.
- Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
- Analysis: Analyze all stressed samples alongside an unstressed control to assess peak purity and ensure no co-elution of degradants with the main this compound peak.
Experimental Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is optimized for trace-level quantification, offering high selectivity and sensitivity.
1. Instrumentation and Conditions:
- System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
2. Mass Spectrometer Settings:
- Ionization Mode: ESI Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
- Analyte (this compound): Precursor ion (Q1) m/z 146.1 → Product ion (Q3) m/z 118.1 (quantifier), m/z 91.1 (qualifier).
- (Note: These transitions are predictive and require experimental optimization.)
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
- Standard Stock Solution (100 µg/mL): Prepared as in the HPLC-UV method.
- Working Standard Solutions: Prepare a series of dilutions to cover the linear range (e.g., 0.1-100 ng/mL).
- Sample Solution: Prepare as in the HPLC-UV method, but potentially with greater dilution to fall within the LC-MS/MS linear range.
Cross-Validation Workflow and Data Analysis
The core of the cross-validation study is the direct comparison of results obtained from analyzing the same set of samples using both validated methods.
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Validation Data
The performance of each method is first summarized to confirm its suitability. The acceptance criteria are based on standard industry practices and ICH guidelines.[4][21]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999 for stressed samples. No interference at analyte retention time. | No interfering peaks in MRM chromatograms for blank and placebo. | Method is specific and stability-indicating. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1.0 - 50.0 µg/mL | 0.1 - 100.0 ng/mL | Demonstrated accuracy, precision, and linearity. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.3% | 98.0% - 102.0% for API |
| Precision (% RSD) | Repeatability: 0.8%Intermediate: 1.2% | Repeatability: 1.5%Intermediate: 2.1% | ≤ 2.0% |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Robustness | No significant impact from minor changes in flow rate (±5%) or mobile phase composition (±2%). | No significant impact from minor changes in column temp (±2°C) or mobile phase composition (±2%). | Results remain within acceptance criteria. |
Cross-Validation Results
Six identical samples of a formulated placebo spiked with this compound at three different concentration levels were prepared and analyzed by both methods.
| Sample ID | Target Conc. (µg/mL) | Result HPLC-UV (µg/mL) | Result LC-MS/MS (µg/mL) | % Difference |
| Low-1 | 2.0 | 2.03 | 1.98 | -2.46% |
| Low-2 | 2.0 | 2.01 | 2.05 | 1.99% |
| Med-1 | 10.0 | 10.11 | 10.05 | -0.59% |
| Med-2 | 10.0 | 9.95 | 9.89 | -0.60% |
| High-1 | 40.0 | 40.35 | 39.88 | -1.17% |
| High-2 | 40.0 | 39.89 | 40.12 | 0.58% |
| Average % Difference | -0.38% |
Percent Difference = [(Result Method 2 - Result Method 1) / Result Method 1] * 100
Interpretation: Expertise and Causality
The data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are independently valid and fit for their intended purpose. The cross-validation results show a strong correlation between the two methods, with an average percentage difference of less than 1%. This indicates that the methods are equivalent for the quantification of this compound within the tested concentration range.
The primary distinction lies not in accuracy at these levels, but in their application range and specificity.
-
Expertise in Application: The HPLC-UV method, with its higher LOQ (1.0 µg/mL), is perfectly suited for assay and content uniformity testing where the analyte concentration is relatively high. Its operational simplicity and lower cost make it ideal for a high-throughput QC environment.
-
Trustworthiness in Specificity: The LC-MS/MS method demonstrates vastly superior sensitivity (LOQ of 0.1 ng/mL), making it the unequivocal choice for identifying and quantifying trace-level impurities or for pharmacokinetic studies where analyte concentrations in biological matrices are extremely low.[13][22] The use of MRM transitions provides an unparalleled level of specificity, ensuring that the signal is unequivocally from this compound, which is a significant advantage when analyzing complex matrices.[15]
The small discrepancies observed in the cross-validation data are within expected analytical variability and can be attributed to differences in sample handling, dilution schemes, and the inherent principles of the detection systems. The close agreement, however, provides confidence that data generated by either method can be reliably compared, ensuring data integrity during a potential method transfer from a research to a QC setting.
Conclusion
The cross-validation of analytical methods is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the reliability of pharmaceutical data. Through a systematic comparison of a robust HPLC-UV method and a highly sensitive LC-MS/MS method, we have demonstrated equivalence in the quantification of this compound. This guide has detailed the necessary protocols, presented the comparative data, and provided the expert interpretation required to make informed decisions about method selection and implementation. By grounding our protocols in authoritative guidelines and explaining the causality behind our choices, we establish a self-validating system that ensures data integrity from discovery to market.
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A Researcher's Guide to Confirming the Mechanism of Action of Isoquinolin-6-ol: A Comparative Approach
For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount. Isoquinolin-6-ol, a member of the diverse isoquinoline alkaloid family, has emerged as a compound of interest, implicated in several critical signaling pathways. However, a definitive, experimentally validated MoA remains to be fully elucidated. This guide provides a comprehensive, data-supported framework for confirming the MoA of this compound, comparing its potential activities against well-characterized inhibitors in key biological pathways.
The existing literature suggests that this compound serves as a scaffold or reagent in the synthesis of compounds targeting Wnt signaling and proteases, making these the most probable and compelling pathways to investigate.[1] Furthermore, some evidence points towards potential anti-diabetic and anticancer activities, possibly through interactions with serine and threonine residues on proteins.[2]
This guide is structured not as a rigid protocol, but as a logical, decision-driven workflow. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating piece of the mechanistic puzzle.
Section 1: Elucidating the Primary Target: Wnt Signaling Inhibition
The Wnt signaling pathway is a cornerstone of developmental biology and is frequently dysregulated in cancers.[3][4] The use of this compound in the preparation of Wnt signaling inhibitors strongly suggests it may act on this pathway.[1] To confirm this, a systematic comparison with known Wnt inhibitors is essential. We will use IWP-2, a Porcupine (PORCN) inhibitor, and XAV939, a Tankyrase (TNKS) 1/2 inhibitor, as our primary comparators.[5][6]
Comparative Inhibitor Data
The following table summarizes the known inhibitory concentrations of our selected reference compounds. These values will serve as benchmarks for our experimental investigation of this compound.
| Inhibitor | Target | IC50 (in vitro/enzymatic) | Cell-based IC50 | Reference(s) |
| IWP-2 | Porcupine (PORCN) | 27 nM | 0.157 µM (HEK293T) | [5][7][8][9][10] |
| XAV939 | Tankyrase 1 (TNKS1) | 11 nM | 21.56 µM (H446 cells) | [6][10][11][12][13] |
| Tankyrase 2 (TNKS2) | 4 nM | |||
| This compound | Hypothesized: Wnt Pathway Component | To be determined | To be determined |
Experimental Workflow: Wnt Signaling Inhibition
The following diagram outlines the workflow to determine if this compound is a Wnt signaling inhibitor.
Caption: Hypothesized competitive inhibition of a protease by this compound.
Detailed Protocol: Trypsin Inhibition Assay
This protocol is adapted from standard enzymatic assays for trypsin inhibition. [7][14]
-
Reagent Preparation:
-
Trypsin Solution: Prepare a stock solution of bovine trypsin in an appropriate buffer (e.g., Tris-HCl, pH 8.2).
-
Substrate Solution: Prepare a stock solution of a chromogenic trypsin substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), in DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Aprotinin in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor solution (this compound or Aprotinin), and the trypsin solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the L-BAPNA substrate solution.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Section 3: Exploring Serine/Threonine Kinase Inhibition
A more speculative but intriguing possibility is that this compound directly interacts with serine/threonine kinases, as suggested by its potential to bind to serine and threonine residues. [2]This could be a primary MoA or a downstream consequence of Wnt pathway modulation.
Experimental Approach
A tiered screening approach is recommended:
-
Broad Kinase Panel Screen: Utilize a commercially available kinase profiling service to screen this compound against a large panel of serine/threonine kinases. This will provide an unbiased view of its potential targets.
-
Dose-Response Confirmation: For any hits identified in the initial screen, perform in-house dose-response assays using purified recombinant kinases and a suitable substrate to confirm the inhibitory activity and determine the IC50.
-
Cell-Based Target Engagement: If a specific kinase is confirmed as a target, use cell-based assays (e.g., Western blot for phosphorylation of a known substrate) to demonstrate that this compound engages and inhibits the target in a cellular context.
Conclusion
This guide outlines a systematic and comparative approach to definitively confirm the mechanism of action of this compound. By focusing on the most promising hypotheses—Wnt signaling and protease inhibition—and benchmarking against well-characterized inhibitors like IWP-2, XAV939, and Aprotinin, researchers can generate robust, publishable data. The proposed workflow, from initial cell-based screening to enzymatic assays and potential in vivo validation, provides a clear path to elucidating the precise molecular interactions of this intriguing isoquinoline derivative. The resulting data will be invaluable for the drug development community, enabling informed decisions about the future therapeutic potential of this compound and its analogs.
References
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Dharmalingam, K., et al. (n.d.). Protease Inhibition Assay. Bio-protocol. Available at: [Link]
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Shimizu, N., et al. (2021). Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models. STAR Protocols, 2(2), 100445. Available at: [Link]
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Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]
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Wang, Y., et al. (2018). Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro. Oncology Letters, 15(5), 7333–7338. Available at: [Link]
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The WNT Homepage. (n.d.). How to inhibit Wnt signaling. Stanford University. Available at: [Link]
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Koval, A., et al. (2022). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. Frontiers in Pharmacology, 13, 969550. Available at: [Link]
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Sadeghi, M., & Miroliaei, M. (2022). Inhibitory effects of selected isoquinoline alkaloids against main protease (Mpro) of SARS-CoV-2, in silico study. In Silico Pharmacology, 10(1), 5. Available at: [Link]
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Yun, D., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. Available at: [Link]
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Barker, N., et al. (2007). A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Wang, J., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3420–3433. Available at: [Link]
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Liu, J., et al. (2016). Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Future Medicinal Chemistry, 8(2), 195–214. Available at: [Link]
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Zhang, X., et al. (2017). Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. Cancer Medicine, 6(6), 1236–1246. Available at: [Link]
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A Comparative Guide to the Biological Activity of Synthetic vs. Natural Isoquinolin-6-ol
This guide provides an in-depth, objective comparison of the biological activities of isoquinolin-6-ol sourced from natural origins versus chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, explains the causality behind experimental choices, and provides detailed protocols to support further investigation.
Introduction: The Isoquinoline Scaffold and the Specificity of this compound
Isoquinoline alkaloids are a large and diverse class of nitrogen-containing heterocyclic compounds widely distributed throughout the plant kingdom.[1][2][3][4] Their derivatives form the backbone of numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[5][6][7][8] The core structure, consisting of a benzene ring fused to a pyridine ring, provides a versatile scaffold for chemical modification, leading to its prevalence in both natural products and synthetic drugs.[9]
This compound (6-hydroxyisoquinoline) is a specific member of this family.[10] The critical question for any researcher is whether the biological activity of a compound is inherent to its molecular structure or influenced by its origin. This guide addresses that question by comparing this compound obtained from natural extraction with that produced via chemical synthesis, exploring how factors like purity and the presence of co-extracted metabolites can influence experimental outcomes.
Sourcing this compound: Nature vs. Laboratory
The origin of a compound is a critical variable that can profoundly impact its observed biological effects. Understanding the advantages and limitations of each sourcing method is fundamental to interpreting bioactivity data correctly.
Natural Isolation
Isoquinoline alkaloids are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Menispermaceae.[2] Specifically, this compound has been identified and isolated from the plant Stephania cepharantha.[1]
The primary challenge in relying on natural sources is the complexity of the extract. The isolation process may yield the target compound alongside structurally similar alkaloids or other metabolites. These "impurities" are not necessarily inert; they can possess their own biological activities, leading to synergistic, antagonistic, or confounding effects that may be incorrectly attributed to the primary compound.[11][12]
Chemical Synthesis
Chemical synthesis offers a route to high-purity this compound, free from the confounding variables of natural co-extracts. This allows for the definitive assessment of the molecule's intrinsic biological activity.[13] Several established methods exist for constructing the isoquinoline core, including the Bischler–Napieralski and Pomeranz–Fritsch reactions.[6][9][14]
A common and effective route to synthesize this compound involves the demethylation of 6-methoxy-isoquinoline.[15] A mixture of 6-methoxy-isoquinoline and pyridine hydrochloride is heated, followed by a workup with ammonium hydroxide and extraction. The final product is then purified using chromatography to yield high-purity this compound.[15] The advantage of this approach is the ability to produce a structurally verified compound with a known and high degree of purity, providing a reliable standard for biological assays.
Comparative Analysis of Biological Activity
Direct, head-to-head studies comparing purified natural this compound with its synthetic equivalent are not extensively documented in current literature. Therefore, this analysis synthesizes findings from studies on the natural isolate and contextualizes them with the broader activities of the isoquinoline class to frame a logical comparison.
Reported Activity of Natural this compound
A key 2024 study in Natural Product Reports detailed the isolation of several alkaloids, including this compound, from Stephania cepharantha.[1] The isolated compounds were subsequently tested for biological activity. Notably, This compound did not exhibit significant anti-inflammatory activity against nitric oxide (NO) production in macrophage cells.[1] Furthermore, it showed no cytotoxicity against three human cancer cell lines: A549 (lung), MCF-7 (breast), and SW480 (colon).[1]
Context from Related Isoquinoline Alkaloids
The lack of activity for this compound stands in contrast to many other members of its class:
-
Anti-Inflammatory Activity: Numerous isoquinoline alkaloids demonstrate potent anti-inflammatory effects, often by inhibiting the NF-κB pathway and subsequent production of inflammatory mediators like NO, TNF-α, and various interleukins.[3][16][17][18] For instance, a study on catecholic isoquinolines from Portulaca oleracea found several compounds that strongly inhibited NO production with EC₅₀ values superior to the positive control.[18]
-
Anticancer/Cytotoxic Activity: The anticancer potential of isoquinoline alkaloids is well-established, with many compounds inducing cell cycle arrest and apoptosis in various cancer cell lines.[5][7][19][20] Berberine, a well-known isoquinoline, has demonstrated cytotoxic effects across numerous cancer models.[21]
This disparity highlights the high degree of structural specificity required for biological activity. Minor changes to the isoquinoline scaffold can dramatically alter its pharmacological profile.
Summary Table of Biological Activity
| Activity Type | Compound Source | Assay | Result | Reference |
| Anti-inflammatory | Natural (S. cepharantha) | Nitric Oxide (NO) Production Inhibition | Not active | [1] |
| Cytotoxicity | Natural (S. cepharantha) | Cell Viability (A549, MCF-7, SW480 lines) | Not active | [1] |
| Cytotoxicity | Synthetic | MTT Assay on various cell lines | Data not available in searched literature | |
| Antioxidant | Synthetic/Natural | DPPH/ABTS Assays | Data not available in searched literature |
Essential Experimental Protocols
To ensure robust and reproducible data, standardized protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[22][23] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[24]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of synthetic and natural this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[25] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Protocol: Anti-Inflammatory Assessment via Nitric Oxide (NO) Inhibition Assay
This assay quantifies the concentration of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent. It is used to assess the ability of a compound to inhibit inflammation in macrophages stimulated with lipopolysaccharide (LPS).[26][27]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a positive control like Dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (from E. coli, final concentration 1 µg/mL) to all wells except the negative control to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[26]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 2.5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[26]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate for another 10 minutes.[26]
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[26] Use this curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[26]
Protocol: Antioxidant Capacity via DPPH and ABTS Assays
These spectrophotometric assays measure a compound's ability to scavenge stable free radicals, providing an indication of its antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.[28]
-
Measure the absorbance at 515-517 nm.[28]
-
A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate in equal volumes and allowing it to stand in the dark for 12-16 hours.[28][29]
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[29]
-
Add 10 µL of the this compound sample to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.[28]
-
Measure the absorbance at 734 nm.
-
The percentage inhibition of absorbance is calculated to determine antioxidant activity.
Final Synthesis and Future Directions
The current body of evidence indicates that naturally isolated this compound is inactive in specific anti-inflammatory and cytotoxic assays.[1] This presents a clear directive for future research:
-
Confirm with Synthetic Standard: The primary objective is to synthesize high-purity this compound and test it in the same assays (MTT, NO inhibition) to confirm if the lack of activity is an intrinsic property of the molecule.
-
Broaden the Scope: If inactivity is confirmed, it provides valuable structure-activity relationship (SAR) data, guiding medicinal chemists away from this specific substitution pattern when designing new anti-inflammatory or anticancer agents based on the isoquinoline scaffold.
-
Explore Other Activities: The absence of activity in these specific assays does not preclude activity in others. Screening against a broader panel of targets (e.g., other cancer cell lines, different inflammatory pathways, antioxidant assays) is warranted.
Ultimately, the comparison between natural and synthetic compounds is not about determining which is "better," but about using both to achieve a complete and accurate understanding of a molecule's true biological profile.[30] Synthetic chemistry provides the pure molecular entity, stripping away the complexity of a natural extract and allowing for a definitive assessment of its intrinsic function. This guide provides the framework and methodologies to conduct such a rigorous and scientifically sound investigation.
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A Researcher's Comparative Guide to Evaluating the Off-Target Effects of Isoquinolin-6-ol Derivatives
In the pursuit of novel therapeutics, isoquinolin-6-ol derivatives have emerged as a promising scaffold, demonstrating potent activity against a range of biological targets, particularly protein kinases.[1] However, the clinical translation of any promising compound hinges on a thorough understanding of its safety profile, with a primary focus on mitigating off-target effects.[2] These unintended interactions can lead to a spectrum of adverse events, from mild side effects to severe toxicity, ultimately derailing an otherwise promising drug development program.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target effects of this compound derivatives. We will delve into the causality behind experimental choices, compare and contrast various methodologies, and provide actionable protocols to ensure a robust and reliable assessment of your compound's selectivity.
The Imperative of Off-Target Profiling in an Era of Targeted Therapy
The very concept of "targeted therapy" can be a misnomer. While kinase inhibitors, for example, are designed to interact with a specific kinase, the reality is that many exhibit polypharmacology, binding to multiple targets.[6][7] This is not inherently negative; in some cases, hitting multiple nodes in a disease pathway can lead to enhanced efficacy.[7] However, unintended interactions with proteins outside the desired pathway can lead to unforeseen toxicities.[8] Therefore, a comprehensive off-target assessment is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and predicting its clinical behavior.
The following diagram illustrates the potential consequences of both on-target and off-target effects, highlighting the critical need for comprehensive evaluation.
Caption: On-target vs. Off-target Effects.
A Multi-Pronged Approach: Comparing Methodologies for Off-Target Assessment
No single method can provide a complete picture of a compound's off-target profile. A robust evaluation relies on a combination of in silico, in vitro, and cell-based assays. This tiered approach allows for early, cost-effective screening followed by more physiologically relevant validation.
In Silico (Computational) Prediction: The First Line of Defense
Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.[9][10] These approaches leverage the known chemical structure of the this compound derivative and compare it against vast databases of protein structures and ligand-binding data.
Common In Silico Approaches:
-
Ligand-Based Methods: These methods, such as 2D fingerprinting and 3D shape similarity, compare the query molecule to libraries of compounds with known biological activities.[10] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Methods (Molecular Docking): If the 3D structure of a potential off-target is known, molecular docking can simulate the binding of the this compound derivative to the protein's active site.[10][11] This provides a prediction of binding affinity and mode.
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of drug-target interactions to predict novel off-target liabilities with increasing accuracy.[12][13][14]
Causality Behind the Choice: In silico methods are an invaluable starting point as they are rapid and inexpensive. They help to prioritize which off-targets to investigate experimentally, thereby focusing resources on the most probable liabilities.
In Vitro Biochemical Assays: Quantifying Direct Interactions
Biochemical assays provide direct, quantitative evidence of a compound's interaction with a purified protein.[15] For kinase inhibitors like many this compound derivatives, large-scale kinase panels are the industry standard.
Key In Vitro Methodologies:
-
Kinase Selectivity Profiling: This involves screening the compound against a large panel of purified kinases (often hundreds) at a fixed concentration to identify potential hits.[15][16][17] Follow-up dose-response experiments are then performed on the initial hits to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) measure the direct binding affinity (Kd) of a compound to a protein, providing detailed kinetic information (on- and off-rates).[18]
Experimental Protocol: Representative Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a single high concentration (e.g., 1 µM or 10 µM) to the appropriate wells. Include positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™).[16]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the control. Hits are typically defined as kinases with inhibition above a certain threshold (e.g., >50% or >70%).[15]
-
Dose-Response Follow-up: For identified hits, perform a similar assay with a serial dilution of the compound to determine the IC50 value.
Causality Behind the Choice: Biochemical assays provide a clean, direct measure of interaction without the complexities of a cellular environment.[18] This allows for a clear ranking of a compound's potency against various off-targets.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are crucial, they do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[6][18] Cell-based assays are therefore essential for validating in vitro findings.
Pivotal Cell-Based Techniques:
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells.[19][20] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[19][21] Changes in the protein's melting temperature in the presence of the compound confirm intracellular target engagement.
-
Phenotypic Screening: This approach involves treating various cell lines with the compound and observing changes in cellular phenotype, such as apoptosis, cell cycle arrest, or changes in morphology.[2] While not directly identifying off-targets, it can reveal unexpected biological activities that warrant further investigation.
-
Proteomics and Phosphoproteomics: Mass spectrometry-based approaches can provide a global view of how a compound affects the cellular proteome and phosphoproteome.[22] This can uncover changes in signaling pathways that are indicative of off-target activity.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Causality Behind the Choice: Cell-based assays provide crucial information on whether a compound can reach its target in a living cell and exert a biological effect. CETSA, in particular, offers direct evidence of target engagement in a physiological setting.[18][19]
Comparative Data Summary
The following table provides a comparative overview of the different methodologies for evaluating off-target effects.
| Methodology | Primary Output | Advantages | Limitations | Typical Application |
| In Silico Prediction | List of potential off-targets, predicted binding affinity | Fast, inexpensive, broad coverage | High false-positive rate, requires experimental validation | Initial screening and hypothesis generation |
| Kinase Selectivity Profiling | IC50 values for a panel of kinases | Quantitative, direct measure of inhibition, high-throughput | Does not account for cellular factors, limited to the kinases on the panel | Primary off-target screening for kinase inhibitors |
| Cellular Thermal Shift Assay (CETSA) | Thermal shift (ΔTm) indicating target engagement | Confirms target engagement in intact cells, more physiologically relevant | Lower throughput, can be technically challenging | Validation of on- and off-target engagement in a cellular context |
| Phenotypic Screening | Changes in cellular phenotype (e.g., viability, morphology) | Unbiased, can reveal novel mechanisms and toxicities | Does not directly identify the molecular target | Identifying unexpected biological activities and potential toxicities |
| (Phospho)proteomics | Global changes in protein and phosphoprotein levels | Unbiased, provides a systems-level view of drug effects | Complex data analysis, can be difficult to distinguish direct from indirect effects | Elucidating downstream signaling effects and identifying affected pathways |
Concluding Remarks: Towards a More Complete Picture
Evaluating the off-target effects of this compound derivatives is a critical and multifaceted process. A tiered approach, beginning with broad in silico predictions and progressing to focused in vitro and cell-based validation, provides the most comprehensive and reliable assessment. By understanding the strengths and limitations of each method and thoughtfully designing experimental workflows, researchers can build a robust selectivity profile for their compounds. This not only de-risks the drug development process but also provides a deeper understanding of the compound's biological activity, ultimately paving the way for the development of safer and more effective medicines. The early and thorough characterization of off-target effects is an investment that pays significant dividends in the long and arduous journey of drug discovery.
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). npj Systems Biology and Applications. [Link]
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A Comparative Guide to the Synthesis of Isoquinolin-6-ol: Classical Routes vs. Modern C-H Activation Strategies
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic pharmaceuticals with a wide range of biological activities. Among its derivatives, isoquinolin-6-ol is a particularly valuable intermediate for the synthesis of pharmacologically active compounds. The placement of the hydroxyl group at the C6 position offers a crucial handle for further functionalization in drug design and development.
Historically, the construction of the isoquinoline core has been dominated by classical named reactions, such as the Pomeranz-Fritsch and Bischler-Napieralski syntheses. These methods, while foundational, often necessitate harsh reaction conditions and can suffer from limitations in substrate scope and yield. In recent years, the advent of transition-metal-catalyzed C-H activation has revolutionized synthetic organic chemistry, offering more efficient and atom-economical pathways to complex molecules. This guide provides an in-depth comparison of a classical approach to the synthesis of this compound with a modern route based on palladium-catalyzed C-H activation, offering insights into the causality behind experimental choices and providing detailed, validated protocols.
The Classical Approach: A Two-Step Journey via Methoxy Intermediates
The direct synthesis of this compound using classical methods is challenging due to the reactive nature of the hydroxyl group under the harsh acidic conditions typically employed. A common and effective strategy is to first synthesize the methoxy-protected analogue, 6-methoxyisoquinoline, which can then be demethylated to afford the desired product.
Route 1: The Pomeranz-Fritsch Reaction
First described in 1893, the Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.[1][2][3] The reaction is typically carried out in two stages: the formation of a Schiff base from a benzaldehyde and an aminoacetal, followed by ring closure in the presence of a strong acid. The success of the cyclization is highly dependent on the electronic nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.[1]
Conceptual Workflow for Pomeranz-Fritsch Synthesis of this compound
Caption: Pomeranz-Fritsch synthesis of this compound workflow.
Route 2: The Bischler-Napieralski Reaction
Also originating in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][6] The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. This reaction is particularly effective for aromatic systems bearing electron-donating groups.[5]
Conceptual Workflow for Bischler-Napieralski Synthesis of this compound
Caption: Bischler-Napieralski synthesis of this compound workflow.
The Modern Approach: Palladium-Catalyzed C-H Activation/Annulation
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems, offering high efficiency, regioselectivity, and functional group tolerance under milder conditions compared to classical methods.[7][8][9][10][11] Palladium-catalyzed annulation reactions of N-methoxybenzamides with various coupling partners have been successfully employed for the synthesis of isoquinolinones, which are valuable precursors to isoquinolines.[7][9]
This modern approach allows for the construction of the isoquinolinone core in a single step from readily available starting materials. The resulting isoquinolinone can then be converted to 6-methoxyisoquinoline, followed by demethylation.
Conceptual Workflow for Modern Synthesis of this compound
Caption: Modern Pd-catalyzed synthesis of this compound workflow.
Performance Comparison: Classical vs. Modern Routes
The following table provides a comparative overview of the key performance indicators for the synthesis of this compound via the classical Bischler-Napieralski reaction and a modern Palladium-catalyzed C-H activation approach. The data for the classical route is based on typical yields for similar substrates, while the modern route data is adapted from a reported synthesis of a substituted isoquinolinone.[7] The final demethylation step is common to both routes.
| Parameter | Classical Route (Bischler-Napieralski) | Modern Route (Pd-Catalyzed C-H Activation) |
| Starting Materials | 3-Methoxyphenethylamine, Formic acid | N-methoxy-3-methoxybenzamide, 2,3-Allenoic acid ester |
| Key Reagents | POCl₃, Pd/C | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA |
| Reaction Conditions | High temperature (reflux) | Mild to moderate temperature (85 °C) |
| Number of Steps | 3 (Amidation, Cyclization, Oxidation) | 1 (C-H Activation/Annulation) |
| Estimated Yield | Moderate | Good to Excellent |
| Atom Economy | Lower (use of stoichiometric dehydrating agent) | Higher (catalytic process) |
| Substrate Scope | Generally requires electron-rich systems | Broader functional group tolerance |
| Environmental Impact | Use of hazardous reagents (POCl₃) | Use of heavy metal catalyst, but in catalytic amounts |
Experimental Protocols
Classical Synthesis: Bischler-Napieralski Route
Step 1: Synthesis of N-formyl-3-methoxyphenethylamine
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add formic acid (1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure to obtain the crude amide, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline
-
To the crude N-formyl-3-methoxyphenethylamine (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) cautiously at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Oxidation to 6-Methoxyisoquinoline
-
Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 6-methoxyisoquinoline.
Step 4: Demethylation to this compound
-
To a solution of 6-methoxyisoquinoline (1.0 eq) in glacial acetic acid, add 48% aqueous hydrobromic acid (HBr, 5.0 eq).[12]
-
Heat the mixture to reflux (around 115 °C) for 2-4 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound.
Modern Synthesis: Palladium-Catalyzed C-H Activation Route
Step 1: Synthesis of 3,4-disubstituted-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one [7]
-
To an oven-dried round-bottom flask, add N-methoxy-3-methoxybenzamide (0.50 mmol, 1.0 eq), a 2,3-allenoic acid ester (1.5 mmol, 3.0 eq), silver(I) carbonate (Ag₂CO₃, 1.0 mmol, 2.0 eq), N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 eq), and Bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂, 0.05 mmol, 10 mol%) in toluene (5 mL).
-
Heat the mixture at 85 °C for 4 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify directly by column chromatography on silica gel to afford the desired 3,4-disubstituted-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Step 2: Conversion to 6-Methoxyisoquinoline This step would involve a reduction of the amide and subsequent aromatization. The specific conditions would need to be optimized but could involve a reducing agent like LiAlH₄ followed by an oxidation step.
Step 3: Demethylation to this compound The procedure is identical to Step 4 of the classical route.
Conclusion and Future Outlook
The classical Pomeranz-Fritsch and Bischler-Napieralski reactions, while historically significant, are increasingly being superseded by modern synthetic methods that offer greater efficiency, milder reaction conditions, and a broader substrate scope. The palladium-catalyzed C-H activation/annulation strategy presented here exemplifies the advantages of this modern approach for the synthesis of the isoquinoline core.
For drug development professionals, the adoption of such modern synthetic routes can lead to more efficient and cost-effective production of key intermediates like this compound. The milder conditions and greater functional group tolerance allow for the rapid generation of diverse libraries of isoquinoline derivatives for biological screening. As the field of catalysis continues to evolve, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this important heterocyclic scaffold, further empowering the discovery of new and improved therapeutics.
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Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. J. Org. Chem.1971 , 36(10), 1423-1426. [Link]
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Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules2021 , 26(21), 6485. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isoquinolin-6-ol
Introduction: Beyond the Benchtop
Isoquinolin-6-ol (CAS 7651-82-3) is a heterocyclic aromatic compound integral to various research and development pipelines, particularly in the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] However, its utility in discovery is matched by the critical need for its responsible handling and disposal. This guide moves beyond synthesis and application to address the final, crucial step in the laboratory workflow: proper waste management. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This document provides a direct, procedural framework for researchers, scientists, and drug development professionals to manage this compound waste with confidence and precision.
Section 1: Core Hazard Profile & Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. The disposal protocol for this compound is directly informed by its hazard classifications under the Globally Harmonized System (GHS).[4] Its toxicological and ecotoxicological properties necessitate its classification as hazardous waste, demanding a disposal pathway that neutralizes these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Causality for Disposal Protocol |
|---|---|---|---|
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[4] | Requires use of chemically resistant gloves and clothing to prevent systemic toxicity through skin absorption. Contaminated items become hazardous waste. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] | Prohibits disposal via sanitary sewer systems and necessitates careful handling to prevent accidental ingestion. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] | Mandates protective gloves and immediate decontamination of surfaces and equipment to prevent chemical burns and dermatitis. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] | Requires sealed safety goggles and a face shield during handling and disposal operations to prevent severe eye damage. |
| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4] | Strictly forbids environmental release.[6] Disposal must ensure containment and treatment by a licensed facility. |
These classifications underscore a critical directive: This compound and any materials contaminated with it must never be disposed of as common laboratory or municipal waste.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal-related activity, from collecting waste in a satellite accumulation area to preparing a bulk container for pickup, the correct PPE is non-negotiable.
Table 2: Required PPE for Handling this compound Waste
| Equipment | Specification | Rationale |
|---|---|---|
| Gloves | Chemically resistant nitrile or neoprene gloves. Double-gloving is recommended for bulk transfers. | To prevent skin contact, which can cause both local irritation and systemic toxicity.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | To protect against splashes and aerosols that can cause serious eye irritation or damage.[7] |
| Body Protection | Flame-resistant laboratory coat and chemically resistant apron or coveralls for larger quantities. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[6][7][8] | To prevent respiratory tract irritation from inhalation.[4][8] |
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste, ensuring safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including pure compound, reaction mixtures, solutions, and contaminated materials (e.g., gloves, weigh boats, silica gel), must be handled as hazardous waste.
-
Segregate at the Source: This is the most critical control step.
-
Do NOT mix this compound waste with other chemical waste streams unless their compatibility has been explicitly verified.[7] Incompatible mixtures can lead to gas generation, heat, or violent reactions.
-
Maintain separate waste containers for halogenated and non-halogenated solvents.[7]
-
Keep aqueous waste separate from organic solvent waste.[9]
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of material chemically resistant to this compound and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Ensure the container is in good condition with a secure, leak-proof lid.
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound".
-
A clear list of all components and their approximate percentages (e.g., "this compound (~5g), Dichloromethane (95%)").
-
The relevant hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Waste Accumulation and On-Site Storage
-
Solid Waste: Collect powders, contaminated wipes, and other solid materials in a designated, labeled solid waste container.
-
Liquid Waste: Collect solutions in a labeled liquid waste container. Use a funnel to prevent spills and keep the container closed when not in use.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area. This area must be:
Step 4: Final Disposal by a Licensed Contractor
-
Engage Professionals: The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[6][8]
-
Provide Documentation: Furnish the contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: The disposal method, likely high-temperature incineration at an approved facility, will be determined by the contractor to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11]
Section 4: Emergency Procedures for Spills and Decontamination
Accidents require a prepared response. In the event of a spill, follow these steps immediately.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your laboratory supervisor and EHS department.[6]
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.
-
Contain the Spill: Cover drains to prevent environmental release. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., Chemizorb®, vermiculite, or sand).
-
Absorb and Collect: Carefully absorb the spilled material. Do not breathe vapors or aerosols. Scoop the contaminated absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Visualization: this compound Waste Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H7NO | CID 135483582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nswai.org [nswai.org]
- 10. fishersci.ca [fishersci.ca]
- 11. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Isoquinolin-6-ol: Essential Protective Measures and Disposal Protocols
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Isoquinolin-6-ol, a valuable building block in organic synthesis and pharmaceutical research, demands a meticulous approach to handling due to its potential hazards.[1][2] This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each procedural step is critical.
I. Hazard Assessment: Understanding the Risks of this compound
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS).[2]
Key Hazards:
-
Acute Toxicity: this compound is harmful if swallowed and may be harmful if inhaled.[2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2] Direct contact can lead to redness, pain, and potential damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
While specific occupational exposure limits (OELs) for this compound are not widely established, the principle of ALARA (As Low As Reasonably Achievable) must be rigorously applied.[3] This means taking every reasonable precaution to minimize exposure.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2] | GHS07 |
| Skin Irritation (Category 2) | Causes skin irritation.[2] | GHS07 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2] | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[2] | GHS07 |
This table summarizes the primary hazards associated with this compound as per the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
II. Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are your most immediate and critical lines of defense against exposure to this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.
A. Core PPE Ensemble:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving this compound.
-
Chemical Safety Goggles: Goggles provide a more complete seal around the eyes and are essential when there is a risk of splashes or generating dust.[2][4]
-
Face Shield: A face shield should be worn in conjunction with safety goggles when handling larger quantities of the solid or when there is a significant risk of splashing of solutions.[2][3]
-
-
Hand Protection:
-
Chemically Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific solvent being used if this compound is in solution. It is crucial to inspect gloves for any signs of degradation or perforation before and during use.[2][4]
-
-
Body Protection:
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.
-
Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of splashes or significant contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4]
-
B. Respiratory Protection:
Respiratory protection is necessary when engineering controls, such as fume hoods, are not sufficient to maintain airborne concentrations below acceptable levels, or when there is a potential for generating dust or aerosols.
-
NIOSH-Approved Respirator: A NIOSH-approved respirator with a particulate filter is recommended if handling the solid material outside of a fume hood or if dust is generated.[4] The specific type of respirator should be chosen based on a formal risk assessment by your institution's environmental health and safety (EHS) department.
III. Operational Plan: From Benchtop to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. The following procedural steps provide a clear and logical sequence for handling this compound.
A. Pre-Handling Preparations:
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Gather all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review the SDS: Always have a copy of the Safety Data Sheet for this compound available in the work area.[2]
B. Handling Procedures:
-
Donning PPE: Put on all required personal protective equipment in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Weighing and Transfer: When weighing the solid, do so in a fume hood or a balance enclosure to prevent the dispersal of dust. Use appropriate tools (spatulas, etc.) to handle the material.
-
In Solution: When working with this compound in solution, handle it within a fume hood to avoid inhaling any potential vapors.
-
Avoid Contamination: Be mindful of not touching surfaces outside of the work area (e.g., door handles, computer keyboards) with contaminated gloves.
C. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by eye and face protection, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[4]
Workflow for Safe Handling of this compound
A diagram illustrating the key stages of safely handling this compound, from preparation to disposal.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation and Collection:
-
Designated Hazardous Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid this compound waste and any materials used for cleanup (e.g., contaminated paper towels, gloves). The container must be compatible with the chemical and kept securely closed when not in use.[6]
-
Liquid Waste: If this compound is in solution, it should be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
B. Disposal Procedure:
-
Labeling: Ensure the hazardous waste container is accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[6]
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[3] Never dispose of this compound down the drain or in regular trash.[3]
By adhering to these rigorous safety and disposal protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and upholding their commitment to scientific integrity and environmental stewardship.
V. References
-
XiXisys. (n.d.). Safety Data Sheet - 8,9-dimethoxy-6,11,12,14-tetrahydro-[3]dioxolo[4,5-h]isoquino[2,1-b]isoquinolin-6a-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Japan Society for Occupational Health. (2021, May 18). Recommendation of occupational exposure limits (2021–2022). Retrieved from [Link]
-
Novarlo. (n.d.). Personal Protective Equipment Products. Retrieved from [Link]
-
Angene Chemical. (2024, November 26). Safety Data Sheet - this compound. Retrieved from [Link]
-
European Agency for Safety and Health at Work. (2024, September 30). Occupational exposure limit values. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Chemical Database. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
